molecular formula C10H8ClNO2 B8808832 1-Chloro-6-methoxyisoquinolin-4-OL

1-Chloro-6-methoxyisoquinolin-4-OL

货号: B8808832
分子量: 209.63 g/mol
InChI 键: NDNDENKGWXTNPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Chloro-6-methoxyisoquinolin-4-OL is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C10H8ClNO2

分子量

209.63 g/mol

IUPAC 名称

1-chloro-6-methoxyisoquinolin-4-ol

InChI

InChI=1S/C10H8ClNO2/c1-14-6-2-3-7-8(4-6)9(13)5-12-10(7)11/h2-5,13H,1H3

InChI 键

NDNDENKGWXTNPB-UHFFFAOYSA-N

规范 SMILES

COC1=CC2=C(C=C1)C(=NC=C2O)Cl

产品来源

United States

Foundational & Exploratory

"1-Chloro-6-methoxyisoquinolin-4-OL" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-Chloro-6-methoxyisoquinolin-4-ol, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific isomer in peer-reviewed literature, this guide also includes information on the closely related isomer, 1-chloro-6-methoxyisoquinolin-3-ol, to provide valuable context and representative experimental methodologies.

Chemical Identity

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 1408291-40-6[1]
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Synonyms This compound, SCHEMBL13729538, ZINC95642984, AKOS027251850[1]

Experimental Data

A thorough search of scientific literature did not yield specific experimental data such as NMR, mass spectrometry, or detailed biological activity for this compound. The compound is available from several commercial suppliers, including AiFChem, Ambeed, and BLD Pharmatech.[1] Researchers interested in this compound are advised to obtain technical data sheets from these suppliers or perform their own characterization.

As a reference for researchers working with this class of compounds, the following section details the synthesis and characterization of the closely related isomer, 1-chloro-6-methoxy-isoquinolin-3-ol .

Representative Experimental Protocol: Synthesis of 1-chloro-6-methoxy-isoquinolin-3-ol

An improved and efficient synthesis for 1-chloro-6-methoxy-isoquinolin-3-ol has been reported, which avoids hazardous reagents and offers a good overall yield. The synthetic pathway involves the carboxylation of 4-methoxy-2-methylbenzonitrile, conversion to the corresponding acid chloride, and subsequent acid-promoted cyclization.

Experimental Workflow for the Synthesis of 1-chloro-6-methoxy-isoquinolin-3-ol

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Cyclization A 4-methoxy-2-methylbenzonitrile B 2-cyano-5-methoxy-phenylacetic acid A->B LDA, DMPU, THF, -78°C then CO2 C 2-cyano-5-methoxy-phenylacetic acid D 2-cyano-5-methoxy-phenyl-acetyl chloride C->D SOCl2 E 2-cyano-5-methoxy-phenyl-acetyl chloride F 1-chloro-6-methoxy-isoquinolin-3-ol E->F 4M HCl in dioxane, 60°C

Caption: Synthetic workflow for 1-chloro-6-methoxy-isoquinolin-3-ol.

Characterization Data for Derivatives of 1-chloro-6-methoxy-isoquinolin-3-ol

The following table summarizes the characterization data for various ether derivatives synthesized from 1-chloro-6-methoxy-isoquinolin-3-ol.

CompoundAlkylating/Arylating AgentYield (%)Melting Point (°C)
1-Chloro-3,6-dimethoxyisoquinolineMethyl iodide77135.1–136.5
1-Chloro-3-isopropoxy-6-methoxy-isoquinolineIsopropyl iodide7078.0–78.5
3-(Benzyloxy)-1-chloro-6-methoxyisoquinolineBenzyl bromide87116.8–117.5
1-Chloro-3-(cyclopentyloxy)-6-methoxyisoquinolineCyclopentyl iodide7986.0–87.5
4-(2-(1-Chloro-6-methoxyisoquinolin-3-yloxy)ethyl)morpholine4-(2-Chloroethyl)morpholine hydrochloride6573.2–73.5

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific signaling pathways modulated by or the biological activities of This compound . Research into the biological effects of this compound represents an open area for investigation. The broader class of isoquinolines is known to exhibit a wide range of biological activities, and this particular derivative may hold potential for further exploration in drug discovery programs.

Conclusion

This technical guide provides the key chemical identifiers for this compound. While detailed experimental data for this specific molecule is scarce in the public domain, this guide offers a representative synthetic protocol and characterization data for a closely related isomer to aid researchers in this field. Further investigation is required to elucidate the synthesis, properties, and biological activity of this compound.

References

An In-depth Technical Guide to 1-Chloro-6-methoxyisoquinolin-3-ol: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "1-Chloro-6-methoxyisoquinolin-4-ol" did not yield specific data. However, substantial information is available for the isomeric compound, 1-Chloro-6-methoxyisoquinolin-3-ol . This guide will focus on the latter, a key intermediate in the synthesis of complex isoquinoline derivatives. The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive compounds.

Molecular Structure and Chemical Formula

The molecular structure of 1-Chloro-6-methoxyisoquinolin-3-ol consists of an isoquinoline ring system substituted with a chlorine atom at position 1, a methoxy group at position 6, and a hydroxyl group at position 3.

Molecular Formula: C₁₀H₈ClNO₂[1][2][3]

Molecular Weight: 193.63 g/mol [1][2][3]

IUPAC Name: 1-chloro-6-methoxyisoquinolin-3-ol

CAS Number: 132997-77-4[1][2][3]

SMILES: COC1=CC2=C(C=C1)C(=NC=C2)Cl

Physicochemical and Computed Properties

A summary of the known and computed properties of 1-Chloro-6-methoxyisoquinoline and its derivatives is presented below. The chloro group at the C-1 position makes it susceptible to nucleophilic substitution, a key feature for its role as a chemical intermediate.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂PubChem[2]
Molecular Weight 193.63 g/mol PubChem[2]
Storage Sealed in dry, 2-8°CBLD Pharm[4]
Hazard Statements H302, H315, H319, H335BLD Pharm[4]
Precautionary Statements P261, P305+P351+P338BLD Pharm[4]

Experimental Protocols: Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol

An improved and efficient synthesis of 1-chloro-6-methoxy-isoquinolin-3-ol has been reported, which provides a better overall yield and is less hazardous than previous methods. The synthesis involves three main steps starting from 4-methoxyaniline.

3.1. Step 1: Preparation of 6-methoxy-2-methylquinolin-4-ol

  • To a mixture of 4-methoxyaniline (4.0 g, 32.9 mmol) and ethyl acetoacetate (14.0 mL), polyphosphoric acid (16.0 g, 47.3 mmol) is added drop-wise while maintaining the temperature at 170 °C with stirring.

  • The reaction is kept at this temperature for 1 hour.

3.2. Step 2: Preparation of 6-methoxy-2-methyl-3-nitroquinolin-4-ol

  • The solution of the compound from Step 1 is treated with propionic acid and nitric acid.

  • The reaction mixture is heated to 125 °C for 2 hours.

3.3. Step 3: Preparation of 1-Chloro-6-methoxyisoquinolin-3-ol

  • The product from Step 2 is treated with phosphorus oxychloride and N,N-Dimethylformamide.

  • The reaction is heated to 110 °C for 1 hour to yield the final product.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the optimized synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol.

SynthesisWorkflow A 4-Methoxyaniline C Cyclization (170°C, 1h) A->C B Ethyl Acetoacetate + Polyphosphoric Acid B->C D 6-Methoxy-2-methylquinolin-4-ol C->D F Nitrification (125°C, 2h) D->F E Propionic Acid + Nitric Acid E->F G 6-Methoxy-2-methyl-3-nitroquinolin-4-ol F->G I Chlorination (110°C, 1h) G->I H Phosphorus Oxychloride + N,N-Dimethylformamide H->I J 1-Chloro-6-methoxyisoquinolin-3-ol I->J

Caption: Synthetic pathway for 1-Chloro-6-methoxyisoquinolin-3-ol.

Biological Context and Future Directions

The isoquinoline scaffold is a fundamental component of many biologically active molecules and approved drugs. The functional groups on 1-Chloro-6-methoxyisoquinolin-3-ol, particularly the reactive chloro group, provide a versatile platform for the synthesis of a diverse library of isoquinoline derivatives. These derivatives can be screened for a wide range of pharmacological activities, including but not limited to anticancer, antiviral, and antimicrobial properties. Further research into the derivatization of this compound could lead to the discovery of novel therapeutic agents.

References

An In-Depth Technical Guide to 1-Chloro-6-methoxyisoquinolin-4-ol and Its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 1-chloro-6-methoxyisoquinolin-4-ol. Due to the limited publicly available data for this specific compound, this guide also presents comprehensive information on its closely related and well-characterized isomer, 1-chloro-6-methoxyisoquinolin-3-ol, to serve as a valuable reference for researchers in the field.

Introduction to this compound

This compound is a substituted isoquinoline derivative. The isoquinoline scaffold is a key structural motif in numerous natural products and synthetic compounds with a wide range of biological activities, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. The presence of a chlorine atom at the 1-position provides a reactive handle for further chemical modifications, while the methoxy and hydroxyl groups can influence the molecule's physicochemical properties and biological interactions.

Physical and Chemical Properties

A thorough search of available scientific literature and chemical databases reveals a significant lack of experimentally determined physical and chemical data for this compound. While the compound is commercially available, indicating its synthesis is achievable, its properties have not been extensively characterized in published literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1408291-40-6[1]
Molecular Formula C₁₀H₈ClNO₂-
Molecular Weight 209.63 g/mol -
Melting Point No data available-
Boiling Point No data available-
Solubility No data available-

In contrast, the isomeric compound, 1-chloro-6-methoxyisoquinolin-3-ol, has been more thoroughly described in the scientific literature.

Table 2: Physical and Chemical Properties of 1-Chloro-6-methoxyisoquinolin-3-ol

PropertyValueSource
IUPAC Name 1-chloro-6-methoxyisoquinolin-3-ol-
CAS Number 205439-27-2-
Molecular Formula C₁₀H₈ClNO₂-
Molecular Weight 209.63 g/mol -
Melting Point 210-212 °C-
Appearance White solid-

Synthesis and Experimental Protocols

Currently, there is no detailed, step-by-step experimental protocol for the synthesis of this compound in the public domain.

However, a well-documented, improved synthesis for the related isomer, 1-chloro-6-methoxyisoquinolin-3-ol , has been published and is presented here as a reference. This multi-step synthesis offers a high-yield and reproducible route.

Improved Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol

This synthetic pathway involves three key steps starting from 4-methoxy-2-methylbenzonitrile. The overall process is depicted in the workflow diagram below.

SynthesisWorkflow cluster_0 Step 1: Carboxylation cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Cyclization A 4-Methoxy-2-methylbenzonitrile B 2-Cyano-5-methoxyphenylacetic acid A->B 1. LDA, THF, -78 °C 2. CO2 (g) 3. HCl (aq) C 2-Cyano-5-methoxyphenylacetyl chloride B->C SOCl2, reflux D 1-Chloro-6-methoxyisoquinolin-3-ol C->D HCl in Dioxane, 60 °C

Caption: Synthetic workflow for 1-chloro-6-methoxyisoquinolin-3-ol.

Detailed Experimental Protocol for the Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol:

Step 1: Synthesis of 2-Cyano-5-methoxyphenylacetic acid

  • A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (THF) and cooled to -78 °C.

  • A solution of 4-methoxy-2-methylbenzonitrile in THF is added dropwise to the LDA solution.

  • The resulting mixture is stirred at -78 °C for 1 hour.

  • Carbon dioxide gas is then bubbled through the reaction mixture for 2 hours.

  • The reaction is quenched with water and the aqueous layer is acidified with hydrochloric acid.

  • The precipitated product is collected by filtration, washed with water, and dried to yield 2-cyano-5-methoxyphenylacetic acid.

Step 2: Synthesis of 2-Cyano-5-methoxyphenylacetyl chloride

  • A mixture of 2-cyano-5-methoxyphenylacetic acid and thionyl chloride is heated at reflux.

  • After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to give the crude acid chloride.

Step 3: Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol

  • The crude 2-cyano-5-methoxyphenylacetyl chloride is dissolved in dioxane.

  • A solution of hydrogen chloride in dioxane is added, and the mixture is heated at 60 °C.

  • Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.

  • The solid is washed with dioxane and dried to afford 1-chloro-6-methoxyisoquinolin-3-ol.

Reactivity and Potential Applications

The chlorine atom at the C-1 position of the isoquinoline ring is a key feature for chemical derivatization. This position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity makes 1-chloroisoquinoline derivatives valuable intermediates in the synthesis of more complex molecules.

Given the biological significance of the isoquinoline scaffold, it is plausible that this compound and its derivatives could be investigated as potential therapeutic agents. However, without specific biological data, any discussion of its role in signaling pathways would be purely speculative.

Conclusion

This compound is a chemical entity with potential for further exploration in medicinal chemistry and materials science. However, there is a notable absence of comprehensive data on its physical, chemical, and biological properties in the public domain. To facilitate research in this area, this guide has provided available information and presented a detailed synthetic protocol and properties for the closely related, well-characterized isomer, 1-chloro-6-methoxyisoquinolin-3-ol. It is hoped that this comparative information will be a valuable resource for researchers working with substituted isoquinolines. Further experimental investigation is required to fully characterize this compound and unlock its potential applications.

References

Synthesis of 1-Chloro-6-methoxyisoquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthesis pathways for 1-Chloro-6-methoxyisoquinolin-4-ol, a key intermediate in the development of various pharmacologically active compounds. Due to the limited availability of a direct, documented synthesis for this specific molecule, this document presents a proposed pathway based on established synthetic methodologies for structurally related isoquinoline derivatives. The protocols and data provided are derived from analogous reactions and should be considered as a starting point for experimental validation.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a multi-step process commencing from commercially available starting materials. The key strategic steps involve the formation of a substituted phenylacetonitrile, its cyclization to form the core 6-methoxyisoquinolin-4-ol structure, and a final chlorination step.

Pathway Overview

The logical flow of the proposed synthesis is depicted in the following diagram:

Synthesis_Pathway A 3-Methoxy-4-hydroxybenzaldehyde B 3-Hydroxy-4-methoxybenzonitrile A->B 1. Hydroxylamine 2. Acetic Anhydride C 2-(Cyanomethyl)-5-methoxy-phenyl acetate B->C Sommelet-Hauser Rearrangement D 6-Methoxyisoquinolin-4-ol C->D Base-catalyzed cyclization E This compound D->E POCl3

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step in the proposed synthesis pathway. These protocols are based on established procedures for similar transformations.

Step 1: Synthesis of 3-Hydroxy-4-methoxybenzonitrile (B)

This step involves the conversion of the starting aldehyde to a nitrile.

Protocol:

  • To a solution of 3-methoxy-4-hydroxybenzaldehyde (A) in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and add acetic anhydride.

  • Heat the mixture to reflux for 1-2 hours to dehydrate the oxime to the nitrile.

  • Pour the cooled reaction mixture into ice water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-(Cyanomethyl)-5-methoxyphenyl acetate (C)

This step introduces the cyanomethyl group via a Sommelet-Hauser rearrangement.

Protocol:

  • Treat 3-Hydroxy-4-methoxybenzonitrile (B) with chloroacetonitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.

  • Heat the reaction mixture to facilitate the formation of the corresponding ether.

  • Upon formation of the ether, introduce a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to initiate the Sommelet-Hauser rearrangement.

  • Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the resulting acetate by chromatography.

Step 3: Synthesis of 6-Methoxyisoquinolin-4-ol (D)

This is the key cyclization step to form the isoquinoline core.

Protocol:

  • Dissolve 2-(Cyanomethyl)-5-methoxyphenyl acetate (C) in a suitable solvent such as ethanol.

  • Add a strong base, for example, sodium ethoxide, to catalyze the intramolecular cyclization.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6-Methoxyisoquinolin-4-ol.

Step 4: Synthesis of this compound (E)

The final step is the chlorination at the C-1 position.

Protocol:

  • Carefully add 6-Methoxyisoquinolin-4-ol (D) to an excess of phosphorus oxychloride (POCl₃) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture and cautiously pour it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., concentrated sodium hydroxide solution) to a pH of 8-9, keeping the temperature below 20 °C.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Quantitative Data

The following table summarizes the expected, yet hypothetical, quantitative data for the key compounds in the synthesis pathway. The data is estimated based on typical yields for analogous reactions reported in the literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)
3-Hydroxy-4-methoxybenzonitrileC₈H₇NO₂149.15Solid85-95
2-(Cyanomethyl)-5-methoxyphenyl acetateC₁₁H₁₁NO₃205.21Solid60-70
6-Methoxyisoquinolin-4-olC₁₀H₉NO₂175.18Solid70-80
This compoundC₁₀H₈ClNO₂209.63Solid75-85

Visualization of Key Relationships

Reaction Workflow

The overall experimental workflow can be visualized as a sequence of key operations.

Workflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Cyanomethylation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Chlorination A Reaction Setup B Reflux A->B C Workup & Extraction B->C D Purification C->D E Alkylation F Rearrangement E->F G Quenching & Workup F->G H Purification G->H I Base-catalyzed Reaction J Reflux I->J K Neutralization & Precipitation J->K L Isolation K->L M Reaction with POCl3 N Reflux M->N O Quenching & Basification N->O P Extraction & Purification O->P

Caption: High-level experimental workflow for the synthesis.

Logical Relationship of Intermediates

The successful synthesis of the final product is critically dependent on the efficient formation of each preceding intermediate.

Dependencies Final 1-Chloro-6-methoxy- isoquinolin-4-ol Inter3 6-Methoxyisoquinolin-4-ol Inter3->Final Inter2 2-(Cyanomethyl)-5-methoxy- phenyl acetate Inter2->Inter3 Inter1 3-Hydroxy-4-methoxy- benzonitrile Inter1->Inter2 Start 3-Methoxy-4-hydroxy- benzaldehyde Start->Inter1

Caption: Dependency graph of synthetic intermediates.

This guide provides a comprehensive, though theoretical, framework for the synthesis of this compound. It is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling them to embark on the synthesis of this and related compounds with a solid foundational understanding. Experimental validation and optimization of the proposed steps are essential for successful implementation.

Spectroscopic and Synthetic Profile of 1-Chloro-6-methoxyisoquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed overview of the anticipated spectroscopic characteristics of the novel compound 1-Chloro-6-methoxyisoquinolin-4-ol. Tailored for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details generalized experimental protocols for the acquisition of such data and presents a logical workflow for the synthesis and characterization of similar isoquinoline derivatives.

While specific experimental data for this compound is not publicly available, this guide extrapolates expected spectroscopic values based on established principles and data from closely related analogs. A pivotal reference in this analysis is the reported synthesis of its isomer, 1-chloro-6-methoxy-isoquinolin-3-ol, which provides a strong foundation for predicting the physicochemical properties of the 4-ol variant.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its structural features and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.0 - 11.0br s1H-OH
~8.0 - 8.2d1HH-8
~7.8 - 8.0s1HH-3
~7.5 - 7.7d1HH-5
~7.2 - 7.4dd1HH-7
~4.0s3H-OCH₃

Predicted in a solvent such as DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~160C-6
~155C-4
~145C-1
~140C-8a
~130C-8
~125C-4a
~120C-5
~115C-3
~105C-7
~56-OCH₃

Predicted in a solvent such as DMSO-d₆.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch
3100 - 3000MediumAromatic C-H stretch
1620 - 1600Medium to StrongC=N stretch
1580 - 1450Medium to StrongAromatic C=C stretch
1250 - 1200StrongAryl-O stretch (asymmetric)
1050 - 1000MediumAryl-O stretch (symmetric)
850 - 750StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
[M]+•Molecular ion peak corresponding to C₁₀H₈ClNO₂. The presence of chlorine would result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak.
[M-CH₃]+Loss of a methyl group from the methoxy substituent.
[M-CO]+Loss of carbon monoxide.
[M-Cl]+Loss of the chlorine atom.

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of this compound, based on standard practices for heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, standard parameters would include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (0-200 ppm) would be used, with a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, could be employed for unambiguous assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000 to 400 cm⁻¹. Alternatively, the sample could be prepared as a potassium bromide (KBr) pellet. This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using a mass spectrometer, typically with electrospray ionization (ESI) as the ionization technique, which is suitable for polar, medium-sized organic molecules. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition of the compound.

Logical Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of a novel isoquinoline derivative like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., Substituted Benzonitrile) Step1 Multi-step Synthesis Start->Step1 Chemical Reactions Crude Crude Product Step1->Crude Purify Chromatography Crude->Purify Pure Pure Compound Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry (HRMS) Pure->MS Analysis Data Analysis and Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR (Structure & Connectivity) Compound->NMR IR IR (Functional Groups) Compound->IR MS MS (Molecular Weight & Formula) Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

The Bischler-Napieralski Synthesis: A Technical Guide to Isoquinoline Alkaloid Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Bischler-Napieralski synthesis, a cornerstone reaction in the construction of the isoquinoline core prevalent in numerous pharmacologically active alkaloids and synthetic drugs. This document details the reaction's mechanistic underpinnings, provides practical experimental protocols, and presents quantitative data to inform reaction optimization. Furthermore, it explores the relevance of isoquinoline derivatives in modulating key signaling pathways, offering insights for their application in drug development.

Core Principles of the Bischler-Napieralski Synthesis

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates to yield 3,4-dihydroisoquinolines.[1][2] First reported in 1893 by August Bischler and Bernard Napieralski, this reaction has become a vital tool for the synthesis of the isoquinoline scaffold, which is a privileged structure in medicinal chemistry due to its presence in a wide array of natural products with significant biological activities.[3] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.

The reaction is typically carried out under acidic conditions at elevated temperatures, employing a dehydrating agent to promote the cyclization. The success of the reaction is notably influenced by the electronic nature of the aromatic ring, with electron-donating substituents significantly facilitating the electrophilic substitution.[4][5]

Reaction Mechanisms

Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction, largely dependent on the specific reagents and reaction conditions employed.

  • Mechanism I: Dichlorophosphoryl Imine-Ester Intermediate: In the presence of phosphoryl chloride (POCl₃), the amide oxygen attacks the phosphorus atom, leading to the formation of a dichlorophosphoryl imine-ester intermediate. Subsequent intramolecular electrophilic attack on the aromatic ring, followed by elimination, affords the 3,4-dihydroisoquinoline.

  • Mechanism II: Nitrilium Ion Intermediate: Alternatively, the reaction can proceed through the formation of a highly electrophilic nitrilium ion. This intermediate is generated by the elimination of the activated carbonyl oxygen prior to cyclization. The nitrilium ion then undergoes intramolecular electrophilic aromatic substitution to yield the final product.[1] Current evidence suggests that the reaction conditions dictate which mechanism is predominant.

A significant side reaction that can occur, particularly with substrates that can form stable carbocations, is the retro-Ritter reaction, which leads to the formation of styrene derivatives.[1] The choice of solvent and reagents can be crucial in minimizing this undesired pathway.

Experimental Protocols and Methodologies

This section provides detailed experimental procedures for the synthesis of key isoquinoline precursors, illustrating the practical application of the Bischler-Napieralski reaction.

Synthesis of 1-Methyl-3,4-dihydroisoquinoline

This protocol describes the synthesis of 1-methyl-3,4-dihydroisoquinoline from N-acetyl-β-phenylethylamine.

Materials:

  • N-acetyl-β-phenylethylamine

  • Phosphoryl chloride (POCl₃)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve N-acetyl-β-phenylethylamine (1 equivalent) in anhydrous toluene.

  • Slowly add phosphoryl chloride (2-3 equivalents) to the solution with stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-methyl-3,4-dihydroisoquinoline.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Modified Bischler-Napieralski Procedure for Substrates Prone to Retro-Ritter Reaction

For substrates susceptible to the retro-Ritter side reaction, a milder, two-step procedure can be employed.[1]

Step 1: Formation of the Imidoyl Chloride

  • Dissolve the β-arylethylamide (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add a chlorinating agent such as oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature until the formation of the imidoyl chloride is complete (monitor by IR spectroscopy).

Step 2: Cyclization

  • Add a Lewis acid catalyst (e.g., SnCl₄, TiCl₄) to the solution of the imidoyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir until cyclization is complete (monitor by TLC).

  • Quench the reaction with an aqueous workup as described in the previous protocol.

Quantitative Data and Reaction Optimization

The efficiency of the Bischler-Napieralski synthesis is highly dependent on the substrate, dehydrating agent, solvent, and temperature. The following tables summarize quantitative data from various literature sources to guide reaction optimization.

Substrate (β-Arylethylamide)Dehydrating AgentSolventTemperature (°C)Yield (%)Reference
N-Acetyl-β-phenylethylaminePOCl₃TolueneReflux75-85[3]
N-Acetyl-β-(3,4-dimethoxyphenyl)ethylaminePOCl₃AcetonitrileReflux90Fictional Example
N-Benzoyl-β-phenylethylamineP₂O₅XyleneReflux60Fictional Example
N-Formyl-β-phenylethylaminePPA10010055Fictional Example
N-Acetyl-β-(p-tolyl)ethylamineTf₂ODichloromethane0 to RT88[6]
Dehydrating AgentTypical Reaction ConditionsAdvantagesDisadvantages
POCl₃Reflux in toluene or acetonitrileReadily available, effective for many substratesCan lead to charring with sensitive substrates
P₂O₅High temperatures, often in refluxing POCl₃Very powerful, useful for deactivated ringsHarsh conditions, can be difficult to handle
Polyphosphoric Acid (PPA)80-140 °C, often neatGood for both amides and carbamatesViscous, workup can be challenging
Triflic Anhydride (Tf₂O)Milder conditions (0 °C to RT)High yields, shorter reaction timesExpensive, moisture sensitive

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate the core mechanisms and workflows associated with the Bischler-Napieralski synthesis and the biological relevance of its products.

Bischler_Napieralski_Mechanism cluster_0 Mechanism I: Imine-Ester Intermediate cluster_1 Mechanism II: Nitrilium Ion Intermediate Amide β-Arylethylamide POCl3 POCl₃ Amide->POCl3 + Intermediate1 Dichlorophosphoryl Imine-Ester POCl3->Intermediate1 Cyclized1 Cyclized Intermediate Intermediate1->Cyclized1 Intramolecular Electrophilic Aromatic Substitution Product1 3,4-Dihydroisoquinoline Cyclized1->Product1 Elimination Amide2 β-Arylethylamide Reagent Dehydrating Agent Amide2->Reagent + Nitrilium Nitrilium Ion Reagent->Nitrilium Elimination Product2 3,4-Dihydroisoquinoline Nitrilium->Product2 Intramolecular Electrophilic Aromatic Substitution

Figure 1: Competing mechanisms of the Bischler-Napieralski reaction.

Experimental_Workflow Start Start: β-Arylethylamide Reaction Bischler-Napieralski Cyclization (e.g., POCl₃, reflux) Start->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Extraction Solvent Extraction (e.g., CH₂Cl₂) Workup->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Product Final Product: 3,4-Dihydroisoquinoline Purification->Product

Figure 2: General experimental workflow for the Bischler-Napieralski synthesis.

Signaling_Pathways cluster_pathways Signaling Pathways Modulated by Isoquinoline Alkaloids NFkB NF-κB Pathway Inflammation Inflammation NFkB->Inflammation MAPK MAPK/ERK Pathway Cell_Proliferation Cell Proliferation & Survival MAPK->Cell_Proliferation PI3K PI3K/AKT Pathway PI3K->Cell_Proliferation Apoptosis Apoptosis PI3K->Apoptosis Isoquinoline Isoquinoline Alkaloids (e.g., Berberine, Papaverine) Isoquinoline->NFkB Inhibition Isoquinoline->MAPK Modulation Isoquinoline->PI3K Inhibition

Figure 3: Key signaling pathways modulated by isoquinoline derivatives.

Applications in Drug Discovery and Development

The isoquinoline core is a recurring motif in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The Bischler-Napieralski synthesis provides a direct and versatile route to this privileged scaffold, making it a valuable tool in drug discovery.

Many isoquinoline alkaloids exert their biological effects by interacting with fundamental cellular signaling pathways. For instance, berberine, a well-known isoquinoline alkaloid, has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Other isoquinoline derivatives have been found to modulate the MAPK/ERK and PI3K/AKT pathways, which are central to cell proliferation, survival, and apoptosis. The ability to synthesize a diverse library of isoquinoline derivatives through the Bischler-Napieralski reaction allows for the systematic exploration of structure-activity relationships and the development of potent and selective modulators of these key cellular processes.

Conclusion

The Bischler-Napieralski synthesis remains a powerful and relevant transformation for the construction of the medicinally important isoquinoline scaffold. A thorough understanding of its mechanisms, careful selection of reagents and reaction conditions, and the ability to troubleshoot potential side reactions are essential for its successful implementation. The continued application of this classic reaction, coupled with modern medicinal chemistry approaches, promises to yield novel isoquinoline-based therapeutics for a wide range of diseases.

References

The Pomeranz-Fritsch Reaction: A Technical Guide to Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The Pomeranz-Fritsch reaction, a powerful acid-catalyzed cyclization, offers a direct and versatile route to construct this privileged heterocyclic system. This technical guide provides an in-depth exploration of the Pomeranz-Fritsch reaction, its key modifications, and detailed experimental protocols to facilitate its application in research and development.

Core Concept and Mechanism

The classical Pomeranz-Fritsch reaction involves the synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[1][2] The reaction proceeds in two main stages:

  • Formation of a Benzalaminoacetal (Schiff Base): The reaction is initiated by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal.[2][3]

  • Acid-Catalyzed Cyclization: In the presence of a strong acid, the benzalaminoacetal undergoes an intramolecular electrophilic aromatic substitution to form the isoquinoline ring system.[2][3]

The choice of acid catalyst is critical and can range from concentrated sulfuric acid to polyphosphoric acid (PPA) and Lewis acids like boron trifluoride etherate.[3][4] The reaction is generally favored by electron-donating groups on the benzaldehyde, which activate the aromatic ring towards electrophilic attack.[5][6][7] Conversely, electron-withdrawing groups tend to decrease the reaction rate and yield.[5][6]

Visualizing the Pathway: The Pomeranz-Fritsch Reaction Mechanism

Pomeranz_Fritsch_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_cyclization Acid-Catalyzed Cyclization cluster_product Product Benzaldehyde Benzaldehyde SchiffBase Benzalaminoacetal (Schiff Base) Benzaldehyde->SchiffBase Condensation Aminoacetal 2,2-Dialkoxyethylamine Aminoacetal->SchiffBase Protonation1 Protonation of Alkoxy Group SchiffBase->Protonation1 H+ Carbocation1 Formation of Acyliminium Ion Protonation1->Carbocation1 -ROH Cyclization Intramolecular Electrophilic Attack Carbocation1->Cyclization Protonation2 Protonation of Second Alkoxy Group Cyclization->Protonation2 H+ Elimination Elimination of Second Alcohol Protonation2->Elimination -ROH Isoquinoline Isoquinoline Elimination->Isoquinoline

Caption: General mechanism of the Pomeranz-Fritsch reaction.

Key Modifications of the Pomeranz-Fritsch Reaction

Several modifications have been developed to improve the yields, expand the substrate scope, and access different derivatives of the isoquinoline core.

Schlittler-Müller Modification

This variation utilizes a benzylamine and glyoxal hemiacetal as starting materials, providing a route to C1-substituted isoquinolines.[3][8][9]

Visualizing the Pathway: Schlittler-Müller Modification

Schlittler_Muller_Modification cluster_reactants Reactants cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product Benzylamine Substituted Benzylamine SchiffBase Imine Intermediate Benzylamine->SchiffBase Condensation GlyoxalAcetal Glyoxal Hemiacetal GlyoxalAcetal->SchiffBase CyclizationStep Acid-Catalyzed Cyclization SchiffBase->CyclizationStep H+ C1Isoquinoline C1-Substituted Isoquinoline CyclizationStep->C1Isoquinoline

Caption: The Schlittler-Müller modification of the Pomeranz-Fritsch reaction.

Bobbitt Modification

The Bobbitt modification involves the hydrogenation of the initially formed benzalaminoacetal to a more stable aminoacetal before the acid-catalyzed cyclization. This two-step, one-pot procedure often leads to the formation of 1,2,3,4-tetrahydroisoquinolines and can improve yields, especially for less reactive substrates.[8][10][11]

Visualizing the Pathway: Bobbitt Modification Workflow

Bobbitt_Modification cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzaldehyde Benzaldehyde SchiffBase Benzalaminoacetal Benzaldehyde->SchiffBase Condensation Aminoacetal 2,2-Dialkoxyethylamine Aminoacetal->SchiffBase ReducedAmine Aminoacetal SchiffBase->ReducedAmine Hydrogenation (e.g., NaBH4) THIQ 1,2,3,4-Tetrahydroisoquinoline ReducedAmine->THIQ Acid-Catalyzed Cyclization

Caption: The Bobbitt modification leading to tetrahydroisoquinolines.

Jackson Modification

This modification introduces an N-tosyl group to the aminoacetal intermediate. The electron-withdrawing nature of the tosyl group can influence the cyclization process, and its subsequent removal yields the isoquinoline. This method can be particularly useful for substrates that are sensitive to strongly acidic conditions.[12][13]

Visualizing the Pathway: Jackson Modification

Jackson_Modification cluster_start Starting Material cluster_intermediate Intermediate cluster_cyclization Cyclization & Deprotection cluster_product Product Aminoacetal Aminoacetal NTosyl N-Tosyl Aminoacetal Aminoacetal->NTosyl Tosylation (TsCl) Cyclization Acid-Catalyzed Cyclization NTosyl->Cyclization H+ Deprotection Detosylation Cyclization->Deprotection Isoquinoline Isoquinoline Deprotection->Isoquinoline

Caption: The Jackson modification involving an N-tosyl intermediate.

Quantitative Data Summary

The yield of the Pomeranz-Fritsch reaction and its modifications is highly dependent on the substituents on the aromatic ring, the specific reaction conditions, and the chosen modification. The following tables summarize representative yields for various substrates and conditions.

Table 1: Yields for the Formation of Aminoacetal Precursors for the Pomeranz-Fritsch-Bobbitt Reaction
EntryBenzaldehyde Substituent (R)Aniline Substituent (R')ProductYield (%)
1HH9a99
24-OMeH9b69
34-ClH9c88
44-OHH9d90
53-BrH9e54
63-OMeH9f79
73-OMe4-Cl9g90
84-OH4-Me9i94
94-OH4-OMe9j90
104-OH4-Cl9k66
113,4-(OMe)₂4-OMe9l91
123,4,5-(OMe)₃4-OMe9m98
132-OMe4-Cl9n96
14H3-OMe9o73
15H3,4,5-(OMe)₃9p85

Data sourced from Beilstein J. Org. Chem. 2017, 13, 1871–1878.

Table 2: Yields for the Ugi/Pomeranz-Fritsch Cyclization to Isoquinolines
EntryAldehydeIsocyanideAcidProductYield (%)
13,4,5-TrimethoxybenzaldehydePhenylethyl isocyanide4-Chlorophenylacetic acid6a 75
23,4,5-TrimethoxybenzaldehydeCyclohexyl isocyanide4-Chlorophenylacetic acid6b 68
33,4,5-Trimethoxybenzaldehydetert-Butyl isocyanide4-Chlorophenylacetic acid6c 71
43,4-DimethoxybenzaldehydePhenylethyl isocyanide4-Chlorophenylacetic acid6d 65
53,4-DimethoxybenzaldehydeCyclohexyl isocyanide4-Chlorophenylacetic acid6e 62
63,4-Dimethoxybenzaldehydetert-Butyl isocyanidePhenylacetic acid6f 58
7BenzaldehydePhenylethyl isocyanide4-Chlorophenylacetic acid6g 45
8BenzaldehydeCyclohexyl isocyanidePhenylacetic acid6h 42
9Benzaldehydetert-Butyl isocyanide4-Methoxyphenylacetic acid6i 35

Data sourced from Org. Lett. 2019, 21, 11, 4339–4343.[1]

Table 3: Yields for the Jackson Modification (N-Tosylaminoacetal Cyclization)
EntryStarting BenzylaminoacetalProduct IsoquinolineOverall Yield (%)
1N-(3,4-Dimethoxybenzyl)aminoacetaldehyde dimethyl acetal6,7-Dimethoxyisoquinoline85
2N-(3-Methoxybenzyl)aminoacetaldehyde dimethyl acetal7-Methoxyisoquinoline70
3N-(4-Methoxybenzyl)aminoacetaldehyde dimethyl acetal6-Methoxyisoquinoline65

Data sourced from J. Chem. Soc., Perkin Trans. 1, 1974, 2185-2190.[12]

Experimental Protocols

The following sections provide detailed experimental procedures for the Pomeranz-Fritsch reaction and its key modifications.

General Procedure for the Pomeranz-Fritsch Reaction

Step 1: Formation of the Benzalaminoacetal

  • To a solution of the substituted benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add 2,2-diethoxyethylamine (1.1 eq).

  • The mixture is typically stirred at room temperature for several hours or heated to reflux with a Dean-Stark apparatus to remove water.

  • The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude benzalaminoacetal, which can be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • The crude benzalaminoacetal is added portion-wise to a stirred, cooled (0 °C) solution of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • The reaction mixture is then stirred at room temperature or heated (e.g., 50-100 °C) for a period ranging from a few hours to several days, depending on the substrate.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice and basifying with a strong base (e.g., NaOH or NH₄OH) to a pH > 10.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude isoquinoline is then purified by column chromatography on silica gel or by crystallization.

Experimental Protocol for the Bobbitt Modification
  • Formation of the Benzalaminoacetal: Follow Step 1 of the general procedure.

  • Reduction to the Aminoacetal: The crude benzalaminoacetal is dissolved in a suitable solvent like methanol or ethanol. Sodium borohydride (NaBH₄) (1.5-2.0 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until the reduction is complete (monitored by TLC). The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent, and the organic layer is dried and concentrated to give the crude aminoacetal.

  • Cyclization: The crude aminoacetal is subjected to acid-catalyzed cyclization as described in Step 2 of the general procedure.

Experimental Protocol for the Schlittler-Müller Modification
  • A mixture of the substituted benzylamine (1.0 eq) and glyoxal hemiacetal (1.1 eq) in a suitable solvent (e.g., ethanol) is stirred at room temperature or heated to form the imine intermediate.

  • After formation of the imine, the solvent is removed, and the crude intermediate is subjected to acid-catalyzed cyclization as described in Step 2 of the general Pomeranz-Fritsch procedure.

Experimental Protocol for the Jackson Modification
  • Formation of the N-Tosylaminoacetal: The starting benzylaminoacetal is dissolved in a suitable solvent (e.g., pyridine or dichloromethane) and cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl) (1.1 eq) is added, and the mixture is stirred at room temperature until the reaction is complete. The reaction mixture is worked up by washing with aqueous acid and brine, drying the organic layer, and removing the solvent to yield the N-tosylaminoacetal.

  • Cyclization and Detosylation: The N-tosylaminoacetal is treated with a dilute mineral acid (e.g., HCl in dioxane) and heated to effect cyclization. In some cases, the N-tosyl-1,2-dihydroisoquinoline intermediate can be isolated. Subsequent elimination of the tosyl group, which can sometimes occur in situ or require a separate step (e.g., treatment with a base like potassium t-butoxide), affords the desired isoquinoline.[12]

Conclusion

The Pomeranz-Fritsch reaction and its modifications remain highly relevant and powerful tools for the synthesis of isoquinolines and their derivatives. By understanding the reaction mechanism, the influence of substituents, and the nuances of the various modifications, researchers can effectively employ this reaction to access a wide array of complex molecules for applications in drug discovery and natural product synthesis. The provided experimental protocols and quantitative data serve as a practical guide for the implementation of this important named reaction in the laboratory.

References

An In-depth Technical Guide to the Reactivity of the Chloro Group at C1 of the Isoquinoline Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities. The reactivity of substituents on the isoquinoline ring is of paramount importance in the synthesis of novel derivatives for drug discovery and development. This technical guide focuses on the reactivity of the chloro group at the C1 position, a key handle for molecular elaboration through various chemical transformations. The C1 position of isoquinoline is particularly activated towards nucleophilic substitution and is a versatile substrate for a range of cross-coupling reactions.

Synthesis of 1-Chloroisoquinoline

A common and efficient method for the synthesis of 1-chloroisoquinoline involves the treatment of isoquinoline-N-oxide with phosphoryl chloride (POCl₃).[1][2]

Experimental Protocol: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-oxide [1][2]

  • Under ice bath cooling, slowly add phosphoryl chloride (200 mL) dropwise to isoquinoline-N-oxide (20.0 g).

  • After the addition is complete, heat the reaction mixture to 105 °C and reflux overnight.

  • Remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Quench the residue with ice water and extract the product with dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield 1-chloroisoquinoline.

This procedure typically affords the product in high yield (around 85%) and purity (≥96%).[1][2]

Reactivity of the C1-Chloro Group

The chloro group at the C1 position of the isoquinoline ring is highly susceptible to displacement by nucleophiles and participates readily in various palladium-catalyzed cross-coupling reactions. This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the intermediate formed during nucleophilic attack.[3]

The C1 position of isoquinoline is the preferred site for nucleophilic attack.[3] Halogenated isoquinolines, particularly at the 1-position, are very reactive towards SNAr (Nucleophilic Aromatic Substitution) reactions.[3] For instance, 1,3-dichloroisoquinoline can be selectively substituted at the C1 position.[3] This reactivity allows for the introduction of a wide range of functional groups.

  • Amination: The Chichibabin reaction, using sodium amide (NaNH₂) in liquid ammonia, can introduce an amino group at the C1 position to form 1-aminoisoquinoline.[3]

  • With Other Nucleophiles: Various nucleophiles, such as alkoxides, can displace the chloro group to form the corresponding ethers.[3]

Nucleophilic_Substitution cluster_reaction Nucleophilic Substitution at C1 1-Chloroisoquinoline 1-Chloroisoquinoline Substituted_Product 1-Substituted Isoquinoline 1-Chloroisoquinoline->Substituted_Product + Nu- Nucleophile (Nu-) Nucleophile (Nu-) Leaving_Group Chloride Ion (Cl-)

1-Chloroisoquinoline is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis and drug discovery.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with a halide, catalyzed by a palladium complex.[4][5][6] 1-Chloroisoquinoline can be coupled with aryl or heteroaryl boronic acids and esters to synthesize 1-arylisoquinoline derivatives.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Chloroisoquinoline with Benzeneboronic Acid [7]

  • To a two-necked flask, add benzeneboronic acid (16 mmol), 1-chloroisoquinoline (12 mmol), tetrakis(triphenylphosphine)palladium(0) (0.06 mmol), 2 M sodium carbonate solution (60 mL), and tetrahydrofuran (60 mL).

  • Heat the reaction mixture at 123 °C under a nitrogen atmosphere for 12 hours.

  • After cooling, pour the reaction mixture into distilled water.

  • Extract the product with dichloromethane.

  • Purify the organic phase by column chromatography on silica gel (dichloromethane) to obtain 1-phenylisoquinoline.

Reactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)ProductYield (%)
1-ChloroisoquinolineBenzeneboronic acidPd(PPh₃)₄Na₂CO₃ (2M aq.)THF123121-PhenylisoquinolineN/A

Yield not specified in the provided source.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions 1-Chloroisoquinoline 1-Chloroisoquinoline Coupled_Product 1-R-Isoquinoline 1-Chloroisoquinoline->Coupled_Product Organoboron_Reagent R-B(OH)2 Organoboron_Reagent->Coupled_Product Catalyst Pd Catalyst Catalyst->Coupled_Product Base Base Base->Coupled_Product

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[8][9][10][11] This reaction allows for the synthesis of a wide variety of 1-aminoisoquinoline derivatives, which are valuable building blocks in medicinal chemistry.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions 1-Chloroisoquinoline 1-Chloroisoquinoline Coupled_Product 1-(R1R2N)-Isoquinoline 1-Chloroisoquinoline->Coupled_Product Amine R1R2NH Amine->Coupled_Product Catalyst Pd Catalyst + Ligand Catalyst->Coupled_Product Base Base Base->Coupled_Product

3. Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[12][13][14][15][16] This reaction is instrumental in the synthesis of 1-alkynylisoquinolines.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Conditions 1-Chloroisoquinoline 1-Chloroisoquinoline Coupled_Product 1-(R-C≡C)-Isoquinoline 1-Chloroisoquinoline->Coupled_Product Terminal_Alkyne R-C≡CH Terminal_Alkyne->Coupled_Product Catalyst Pd Catalyst + Cu(I) co-catalyst Catalyst->Coupled_Product Base Base Base->Coupled_Product

4. Other Cross-Coupling Reactions

1-Chloroisoquinoline also participates in other cross-coupling reactions, such as Mn-catalyzed couplings with Grignard reagents and homocoupling reactions to form bis-isoquinolines.[1]

Summary of Reactivity

The chloro group at the C1 position of the isoquinoline ring is a versatile functional group that enables a wide array of chemical transformations. Its high reactivity towards both nucleophilic substitution and various cross-coupling reactions makes 1-chloroisoquinoline a valuable and frequently used intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of new therapeutic agents.[1][17] The ability to introduce diverse substituents at this position allows for the fine-tuning of the physicochemical and biological properties of isoquinoline-based compounds.

References

Fundamental Electronic Properties of the Isoquinoline Core

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic Properties of Substituted Isoquinolines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic properties of the isoquinoline scaffold, a privileged structure in medicinal chemistry. Understanding these properties is critical for designing and developing novel therapeutics, as they fundamentally influence a molecule's reactivity, metabolic stability, and interactions with biological targets.

Isoquinoline is a heteroaromatic compound composed of a benzene ring fused to a pyridine ring.[1] This fusion results in a unique distribution of electron density across the bicyclic system. The nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring system, particularly from the pyridine ring. This makes the pyridine ring electron-deficient compared to the benzene ring.

  • Aromaticity and Stability : The delocalized π-electron system confers significant aromatic stability, with a resonance energy of 222 kJ/mol.[2]

  • Basicity : The lone pair of electrons on the nitrogen atom allows isoquinoline to act as a base (pKa of the conjugate acid is 5.4), though it is a weaker base than pyridine due to the electron-withdrawing effect of the fused benzene ring.[3]

  • Reactivity :

    • Electrophilic Substitution : These reactions preferentially occur on the electron-rich benzene ring, primarily at positions 5 and 8, as the intermediates are more stable.[4]

    • Nucleophilic Substitution : These reactions are favored on the electron-deficient pyridine ring, typically at position 1.

The Influence of Substituents on Electronic Properties

The true versatility of the isoquinoline scaffold in drug design comes from the ability to modify its electronic properties through substitution. Substituents can dramatically alter the electron density, reactivity, and ultimately, the biological activity of the molecule.[3]

  • Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the ring system. When placed on the benzene ring, they enhance its nucleophilicity, facilitating electrophilic substitution. Their presence can significantly impact the molecule's interaction with biological targets.[5]

  • Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring system. They make the molecule less basic and alter the regioselectivity of reactions. In drug candidates, EWGs can influence binding affinities and metabolic pathways.[6][7]

The electronic effect of substituents is a key factor in Structure-Activity Relationship (SAR) studies, where modifications are made to optimize a compound's therapeutic properties.[5] For instance, the position of a substituent can determine whether a compound acts as an agonist or antagonist at a specific receptor.

Quantitative Analysis of Electronic Properties

Quantitative data allows for the direct comparison of derivatives and the development of Quantitative Structure-Activity Relationship (QSAR) models.[6]

Spectroscopic Properties

The photophysical properties of isoquinolines are highly sensitive to their electronic structure and substitution pattern. These properties are crucial for applications in fluorescent probes and bio-imaging.[8][9]

Compound IDSubstituent at Position 1λmax abs. (nm)λmax em. (nm)Molar Absorptivity (ε)Quantum Yield (Φ)Reference
3a Azetidin-2-one27236645,6000.963[8]
3b Pyrrolidin-2-one26836342,3000.825[8]
3c Piperidin-2-one26736241,8000.791[8]
3e Imidazolidin-2-one26936443,5000.842[8]
7a 1-(phenyl)-imidazolidin-2-one27036445,1000.831[8]
7c 1-(4-nitrophenyl)-imidazolidin-2-one27136548,2000.798[8]

Data collected in 0.1 M H₂SO₄ solution.

Electrochemical Properties

Cyclic voltammetry is used to determine the redox potentials of isoquinoline derivatives, providing insight into their stability and potential involvement in biological redox processes. The reduction potential is influenced by the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the presence of electron-withdrawing or -donating groups.[10]

CompoundEnd Capping UnitsE₁ (V)E₂ (V)Electron Transfer MechanismReference
Q-Q Quinoline / Quinoline-0.63-1.04Two distinct redox waves[10]
iQ-iQ Isoquinoline / Isoquinoline-0.83-0.83Single two-electron process[10]
iQ-Q Isoquinoline / Quinoline-0.76-0.76Single two-electron process[10]
Q-(CN)P Quinoline / Cyanophenyl-0.42-0.80Two partially irreversible mono-electronic waves[10]

Potentials measured vs. Ag/AgCl.

Experimental Protocols

Synthesis: Pomeranz-Fritsch Reaction

This method provides an efficient route to unsubstituted or substituted isoquinolines.[11]

  • Reactant Preparation : A benzaldehyde derivative is mixed with a 2,2-dialkoxyethylamine in an appropriate solvent.

  • Cyclization : The mixture is treated with a strong acid, typically sulfuric acid, and heated. This promotes the condensation and intramolecular electrophilic cyclization to form the isoquinoline ring.

  • Work-up : The reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide).

  • Extraction & Purification : The product is extracted from the aqueous layer using an organic solvent (e.g., chloroform). The solvent is then removed under reduced pressure, and the crude product is purified using column chromatography or crystallization.[12]

Characterization: UV-Visible Spectroscopy

This protocol is used to determine the absorption properties of isoquinoline derivatives.[8]

  • Sample Preparation : A stock solution of the isoquinoline derivative is prepared in a suitable solvent (e.g., 0.1 M H₂SO₄) at a known concentration. Serial dilutions are made to prepare samples of varying concentrations.

  • Instrumentation : A dual-beam UV-Visible spectrophotometer is used. A cuvette containing the pure solvent is used as a reference blank.

  • Measurement : The absorbance of each sample is measured across a specific wavelength range (e.g., 190-600 nm).

  • Data Analysis : The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.[8]

Role in Drug Development and Signaling Pathways

The electronic properties of isoquinoline derivatives are fundamental to their biological activity. They govern how the molecule docks into a receptor's active site, its ability to cross cell membranes, and its metabolic fate.

Below is a generalized workflow for the discovery of bioactive isoquinoline compounds, illustrating the logical progression from synthesis to biological evaluation.

G Generalized Workflow for Isoquinoline Drug Discovery cluster_synthesis Synthesis & Characterization cluster_properties Property Analysis cluster_bio Biological Evaluation synthesis Synthesis of Substituted Isoquinolines purification Purification & Structural Confirmation (NMR, MS) synthesis->purification electronic Electronic Property Measurement (Spectroscopy, CV) purification->electronic physchem Physicochemical Profiling (Solubility, pKa) invitro In Vitro Screening (Enzyme/Receptor Assays) physchem->invitro sar SAR/QSAR Analysis invitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design invivo In Vivo Studies (Animal Models) lead_opt->invivo G Modulation of NF-κB Pathway by Isoquinoline Alkaloids cluster_nuc Cytoplasm lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor lps->tlr4 complex IκB-NF-κB (Inactive Complex) tlr4->complex Activates IKK (Kinase) ikb IκB nfkb NF-κB nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation complex->ikb Phosphorylation & Degradation nucleus Nucleus dna DNA Binding nfkb_nuc->dna cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) dna->cytokines Gene Transcription iso Isoquinoline Alkaloids (e.g., Berberine) iso->complex Inhibition

References

"1-Chloro-6-methoxyisoquinolin-4-OL" as a chemical intermediate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 1-Chloro-6-methoxyisoquinolin-3-ol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chloro-6-methoxyisoquinolin-3-ol, a key chemical intermediate in the synthesis of a variety of substituted isoquinoline derivatives. Due to the prevalence of the isoquinoline scaffold in numerous biologically active compounds, this intermediate serves as a valuable building block in medicinal chemistry and drug discovery.

Introduction

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of many natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antiviral, and neuroprotective effects. The strategic functionalization of the isoquinoline ring is crucial for modulating the biological activity of its derivatives. 1-Chloro-6-methoxyisoquinolin-3-ol offers three reactive sites for modification: the chloro group at the C-1 position, the hydroxyl group at the C-3 position, and the methoxy-activated benzene ring, making it a versatile precursor for generating diverse molecular architectures.

Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol

An improved and efficient synthetic route to 1-chloro-6-methoxyisoquinolin-3-ol has been developed, offering a better overall yield and being less hazardous than previously reported methods.[1][2][3] This three-step synthesis is straightforward and provides the target compound in a high overall yield.[2]

Experimental Workflow for the Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Acid-Promoted Cyclization A 4-Methoxy-2-methylbenzonitrile B 2-Cyano-5-methoxy-phenylacetic acid A->B LDA, THF, -78 °C to rt, then CO2 C 2-Cyano-5-methoxy-phenylacetyl chloride B->C SOCl2, reflux D 1-Chloro-6-methoxy-isoquinolin-3-ol C->D 4M HCl in dioxane, 60 °C

Caption: Improved three-step synthesis of 1-chloro-6-methoxyisoquinolin-3-ol.

Detailed Experimental Protocol: Improved Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol

Step 1: Synthesis of 2-Cyano-5-methoxyphenylacetic acid A solution of 4-methoxy-2-methylbenzonitrile in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred for a period at this temperature before being allowed to warm to room temperature. The reaction mixture is then cooled again to -78 °C and treated with carbon dioxide (e.g., by pouring it over crushed dry ice). The mixture is stirred and allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is washed with an organic solvent. The aqueous layer is then acidified with concentrated HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-cyano-5-methoxyphenylacetic acid.

Step 2: Synthesis of 2-Cyano-5-methoxyphenylacetyl chloride To a solution of 2-cyano-5-methoxyphenylacetic acid is added thionyl chloride. The mixture is heated to reflux. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to give the crude 2-cyano-5-methoxyphenylacetyl chloride, which is used in the next step without further purification.[2]

Step 3: Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol The crude 2-cyano-5-methoxyphenylacetyl chloride is dissolved in a solution of 4M hydrogen chloride in dioxane. The mixture is heated at 60 °C. Upon completion of the reaction, the mixture is cooled, and the resulting precipitate is collected by filtration, washed with a suitable solvent, and dried to afford 1-chloro-6-methoxyisoquinolin-3-ol.[2] This procedure has an overall yield of approximately 70%.[2]

Derivatization of 1-Chloro-6-methoxyisoquinolin-3-ol

The hydroxyl group of 1-chloro-6-methoxyisoquinolin-3-ol can be readily alkylated or arylated to produce a variety of ethers.[2] This is a key step in the diversification of this intermediate for the synthesis of compound libraries for biological screening.

General Experimental Protocol for Alkylation

To a solution of 1-chloro-6-methoxyisoquinolin-3-ol in dimethylformamide (DMF), potassium carbonate (K₂CO₃) and the desired alkyl or aryl halide are added. The reaction mixture is heated (typically at 80 °C) for a few hours.[2][3] After cooling to room temperature, the mixture is concentrated in vacuo. The crude product is then purified by flash chromatography to yield the desired ether derivative.[2][3]

Quantitative Data for Alkylation Reactions
Electrophile (RX)ProductYield (%)
Methyl iodide1-Chloro-3,6-dimethoxyisoquinoline77
Ethyl iodide1-Chloro-3-ethoxy-6-methoxyisoquinoline89
Propyl iodide1-Chloro-6-methoxy-3-propoxyisoquinoline85
4-(2-Chloroethyl)morpholine hydrochloride4-(2-(1-Chloro-6-methoxyisoquinolin-3-yloxy)ethyl)morpholine65
Isopropyl iodide1-Chloro-3-isopropoxy-6-methoxyisoquinoline81
Cyclopentyl iodide1-Chloro-3-(cyclopentyloxy)-6-methoxyisoquinoline79
Benzyl bromide3-(Benzyloxy)-1-chloro-6-methoxyisoquinoline87

Data sourced from Zheng et al. (2009).[2][3]

Role in Drug Discovery and Potential Biological Significance

While specific signaling pathways for derivatives of 1-chloro-6-methoxyisoquinolin-3-ol are not extensively detailed in the currently available literature, the broader class of isoquinoline-containing molecules is known to interact with a multitude of biological targets. The versatility of the 1-chloro-6-methoxyisoquinolin-3-ol intermediate allows for the synthesis of libraries of compounds that can be screened for various pharmacological activities.

Isoquinoline derivatives have been reported to exhibit a wide range of biological effects, including:

  • Anticancer Activity: Many isoquinoline alkaloids and their synthetic analogs have demonstrated potent antitumor properties.[4]

  • Enzyme Inhibition: The isoquinoline scaffold is present in numerous enzyme inhibitors, including kinase inhibitors which are a major class of anticancer drugs.

  • Neurological Activity: This class of compounds can modulate the function of receptors and enzymes in the central nervous system.[4]

The derivatization of 1-chloro-6-methoxyisoquinolin-3-ol provides a platform for structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds for specific biological targets.

Conceptual Role in Drug Discovery

G cluster_0 Chemical Derivatization cluster_1 Biological Screening & SAR A 1-Chloro-6-methoxy- isoquinolin-3-ol (Core Intermediate) B Alkylation/Arylation of 3-OH group A->B C Nucleophilic Substitution of 1-Cl group A->C D Library of Novel Isoquinoline Derivatives B->D C->D E Anticancer Assays D->E F Kinase Inhibition Assays D->F G Other Pharmacological Screening D->G H Lead Compound Identification E->H F->H G->H

Caption: Role of 1-chloro-6-methoxyisoquinolin-3-ol in drug discovery.

Conclusion

1-Chloro-6-methoxyisoquinolin-3-ol is a highly valuable and versatile chemical intermediate for the synthesis of diverse libraries of substituted isoquinolines. Its efficient three-step synthesis and the straightforward derivatization of its hydroxyl group make it an attractive starting material for medicinal chemists. The resulting compounds hold significant potential for the discovery of novel therapeutic agents targeting a range of diseases. Further investigation into the biological activities of derivatives synthesized from this intermediate is warranted to fully explore their therapeutic potential.

References

The Methoxy Group: A Key Modulator of Isoquinoline Reactivity and Biological Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous biologically active compounds, including morphine, berberine, and papaverine. The substitution pattern on this bicyclic heteroaromatic system dictates its chemical behavior and pharmacological profile. Among the most common and influential substituents is the methoxy group (-OCH₃). Its profound electronic effects modulate the reactivity of the isoquinoline ring, influencing the outcomes of key chemical transformations and enabling precise interactions with biological targets. This guide provides a detailed technical examination of the role of the methoxy group in isoquinoline chemistry, offering insights for its strategic application in research and drug development.

Electronic Effects of the Methoxy Group

The influence of the methoxy group on the isoquinoline ring system is governed by a combination of two opposing electronic effects:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom to which it is attached through the sigma (σ) bond. This effect is distance-dependent, weakening further away from the substituent.

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system. This mesomeric effect donates electron density to the ring, particularly at the ortho and para positions relative to the substituent.

In aromatic systems like isoquinoline, the resonance effect is significantly stronger and dominates over the inductive effect, making the methoxy group a net electron-donating and activating group .

Caption: Resonance delocalization in 7-methoxyisoquinoline increases electron density at C6 and C8.

Impact on Basicity

The electron-donating nature of the methoxy group also influences the basicity of the isoquinoline nitrogen atom (N2). By increasing the electron density of the aromatic system, the lone pair on the nitrogen becomes more available for protonation. Consequently, methoxy-substituted isoquinolines are generally more basic than the parent isoquinoline. The magnitude of this effect depends on the position of the substituent.

CompoundpKa of Conjugate Acid
Isoquinoline5.14[1]
6-Methoxyisoquinoline~6.3 (estimated)
7-Methoxyisoquinoline~6.8 (estimated)
1-(N,N-dimethylamino)-6-methoxyisoquinoline6.75[2]
1-(N,N-dimethylamino)-7-methoxyisoquinoline7.05[2]
Note: pKa values can vary with experimental conditions. Estimated values are based on substituent effects.

Reactivity in Electrophilic Aromatic Substitution (SEAr)

Electrophilic attack on the isoquinoline nucleus occurs preferentially on the more electron-rich benzene ring (carbocyclic ring) rather than the electron-deficient pyridine ring (heterocyclic ring). In unsubstituted isoquinoline, substitution occurs at positions C5 and C8.

The presence of a methoxy group on the benzene ring (e.g., at C6, C7, or C8) dramatically enhances the rate of SEAr and controls the regioselectivity of the reaction.

  • Activation: The powerful +M effect of the methoxy group makes the benzene ring significantly more nucleophilic and thus more reactive towards electrophiles.

  • Directing Effects: The methoxy group directs incoming electrophiles to the ortho and para positions.

    • A C6-methoxy group directs to C5 (ortho) and C7 (ortho).

    • A C7-methoxy group directs to C8 (ortho) and C6 (para).

    • An C8-methoxy group directs to C7 (ortho).

    • A C5-methoxy group directs to C6 (ortho).

Caption: SEAr Mechanism: Nitration of 7-methoxyisoquinoline is directed to C8.

Predicted Regioselectivity in Nitration

The following table summarizes the expected major products from the nitration of various methoxy-isoquinoline isomers based on the activating and directing effects of the methoxy group.

Isoquinoline DerivativeMethoxy PositionActivating/DeactivatingMajor Nitration Product(s)
Isoquinoline--5-Nitroisoquinoline (~90%), 8-Nitroisoquinoline (~10%)
5-MethoxyisoquinolineC5 (Benzene ring)Strongly Activating6-Nitro-5-methoxyisoquinoline
6-MethoxyisoquinolineC6 (Benzene ring)Strongly Activating5-Nitro-6-methoxyisoquinoline, 7-Nitro-6-methoxyisoquinoline
7-MethoxyisoquinolineC7 (Benzene ring)Strongly Activating8-Nitro-7-methoxyisoquinoline (Major), 6-Nitro-7-methoxyisoquinoline (Minor)
8-MethoxyisoquinolineC8 (Benzene ring)Strongly Activating7-Nitro-8-methoxyisoquinoline
Experimental Protocol: Nitration of Isoquinoline

This protocol describes the electrophilic nitration of the parent isoquinoline. For the more reactive methoxy-substituted derivatives, milder conditions (e.g., lower temperature, shorter reaction time) may be required to prevent over-reaction or degradation.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Cooling: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated H₂SO₄ to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 5.0 g of isoquinoline to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding 3.0 mL of fuming HNO₃ to 10 mL of concentrated H₂SO₄, keeping the mixture cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise from the dropping funnel to the isoquinoline solution over 30 minutes. Maintain the reaction temperature at 0 °C.

  • Stirring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding cold 20% NaOH solution until the pH is approximately 8-9. Perform this step in an ice bath to dissipate heat. A precipitate should form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, can be purified by column chromatography on silica gel.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic attack on isoquinoline occurs at the electron-deficient pyridine ring, primarily at the C1 position. Classic examples include the Chichibabin reaction (amination with sodium amide) and substitution of halides from the C1 position.

The electron-donating methoxy group, when located on the benzene ring, has a deactivating effect on SNAr at C1. By donating electron density to the entire bicyclic system, it reduces the electrophilicity of C1, making it less susceptible to nucleophilic attack. Therefore, harsher reaction conditions may be required for methoxy-substituted isoquinolines in SNAr reactions compared to the unsubstituted parent compound.

Experimental Protocol: Chichibabin Reaction of Isoquinoline

This protocol describes the amination of isoquinoline at the C1 position.

Materials:

  • Isoquinoline

  • Sodium Amide (NaNH₂)

  • Anhydrous Toluene or Xylene

  • Liquid Ammonia (optional, for low-temperature variant)

  • Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether

Procedure (High-Temperature Variant):

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous toluene.

  • Reagent Addition: Under a nitrogen atmosphere, add 4.0 g of sodium amide, followed by the slow addition of 6.5 g of isoquinoline dissolved in 20 mL of anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approx. 110-140 °C, depending on solvent) with vigorous stirring. The reaction progress is often indicated by the evolution of hydrogen gas and the formation of a deeply colored intermediate complex.[3] The reaction typically requires 4-6 hours.

  • Quenching: Cool the reaction mixture to room temperature. Cautiously add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction and decompose any unreacted sodium amide.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 40 mL).

  • Work-up: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 1-aminoisoquinoline can be purified by recrystallization or column chromatography.

Biological Role: Methoxy-Isoquinolines and the Sigma-2 Receptor

A critical role for methoxy-substituted isoquinolines in drug development is their function as high-affinity ligands for the Sigma-2 Receptor (S2R). The S2R, now identified as Transmembrane Protein 97 (TMEM97), is overexpressed in numerous cancer cell lines and is implicated in neurodegenerative diseases.[4][5]

Studies have shown that electron-donating groups are often crucial for high-affinity binding to the S2R. The methoxy group, particularly when attached to a benzamide-isoquinoline derivative, has been shown to dramatically increase affinity and selectivity for the S2R over the Sigma-1 receptor.[6][7] This interaction is not merely binding; it modulates critical downstream signaling pathways.

The S2R is known to interact with Progesterone Receptor Membrane Component 1 (PGRMC1) and influence several cellular processes:

  • Cholesterol Homeostasis: S2R regulates the trafficking of cholesterol by interacting with key proteins like NPC1.[4]

  • Cell Proliferation and Apoptosis: In cancer cells, S2R is coupled to pathways involving the Epidermal Growth Factor Receptor (EGFR) and mTOR, which are central to cell growth and survival. Ligand binding can disrupt these pathways and induce apoptosis.[5]

  • Neuronal Signaling: S2R modulates calcium and potassium channels, impacting neuronal firing and the release of key neurotransmitters.[7]

G cluster_membrane Cell Membrane / ER / Lysosome cluster_ligand cluster_downstream Downstream Cellular Effects S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 Interacts with EGFR EGFR S2R->EGFR Modulates NPC1 NPC1 (Lysosome) S2R->NPC1 Regulates IonChannels Ca²⁺/K⁺ Channels S2R->IonChannels Modulates mTOR mTOR Pathway EGFR->mTOR Activates Proliferation Cell Proliferation EGFR->Proliferation Promotes Cholesterol Cholesterol Homeostasis Neurotransmission Modulation of Neurotransmission Ligand Methoxy-Isoquinoline Ligand Ligand->S2R Binds Apoptosis Apoptosis Ligand->Apoptosis Induces in Cancer Cells Ligand->Proliferation Inhibits mTOR->Proliferation Promotes

Caption: Signaling pathways modulated by methoxy-isoquinoline ligands via the Sigma-2 receptor.

Conclusion

The methoxy group is a powerful and versatile tool in the design and synthesis of novel isoquinoline derivatives. Its dominant electron-donating resonance effect profoundly increases the nucleophilicity of the benzene ring, enabling facile and regioselective electrophilic substitution. This same electronic influence modulates the basicity of the heterocyclic nitrogen while slightly deactivating the pyridine ring toward nucleophilic attack. In the context of drug development, these electronic properties are not merely a synthetic convenience; they are fundamental to achieving high-affinity and selective binding to key biological targets like the sigma-2 receptor, thereby controlling critical signaling pathways involved in cancer and neurodegeneration. A thorough understanding of the role of the methoxy group is therefore indispensable for any scientist working with the isoquinoline scaffold.

References

An In-depth Technical Guide to 1-Chloro-6-methoxyisoquinolin-4-ol Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide focuses on a specific, synthetically accessible analogue, 1-Chloro-6-methoxyisoquinolin-4-ol, and its potential derivatives. While specific biological data for this exact molecule is not extensively available in the public domain, this document provides a comprehensive overview of its proposed synthesis, potential biological significance based on related structures, and detailed experimental protocols for its preparation and evaluation. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this and related compounds as potential therapeutic agents.

Introduction to the Isoquinoline Core

The isoquinoline nucleus is a key structural component in a vast number of alkaloids and pharmacologically active molecules.[1] Its derivatives have been shown to exhibit a wide range of biological effects, including but not limited to, anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[2][3] The specific substitution pattern of the isoquinoline ring system plays a crucial role in determining the compound's biological target and potency. The subject of this guide, this compound, possesses a unique combination of functional groups: a reactive chloro group at the 1-position, a methoxy group at the 6-position which can influence electronic properties and metabolic stability, and a hydroxyl group at the 4-position, a common feature in kinase inhibitors and other biologically active molecules. The chlorine atom at the 1-position is particularly significant as it can serve as a handle for further functionalization through nucleophilic substitution reactions, allowing for the generation of diverse analogues.[4]

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of N-(3-methoxyphenethyl)acetamide

  • To a solution of 3-methoxyphenethylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-methoxyphenethyl)acetamide, which can be purified by column chromatography or used directly in the next step.

Step 2: Bischler-Napieralski Cyclization to 6-methoxy-3,4-dihydroisoquinoline

  • To the crude N-(3-methoxyphenethyl)acetamide from the previous step, add phosphorus oxychloride (POCl₃, 3-5 equivalents) in a solvent such as anhydrous toluene or acetonitrile.

  • Heat the reaction mixture to reflux (80-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution with a concentrated sodium hydroxide or potassium hydroxide solution to a pH of >10.

  • Extract the product with a suitable organic solvent like DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 6-methoxy-3,4-dihydroisoquinoline.

Step 3: Aromatization to 6-methoxyisoquinoline

  • Dissolve the crude 6-methoxy-3,4-dihydroisoquinoline in a suitable solvent like toluene or xylene.

  • Add a dehydrogenating agent such as 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 6-methoxyisoquinoline.

Step 4: N-Oxidation to 6-methoxyisoquinoline N-oxide

  • Dissolve 6-methoxyisoquinoline in a solvent like acetic acid or DCM.

  • Add an oxidizing agent such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the excess acid and quench any remaining oxidant.

  • Extract the product with a suitable organic solvent and purify by column chromatography to obtain 6-methoxyisoquinoline N-oxide.

Step 5: Synthesis of 6-methoxyisoquinolin-4-ol

  • Treat the 6-methoxyisoquinoline N-oxide with acetic anhydride and heat the mixture. This rearrangement reaction should introduce the hydroxyl group at the 4-position.

  • Alternatively, treat the N-oxide with a sulfonyl chloride followed by hydrolysis to yield the 4-hydroxyisoquinoline.

Step 6: Chlorination to this compound

  • To a solution of 6-methoxyisoquinolin-4-ol in a suitable solvent like phosphorus oxychloride (POCl₃), add a chlorinating agent such as POCl₃ itself, often with a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto ice.

  • Neutralize the solution and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the final compound, this compound.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow A 3-methoxyphenethylamine B N-(3-methoxyphenethyl)acetamide A->B Acetyl Chloride, Et3N C 6-methoxy-3,4-dihydroisoquinoline B->C POCl3, Heat D 6-methoxyisoquinoline C->D Pd/C, Heat E 6-methoxyisoquinoline N-oxide D->E m-CPBA F 6-methoxyisoquinolin-4-ol E->F Ac2O, Heat G This compound F->G POCl3, Heat

Caption: Proposed synthetic route to this compound.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for this compound is lacking, the activities of structurally related compounds can provide insights into its potential therapeutic applications.

Anticancer Activity

Many isoquinoline derivatives have demonstrated potent anticancer activity. The 4-hydroxyisoquinoline scaffold, in particular, is found in compounds that act as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer. The presence of a chlorine atom can enhance binding to the target protein through halogen bonding or by occupying a hydrophobic pocket. The methoxy group can influence the compound's pharmacokinetic properties and may also contribute to target binding.

Antimicrobial Activity

Isoquinoline alkaloids have a long history of use as antimicrobial agents.[6] The planar aromatic system of the isoquinoline core can intercalate with bacterial DNA, and various substituents can interact with bacterial enzymes or disrupt cell wall integrity. The lipophilicity imparted by the chloro and methoxy groups may enhance the ability of the compound to penetrate bacterial cell membranes.

Enzyme Inhibition

Derivatives of isoquinoline have been reported to inhibit a range of enzymes, including kinases, phosphodiesterases, and topoisomerases. The 4-hydroxy group is a key feature in many enzyme inhibitors, often acting as a hydrogen bond donor or acceptor in the active site.

Structure-Activity Relationship (SAR) Considerations

Based on the general SAR of isoquinoline derivatives, the following points can be considered for the design of analogues of this compound:

  • 1-Position: The chloro group is a good leaving group for nucleophilic substitution, allowing for the introduction of various amines, alcohols, and thiols to probe the SAR at this position.

  • 4-Position: The hydroxyl group can be alkylated or acylated to explore the effect of steric bulk and electronic properties on activity.

  • 6-Position: The methoxy group can be replaced with other alkoxy groups of varying chain lengths or with electron-withdrawing or electron-donating groups to modulate the electronic character of the benzene ring.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound and its derivatives, a variety of in vitro assays can be employed.

General Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent such as dimethyl sulfoxide (DMSO) or isopropanol to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Kinase Inhibition Assay (Example: Generic KinaseGlo® Assay)
  • Reaction Setup: In a 96-well plate, add the kinase, the substrate, ATP, and the test compound at various concentrations in a kinase buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes).

  • Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely correlated with kinase activity.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Data Presentation

As specific quantitative data for this compound is not available, the following tables are presented as templates for organizing experimental results for this compound and its analogues.

Table 1: In Vitro Cytotoxicity of this compound Analogues

Compound IDR1-SubstituentR4-SubstituentR6-SubstituentCell LineIC₅₀ (µM)
Target ClOHOMee.g., MCF-7TBD
Analogue 1e.g., NH₂OHOMee.g., MCF-7TBD
Analogue 2Cle.g., OEtOMee.g., MCF-7TBD
Analogue 3ClOHe.g., Fe.g., MCF-7TBD
Doxorubicin---e.g., MCF-7Reported Value

TBD: To Be Determined

Table 2: Kinase Inhibitory Activity of this compound Analogues

Compound IDTarget KinaseIC₅₀ (nM)
Target e.g., EGFRTBD
Analogue 1e.g., EGFRTBD
Analogue 2e.g., VEGFR2TBD
Staurosporinee.g., VariousReported Value

TBD: To Be Determined

Table 3: Antimicrobial Activity of this compound Analogues

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Target TBDTBD
Analogue 1TBDTBD
Analogue 2TBDTBD
CiprofloxacinReported ValueReported Value

TBD: To Be Determined

Potential Signaling Pathway Involvement

Given the structural features of this compound, particularly the 4-hydroxyisoquinoline core, it is plausible that this compound could modulate intracellular signaling pathways commonly targeted by kinase inhibitors.

Diagram of a Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Growth Factor Ligand->Receptor Inhibitor 1-Chloro-6-methoxy- isoquinolin-4-ol (Hypothetical Target) Inhibitor->RAF

Caption: Hypothetical modulation of the MAPK and PI3K/AKT signaling pathways.

This diagram illustrates how a compound like this compound could potentially inhibit key kinases such as RAF within the MAPK pathway, thereby blocking downstream signaling that leads to cell proliferation and survival. This is a common mechanism of action for many small-molecule anticancer drugs.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide has outlined a plausible synthetic route to this molecule and its analogues, drawing upon established chemical principles. While direct biological data is currently unavailable, the structural relationship to known bioactive isoquinolines suggests potential applications in oncology and infectious diseases. The provided experimental protocols offer a starting point for the biological evaluation of these compounds. It is our hope that this technical guide will stimulate further research into this fascinating class of molecules and unlock their therapeutic potential.

References

Safety and Handling Precautions for 1-Chloro-6-methoxyisoquinolin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Chloro-6-methoxyisoquinolin-4-ol was publicly available at the time of this writing. The following safety and handling information is synthesized from data for structurally analogous compounds, including 1-chloroisoquinoline, 1-chloro-6-methylisoquinoline, and 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. This guide should be used as a preliminary reference, and a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

This technical guide provides an in-depth overview of the potential hazards, safety precautions, and handling protocols for this compound, a heterocyclic compound of interest in drug development and scientific research. The information is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Hazard Identification and Classification

Based on the analysis of analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns are acute oral toxicity, serious eye damage or irritation, skin irritation, and potential respiratory tract irritation.

GHS Hazard Classification (Inferred)

The following table summarizes the inferred GHS classification for this compound based on available data for similar compounds.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Pictograms and Signal Word

Pictograms:

alt text
alt text

Signal Word: Danger or Warning

Quantitative Safety Data Summary

The following table presents a summary of key safety data extracted from the Safety Data Sheets of analogous compounds.

ParameterData PointSource (Analogous Compound)
Hazard Statements H302, H315, H318, H319, H3351-chloroisoquinoline, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Precautionary Statements (Prevention) P261, P264, P270, P271, P2801-chloroisoquinoline, 1-chloro-6-methylisoquinoline
Precautionary Statements (Response) P301+P312, P302+P352, P304+P340, P305+P351+P3381-chloroisoquinoline, 1-chloro-6-methylisoquinoline
Precautionary Statements (Storage) P403+P233, P4051-chloroisoquinoline
Precautionary Statements (Disposal) P5011-chloroisoquinoline
Personal Protective Equipment (PPE) Eye protection, face protection, protective gloves, protective clothing1-chloroisoquinoline, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling this compound in a laboratory setting.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eye Wash Station and Safety Shower: Ensure that a properly functioning eye wash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation before use.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling and Storage
  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors. Use non-sparking tools for handling the solid material.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

  • If on Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If in Eyes: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Spill and Disposal Procedures
  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material into a suitable container for disposal. Avoid generating dust.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows.

G cluster_0 Risk Assessment and Preparation cluster_1 Handling Procedure cluster_2 Post-Handling Review SDS Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weigh/Measure in Fume Hood Weigh/Measure in Fume Hood Prepare Work Area->Weigh/Measure in Fume Hood Proceed when ready Perform Experiment Perform Experiment Weigh/Measure in Fume Hood->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Properly Store Compound Properly Store Compound Clean Work Area->Properly Store Compound After experiment Dispose of Waste Dispose of Waste Properly Store Compound->Dispose of Waste Document Experiment Document Experiment Dispose of Waste->Document Experiment

Caption: A logical workflow for safely handling chemical reagents.

G cluster_hazards Potential Hazards cluster_ppe Required PPE This compound This compound Acute Oral Toxicity Acute Oral Toxicity This compound->Acute Oral Toxicity Serious Eye Damage Serious Eye Damage This compound->Serious Eye Damage Skin Irritation Skin Irritation This compound->Skin Irritation Respiratory Irritation Respiratory Irritation This compound->Respiratory Irritation Safety Goggles/Face Shield Safety Goggles/Face Shield Serious Eye Damage->Safety Goggles/Face Shield Chemical-Resistant Gloves Chemical-Resistant Gloves Skin Irritation->Chemical-Resistant Gloves Lab Coat Lab Coat Skin Irritation->Lab Coat Respirator (if needed) Respirator (if needed) Respiratory Irritation->Respirator (if needed)

Caption: Relationship between hazards and required personal protective equipment.

A Technical Guide to the Solubility of 1-Chloro-6-methoxyisoquinolin-4-ol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

The solubility of a compound is a critical physicochemical property, profoundly influencing its suitability for various applications, including chemical synthesis, purification, formulation, and its behavior in biological systems. 1-Chloro-6-methoxyisoquinolin-4-ol, as a substituted isoquinoline, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding its interaction with different solvents is a foundational step for any research involving this molecule.

Predicted Solubility Profile

The solubility of a molecule is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The structure of this compound contains several functional groups that dictate its overall polarity and potential for intermolecular interactions:

  • Isoquinoline Core: A bicyclic aromatic system containing a nitrogen atom, contributing to moderate polarity.

  • Hydroxyl Group (-OH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor.

  • Methoxy Group (-OCH₃): An ether group that is polar and can act as a hydrogen bond acceptor.

  • Chloro Group (-Cl): A halogen that increases molecular weight and adds polarity through its electronegativity.

The presence of the hydroxyl group is particularly significant, as it allows for strong hydrogen bonding interactions with protic solvents. The combination of these features suggests that the molecule is moderately polar. Based on this structural analysis, a qualitative solubility profile in common organic solvents can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSpecific SolventPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules.
Polar Aprotic Acetone, AcetonitrileHigh to MediumSoluble due to strong dipole-dipole interactions between the polar functional groups of the solute and the solvent.
DMSO, DMFHighThese are highly polar aprotic solvents capable of effectively solvating a wide range of organic molecules.
Ethyl AcetateMediumModerately polar ester that should effectively dissolve the compound, though perhaps less so than more polar solvents like DMSO.
Halogenated Dichloromethane (DCM)High to MediumThe polarity is suitable for dissolving the compound. Halogenated solvents often show good solubility for heterocyclic compounds.[1]
ChloroformHigh to MediumSimilar to DCM, chloroform is a good solvent for many organic compounds, including isoquinoline derivatives.[2][3]
Non-Polar Aromatic TolueneLowThe overall polarity of the molecule, dominated by the -OH and -OCH₃ groups, is likely too high for significant solubility in a non-polar aromatic solvent.
Non-Polar Aliphatic n-Hexane, CyclohexaneVery LowThe significant mismatch in polarity between the polar solute and the non-polar aliphatic solvent will result in poor solubility.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid in a solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Reagents:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Reference standard of the compound for analytical quantification

  • Mobile phase for analytical chromatography (e.g., HPLC-grade acetonitrile and water)

Equipment:

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a calibrated HPLC-UV method. The concentration of this compound in the diluted sample is determined by comparing its peak area to a standard curve prepared from known concentrations of the reference standard.

  • Calculation: Calculate the solubility of the compound in the original solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Visualizations

Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining solubility.

G prep 1. Preparation Add excess solid compound to vial solvent 2. Solvent Addition Add known volume of solvent prep->solvent equil 3. Equilibration Shake at constant temperature (24-72h) solvent->equil separate 4. Phase Separation Centrifuge to pellet excess solid equil->separate sample 5. Sample Collection Filter supernatant separate->sample dilute 6. Dilution Dilute sample for analysis sample->dilute quant 7. Quantification Analyze via HPLC-UV dilute->quant calc 8. Calculation Determine solubility value quant->calc

Caption: Workflow for Thermodynamic Solubility Determination.

Hypothetical Signaling Pathway

Substituted isoquinolines are often investigated as inhibitors of various enzymes, particularly kinases, in drug discovery. The diagram below represents a hypothetical signaling pathway where such a compound might act.

G ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates substrate Substrate Protein kinase2->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response Leads to inhibitor Substituted Isoquinoline Inhibitor inhibitor->kinase2 Inhibits

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

Conclusion

While quantitative solubility data for this compound requires empirical determination, a robust prediction can be made based on its molecular structure. The presence of polar, hydrogen-bonding functional groups suggests high solubility in polar protic and aprotic solvents and poor solubility in non-polar solvents. For researchers and drug development professionals, the provided shake-flask protocol offers a reliable method for generating the precise data needed for formulation, process chemistry, and preclinical studies. The illustrative diagrams further clarify the experimental process and the potential mechanistic role of such compounds in a biological context, providing a comprehensive foundation for future research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 1-Chloro-6-methoxyisoquinolin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors using 1-Chloro-6-methoxyisoquinolin-4-OL as a key starting material. This document outlines synthetic strategies, detailed experimental protocols, and methods for biological evaluation, including in vitro kinase assays and cell-based assessments.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors. The unique structural and electronic properties of the isoquinoline ring system allow for diverse functionalization, enabling the development of potent and selective inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.

This compound is a versatile starting material for the synthesis of a library of potential kinase inhibitors. The presence of three distinct functional groups—a reactive chloro group at the 1-position, a methoxy group at the 6-position, and a hydroxyl group at the 4-position—provides multiple handles for chemical modification. The chloro group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. The hydroxyl group can be readily functionalized through etherification or esterification to further explore the chemical space and optimize pharmacological properties.

This document details proposed synthetic routes to generate novel kinase inhibitors from this compound and provides protocols for their biological characterization.

Proposed Synthetic Pathways

The functionalization of this compound can be achieved through several well-established synthetic methodologies to generate a library of diverse kinase inhibitors. The primary strategies involve the substitution at the 1-position via cross-coupling reactions and modification of the 4-hydroxyl group.

Synthetic_Pathway start This compound intermediate1 1-Aryl/Heteroaryl-6-methoxyisoquinolin-4-OL start->intermediate1 Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst) intermediate2 1-Amino-6-methoxyisoquinolin-4-OL start->intermediate2 Buchwald-Hartwig Amination (R-NH2, Pd catalyst) final_product1 Final Kinase Inhibitors (O-Alkylated/Acylated) intermediate1->final_product1 O-Alkylation or O-Acylation final_product2 Final Kinase Inhibitors (O-Alkylated/Acylated) intermediate2->final_product2 O-Alkylation or O-Acylation

Caption: Proposed synthetic routes for kinase inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to introduce various aryl or heteroaryl moieties at the 1-position of the isoquinoline core.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid (1.5 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.1 eq.), and triphenylphosphine (0.2 eq.).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-aryl/heteroaryl-6-methoxyisoquinolin-4-OL derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol details the palladium-catalyzed Buchwald-Hartwig amination to introduce various primary or secondary amines at the 1-position.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 eq.), Pd₂(dba)₃ (0.05 eq.), and Xantphos (0.1 eq.).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq.) and sodium tert-butoxide (1.4 eq.).

  • Seal the vial and heat the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired 1-amino-6-methoxyisoquinolin-4-OL derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: General Procedure for O-Alkylation of the 4-Hydroxyl Group

This protocol describes the etherification of the hydroxyl group at the 4-position of the isoquinoline core.

Materials:

  • 1-Substituted-6-methoxyisoquinolin-4-OL derivative

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1-substituted-6-methoxyisoquinolin-4-OL derivative (1.0 eq.) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.) to the solution.

  • Add the alkyl halide (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the final O-alkylated kinase inhibitor.

  • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Biological Evaluation Protocols

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against a panel of kinases using the ADP-Glo™ Kinase Assay from Promega.[1][2][3][4][5]

ADP_Glo_Workflow step1 Kinase Reaction: Kinase, Substrate, ATP, and Inhibitor step2 Add ADP-Glo™ Reagent step1->step2 Stop Reaction & Deplete ATP step3 Incubate (40 min, RT) step2->step3 step4 Add Kinase Detection Reagent step3->step4 Convert ADP to ATP step5 Incubate (30-60 min, RT) step4->step5 step6 Measure Luminescence step5->step6 Luciferase/Luciferin Reaction

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Synthesized inhibitor compounds

  • Target kinase

  • Kinase substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (white, opaque)

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in the appropriate kinase reaction buffer.

    • Add varying concentrations of the synthesized inhibitor compound (typically from a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1][2][4]

    • Incubate the plate at room temperature for 40 minutes.[2][4]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.[1][2][3][4]

    • Incubate at room temperature for 30-60 minutes.[2][4]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 5: General Cell-Based Assay for Kinase Inhibitor Potency

This protocol provides a general framework for assessing the anti-proliferative effects of the synthesized compounds in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a cell line where the target kinase is known to be a driver of proliferation)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO

  • 96-well cell culture plates

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor compounds in cell culture medium.

    • Treat the cells with the different concentrations of the inhibitors. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the treated cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37 °C, 5% CO₂).

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a multi-well plate reader.

    • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

    • Determine the GI₅₀ (the concentration of inhibitor that causes 50% growth inhibition) by plotting cell viability against the logarithm of the inhibitor concentration.

Quantitative Data Summary

The following tables summarize the inhibitory activities (IC₅₀ values) of representative isoquinoline-based kinase inhibitors from the literature, targeting kinases relevant to the proposed research. While these compounds were not synthesized from this compound, they provide a benchmark for the expected potency of novel inhibitors based on this scaffold.

Table 1: Inhibitory Activity of Pyrrolo[3,2-g]isoquinoline Derivatives against Haspin and Other Kinases [6]

CompoundHaspin IC₅₀ (nM)DYRK1A IC₅₀ (nM)PIM1 IC₅₀ (nM)CLK1 IC₅₀ (nM)
2 10.1>1000252>1000
3 10.6134269>1000
8 15.5>1000>1000411
15 40.5>1000291>1000
16 22.3>1000>1000163
17 81.3>1000>1000>1000

Table 2: Inhibitory Activity of Ellipticine and Isoellipticine Derivatives against MYLK4 [7][8]

CompoundMYLK4 IC₅₀ (nM)
Ellipticine (1) 7.1
Isoellipticine (2) 6.1
Precursor 3 477.6
Precursor 4 285.6

Table 3: Inhibitory Activity of Tetrahydroisoquinoline-based Compounds against CDK9 [9]

CompoundCDK9-cyclin T1 IC₅₀ (µM)
1 3.0
2 3.9
3 6.0
6 6.6

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways involving the kinases targeted by the isoquinoline-based inhibitors.

Haspin_Pathway Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates H3T3ph Phosphorylated H3 (Thr3) HistoneH3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits AuroraB Aurora B Kinase Mitosis Proper Chromosome Alignment and Segregation AuroraB->Mitosis Ensures CPC->AuroraB Localizes

Caption: Haspin Kinase Signaling Pathway in Mitosis.

MYLK4_Pathway MYLK4 MYLK4 EGFR EGFR MYLK4->EGFR Interacts with and Activates pEGFR Phosphorylated EGFR EGFR->pEGFR Downstream Downstream Signaling (e.g., Akt, ERK) pEGFR->Downstream Proliferation Cell Proliferation Downstream->Proliferation Metastasis Metastasis Downstream->Metastasis CDK9_Pathway CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II (RNAPII) CDK9_CyclinT->RNAPII Phosphorylates CTD NELF_DSIF NELF/DSIF CDK9_CyclinT->NELF_DSIF Phosphorylates and Dissociates pRNAPII Phosphorylated RNAPII (Ser2) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription Promotes GeneExpression Gene Expression (e.g., c-Myc, Mcl-1) Transcription->GeneExpression DYRK1A_CLK1_Pathway DYRK1A DYRK1A SR_Proteins SR Splicing Factors DYRK1A->SR_Proteins Phosphorylates CLK1 CLK1 CLK1->SR_Proteins Phosphorylates pSR_Proteins Phosphorylated SR Proteins SR_Proteins->pSR_Proteins Spliceosome Spliceosome pSR_Proteins->Spliceosome Modulates Assembly AlternativeSplicing Alternative mRNA Splicing Spliceosome->AlternativeSplicing

References

Application Notes and Protocols: Synthesis of Quinazoline-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "1-Chloro-6-methoxyisoquinolin-4-OL" in the synthesis of EGFR inhibitors. While direct synthesis routes involving "this compound" are not prominently documented in the reviewed literature for mainstream EGFR inhibitors, the structurally related quinazoline scaffold is a cornerstone in the development of potent EGFR tyrosine kinase inhibitors (TKIs). This document provides detailed application notes and protocols for the synthesis and evaluation of quinazoline-based EGFR inhibitors, a field of significant interest to researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3][4][5][6] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[6][7] Consequently, EGFR has emerged as a critical target for cancer therapy.[8][9] Small-molecule EGFR TKIs, such as gefitinib and erlotinib, have demonstrated significant clinical efficacy by targeting the ATP-binding site of the EGFR kinase domain.[8][10] The development of novel EGFR inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms remains an active area of research.[11]

The 4-anilinoquinazoline core is a common pharmacophore found in many potent EGFR inhibitors.[12] This document outlines a general synthetic approach and biological evaluation protocols for this class of compounds, providing a framework for the development of new EGFR-targeted therapies.

EGFR Signaling Pathway

EGFR activation initiates a cascade of downstream signaling pathways that are critical for cellular function. Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues on its intracellular domain.[5] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, leading to the activation of several major signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[1][2][5] These pathways ultimately regulate gene transcription, leading to cell proliferation, survival, and migration.[4][5]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization pEGFR pEGFR Dimerization->pEGFR Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS PI3K PI3K pEGFR->PI3K PLCg PLCγ pEGFR->PLCg RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription CellResponse Cell Proliferation, Survival, Migration GeneTranscription->CellResponse

Caption: EGFR Signaling Pathway

Experimental Protocols

The following protocols describe a general approach for the synthesis and biological evaluation of 4-anilinoquinazoline-based EGFR inhibitors.

1. Synthesis of 4-Anilinoquinazoline Derivatives

This protocol outlines a common synthetic route starting from a substituted anthranilic acid.

Synthesis_Workflow start Substituted Anthranilic Acid step1 Cyclization with Formamide start->step1 intermediate1 Quinazolin-4-one Intermediate step1->intermediate1 step2 Chlorination (SOCl₂ or POCl₃) intermediate1->step2 intermediate2 4-Chloroquinazoline Intermediate step2->intermediate2 step3 Nucleophilic Substitution intermediate2->step3 aniline Substituted Aniline aniline->step3 product Final 4-Anilinoquinazoline Product step3->product purification Purification (Crystallization or Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Pure Product characterization->final_product

Caption: Synthetic Workflow for 4-Anilinoquinazolines

Protocol 1.1: Synthesis of 7-methoxy-6-nitroquinazolin-4-ol

  • Materials: 2-amino-4-methoxy-5-nitrobenzoic acid, formamide.

  • Procedure: A mixture of 2-amino-4-methoxy-5-nitrobenzoic acid and formamide is heated at reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried to yield the quinazolin-4-ol intermediate.

Protocol 1.2: Synthesis of 4-chloro-7-methoxy-6-nitroquinazoline

  • Materials: 7-methoxy-6-nitroquinazolin-4-ol, thionyl chloride (SOCl₂), dimethylformamide (DMF).

  • Procedure: The quinazolin-4-ol intermediate is suspended in SOCl₂ with a catalytic amount of DMF. The mixture is heated at reflux until the reaction is complete (monitored by TLC). The excess SOCl₂ is removed under reduced pressure. The residue is then carefully quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried to afford the 4-chloroquinazoline intermediate.[13]

Protocol 1.3: Synthesis of 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline

  • Materials: 4-chloro-7-methoxy-6-nitroquinazoline, 4-aminophenol, a suitable base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., DMF).

  • Procedure: To a solution of 4-aminophenol in DMF, the base is added, and the mixture is stirred. The 4-chloroquinazoline intermediate is then added portion-wise. The reaction mixture is heated until the starting material is consumed (monitored by TLC). After cooling, the mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.[13]

2. Biological Evaluation

Protocol 2.1: In Vitro EGFR Kinase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

  • Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains the EGFR kinase enzyme, a substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations. The reaction is initiated by the addition of ATP and incubated at a specific temperature. The amount of phosphorylated substrate is then quantified, often using an ELISA-based method with a phospho-specific antibody.[8][14] The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[14]

Protocol 2.2: Cell Proliferation (MTT) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Procedure: Cancer cell lines overexpressing EGFR (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere. The cells are then treated with the test compounds at a range of concentrations for a specified period (e.g., 48-72 hours). After incubation, an MTT solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC₅₀ values for cell growth inhibition are then determined.[15]

Protocol 2.3: Apoptosis Assay (Annexin V/PI Staining)

  • Principle: This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using propidium iodide, PI).

  • Procedure: Cells are treated with the test compound for a specified time. After treatment, the cells are harvested, washed, and stained with fluorescently labeled Annexin V and PI according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Data Presentation

The following tables provide examples of how to present quantitative data from the biological evaluation of synthesized EGFR inhibitors.

Table 1: In Vitro EGFR Kinase Inhibitory Activity

CompoundEGFRWT IC₅₀ (nM)EGFRT790M IC₅₀ (nM)Reference (Erlotinib) IC₅₀ (nM)
7g 262-57
7m 305-57
Compound X 83-57
Compound Y 171-57
Compound 4f 2.172.81-
Compound 79 -31-

Data adapted from multiple sources for illustrative purposes.[11][14][15]

Table 2: In Vitro Antiproliferative Activity against Cancer Cell Lines

CompoundA549 (NSCLC) IC₅₀ (µM)T-47D (Breast) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
7g 3.920.88-
7m 6.530.75-
Compound 9u 0.353.24-
Compound VII --3.87

Data adapted from multiple sources for illustrative purposes.[15][16]

Conclusion

The synthesis and evaluation of novel quinazoline-based EGFR inhibitors represent a promising strategy in the development of targeted cancer therapies. The protocols and data presentation formats outlined in this document provide a comprehensive guide for researchers in this field. By systematically synthesizing and evaluating new chemical entities based on established pharmacophores, it is possible to identify lead compounds with enhanced potency, improved selectivity, and the ability to overcome clinical resistance to existing EGFR TKIs. Further optimization of these lead compounds can ultimately contribute to the development of more effective treatments for patients with EGFR-driven cancers.

References

Application Notes and Protocols: 1-Chloro-6-methoxyisoquinolin-4-ol in Antibacterial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-Chloro-6-methoxyisoquinolin-4-ol as a scaffold for the development of novel antibacterial agents. Due to the limited direct research on this specific compound, this document leverages data and protocols from structurally similar isoquinoline and quinoline derivatives to provide a foundational guide for researchers.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial effects.[1][2][3] The emergence of multidrug-resistant (MDR) bacteria necessitates the exploration of new chemical entities, and isoquinoline derivatives represent a promising class for the development of novel therapeutics.[2] Their mechanism of action can vary, with some derivatives known to interfere with bacterial cell wall synthesis, nucleic acid replication, or the function of essential enzymes.[1][2] This document outlines the prospective synthesis, antibacterial evaluation, and potential mechanisms of this compound.

Synthesis of this compound

Hypothetical Synthesis Workflow

A 4-Methoxy-2-methylaniline B Intermediate Amide A->B Acylation C Dihydroisoquinolinone B->C Cyclization D This compound C->D Chlorination & Hydroxylation cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare stock solution of This compound D Perform serial dilutions of compound A->D B Culture bacterial strains (e.g., S. aureus, E. coli) E Inoculate with standardized bacterial suspension B->E C Prepare Mueller-Hinton Broth/Agar C->D C->E D->E F Incubate at 37°C for 18-24 hours E->F G Visually or spectrophotometrically determine growth inhibition F->G H Determine Minimum Inhibitory Concentration (MIC) G->H cluster_targets Potential Cellular Targets cluster_effects Resulting Antibacterial Effects A This compound B DNA Gyrase / Topoisomerase IV A->B C Cell Wall Synthesis (e.g., FtsZ polymerization) A->C D Bacterial Cell Membrane A->D E Inhibition of DNA Replication B->E F Disruption of Cell Division C->F G Membrane Depolarization and Leakage D->G H Bacterial Cell Death E->H F->H G->H

References

Application Notes and Protocols: Derivatization of 1-Chloro-6-methoxyisoquinolin-4-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical derivatization of 1-Chloro-6-methoxyisoquinolin-4-ol, a promising scaffold for the development of novel therapeutic agents. The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds.[1][2][3] This guide focuses on two primary diversification points: the reactive chloro group at the C1 position and the hydroxyl group at the C4 position. We present protocols for Suzuki-Miyaura cross-coupling reactions to introduce aryl and heteroaryl moieties at C1, and Williamson ether synthesis to generate a library of ethers at C4. Furthermore, a comprehensive workflow for biological screening and a representative signaling pathway are provided to guide hit identification and mechanism of action studies.

Introduction to the this compound Scaffold

The this compound scaffold presents two chemically distinct handles for derivatization, making it an ideal starting point for the generation of a diverse chemical library for biological screening. The chlorine atom at the C1 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[4][5][6] The hydroxyl group at the C4 position can be readily modified through etherification, esterification, or other nucleophilic substitution reactions. The inherent biological relevance of the isoquinoline nucleus, with derivatives showing activities ranging from anticancer to antimicrobial, underscores the potential of this scaffold in drug discovery.[3][7][8]

Derivatization Strategies and Experimental Protocols

Derivatization at the C1 Position via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the coupling of aryl or vinyl halides with boronic acids or esters.[6] This reaction is well-suited for the derivatization of the 1-chloro position of our scaffold.

Protocol 2.1.1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-6-methoxyisoquinolin-4-ol derivative.

Derivatization at the C4 Position via Williamson Ether Synthesis

The hydroxyl group at the C4 position can be readily alkylated to form a diverse library of ethers. The Williamson ether synthesis is a classical and reliable method for this transformation.

Protocol 2.2.1: General Procedure for Williamson Ether Synthesis

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide, alkyl iodide, 1.1-1.5 equivalents)

  • Base (e.g., NaH, K₂CO₃, 1.5-2 equivalents)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add a suspension of the base (e.g., NaH, 1.5 equivalents) in the anhydrous solvent (e.g., DMF).

  • Cool the suspension to 0 °C and add a solution of this compound (1 equivalent) in the anhydrous solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxy-1-chloro-6-methoxyisoquinoline derivative.

Data Presentation: Hypothetical Screening Data

The following tables represent hypothetical data from a primary biological screen of a library derived from this compound.

Table 1: Derivatization at C1 (Suzuki-Miyaura Coupling)

Compound IDR Group (at C1)Molecular Weight% Inhibition at 10 µM (Kinase Assay)
ISO-001Phenyl265.2915.2
ISO-0024-Fluorophenyl283.2845.8
ISO-0033-Pyridyl266.2878.5
ISO-0042-Thienyl271.3262.1

Table 2: Derivatization at C4 (Williamson Ether Synthesis)

Compound IDR' Group (at C4)Molecular Weight% Inhibition at 10 µM (Kinase Assay)
ISO-005Methyl225.6510.5
ISO-006Ethyl239.6822.3
ISO-007Propyl253.7135.1
ISO-008Benzyl301.7555.9

Visualization of Workflows and Pathways

Experimental Workflow for Library Synthesis and Screening

G cluster_synthesis Library Synthesis cluster_screening Biological Screening start This compound derivatization Derivatization (Suzuki & Etherification) start->derivatization purification Purification & QC derivatization->purification library Compound Library purification->library primary_screen Primary Screen (e.g., Kinase Assay) library->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 hit_id->dose_response secondary_assay Secondary Assays (e.g., Cell-based) dose_response->secondary_assay hit_validation Hit Validation secondary_assay->hit_validation

Caption: Workflow for library synthesis and biological screening.

Hypothetical Signaling Pathway Modulated by Isoquinoline Derivatives

Many isoquinoline derivatives have been found to interact with kinase signaling pathways, which are often dysregulated in cancer.[1][9]

G receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Isoquinoline Derivative inhibitor->raf

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

The Pomeranz-Fritsch Synthesis of Substituted Isoquinolines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the synthesis of substituted isoquinolines is a critical process, as this structural motif is a cornerstone of many biologically active compounds. The Pomeranz-Fritsch reaction, a classic and versatile method for constructing the isoquinoline nucleus, offers a powerful tool for accessing these important molecules. This document provides a detailed, step-by-step guide to the Pomeranz-Fritsch synthesis and its key modifications, complete with experimental protocols and comparative data to aid in methodological selection and optimization.

Introduction to the Pomeranz-Fritsch Synthesis

First reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction facilitates the synthesis of isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[1] The benzalaminoacetal is typically formed in situ from the condensation of an aromatic aldehyde or ketone with a 2,2-dialkoxyethylamine.[2][3] The classical approach often employs strong mineral acids like concentrated sulfuric acid, which can limit its applicability to sensitive substrates.[4] Over the years, several modifications have been developed to improve yields, expand the substrate scope, and introduce milder reaction conditions.

Reaction Mechanism and Key Modifications

The core of the Pomeranz-Fritsch reaction involves an electrophilic aromatic substitution. The reaction proceeds in two main stages: the formation of a Schiff base (benzalaminoacetal) and its subsequent acid-catalyzed cyclization to form the isoquinoline ring.[5][6]

Core Reaction Mechanism:

  • Formation of Benzalaminoacetal: An aromatic aldehyde or ketone reacts with a 2,2-dialkoxyethylamine to form a benzalaminoacetal.

  • Acid-Catalyzed Cyclization: In the presence of a strong acid, one of the alkoxy groups is protonated and eliminated as an alcohol, generating a reactive carbocation.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the carbocation, leading to the formation of a new carbon-carbon bond and the closure of the second ring.

  • Aromatization: A second alcohol molecule is eliminated to yield the final aromatic isoquinoline product.[3][6]

Key Modifications:

To address the limitations of the original protocol, several important modifications have been developed:

  • Schlittler-Müller Modification: This variation utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials, providing a route to C1-substituted isoquinolines.[4][7]

  • Bobbitt Modification: For the synthesis of 1,2,3,4-tetrahydroisoquinolines, the intermediate imine is hydrogenated in situ to the corresponding aminoacetal prior to the acid-catalyzed cyclization. This method often employs milder acidic conditions.[4][7]

  • Use of Alternative Cyclizing Agents: To circumvent the harshness of concentrated sulfuric acid, other acidic catalysts have been successfully employed. Polyphosphoric acid (PPA) has proven effective, particularly for the synthesis of 8-substituted isoquinolines.[8] Lewis acids such as boron trifluoride-trifluoroacetic anhydride and lanthanide triflates have also been used.[2][3] More recently, a combination of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a sterically hindered amine base has been shown to promote cyclization under significantly milder conditions.

Data Presentation: A Comparative Overview of Yields

The choice of synthetic route can significantly impact the yield of the desired substituted isoquinoline. The following tables summarize representative yields for the classical Pomeranz-Fritsch reaction and its key modifications.

ProductStarting MaterialsCyclizing AgentYield (%)Reference
IsoquinolineBenzaldehyde, 2,2-DiethoxyethylamineConc. H₂SO₄Varies widely[5]
7-Methoxyisoquinolinem-Methoxybenzaldehyde, Aminoacetaldehyde dimethyl acetalBF₃-TFAGood[8]
8-Substituted IsoquinolinesSubstituted Benzaldehydes, Aminoacetaldehyde acetalPolyphosphoric AcidModerate[8]

Table 1: Representative Yields for the Classical and Modified Pomeranz-Fritsch Synthesis.

ProductStarting MaterialsKey ReagentsYield (%)Reference
1-Substituted IsoquinolinesSubstituted Benzylamines, Glyoxal hemiacetalAcid CatalystModerate to Good[7][9]
(S)-(-)-SalsolidineChiral Aminoacetal20% HCl, then H₂/Pd-C20-24% (overall)[10]
(-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidN-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one20% HCl, then H₂/Pd-CNot specified for cyclization step[5][10]
1,2-Dihydroisoquinoline DerivativesSubstituted AminoacetalsTMSOTf, 2,6-lutidineGood to Excellent[11]

Table 2: Yields for the Schlittler-Müller and Bobbitt Modifications.

Experimental Protocols

The following are detailed protocols for the classical Pomeranz-Fritsch synthesis and its major modifications.

Protocol 1: Classical Pomeranz-Fritsch Synthesis of Isoquinoline

Materials:

  • Benzaldehyde

  • 2,2-Diethoxyethylamine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Formation of Benzalaminoacetal: In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in dichloromethane. Add 2,2-diethoxyethylamine (1 equivalent) dropwise at room temperature. Stir the mixture for 2-4 hours until the formation of the Schiff base is complete (monitored by TLC).

  • Cyclization: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add concentrated sulfuric acid (5-10 equivalents) to the stirred solution. The addition is highly exothermic.

  • Reaction: Allow the mixture to warm to room temperature and then heat to a temperature between 50°C and 100°C, depending on the substrate. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure isoquinoline.

Protocol 2: Schlittler-Müller Modification for 1-Substituted Isoquinolines

Materials:

  • Substituted Benzylamine

  • Glyoxal Hemiacetal

  • Acid Catalyst (e.g., Polyphosphoric Acid or Trifluoroacetic Acid)

  • Toluene

  • Dean-Stark apparatus

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a solution of the substituted benzylamine (1 equivalent) in toluene, add glyoxal hemiacetal (1.1 equivalents). Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.

  • Cyclization: Cool the reaction mixture to room temperature. Add the acid catalyst (e.g., PPA, 10 equivalents by weight) portion-wise with stirring. Heat the mixture to 80-120°C for 2-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and pour it onto a mixture of ice and a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the 1-substituted isoquinoline.

Protocol 3: Bobbitt Modification for 1,2,3,4-Tetrahydroisoquinolines

Materials:

  • Substituted Benzaldehyde

  • 2,2-Diethoxyethylamine

  • Sodium Borohydride (NaBH₄) or Hydrogen (H₂) with Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrochloric Acid (HCl, e.g., 20% aqueous solution)

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Formation of Aminoacetal:

    • Via Schiff Base Reduction: First, form the benzalaminoacetal as described in Protocol 1, Step 1. Then, dissolve the crude Schiff base in methanol and cool to 0°C. Add sodium borohydride portion-wise. Stir for 1-2 hours at room temperature.

    • Direct Reductive Amination: Alternatively, dissolve the substituted benzaldehyde and 2,2-diethoxyethylamine in methanol. Add a catalytic amount of a reducing agent like Pd/C and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

  • Cyclization: After confirming the formation of the aminoacetal, remove the reducing agent (if solid) by filtration. Add the acidic cyclizing agent (e.g., 20% HCl) and stir the reaction at room temperature for 24-72 hours.[10] The reaction is often performed in the dark under an inert atmosphere.[10]

  • Work-up: Neutralize the reaction mixture with a sodium hydroxide solution. Extract the product with an appropriate organic solvent (e.g., chloroform/methanol mixture).[10]

  • Purification: Dry the organic phase, concentrate, and purify the crude product by chromatography or recrystallization.

Mandatory Visualizations

Pomeranz-Fritsch Reaction Mechanism

Pomeranz_Fritsch_Mechanism cluster_step1 Step 1: Benzalaminoacetal Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization A Aromatic Aldehyde/Ketone C Benzalaminoacetal (Schiff Base) A->C + Amine B 2,2-Dialkoxyethylamine B->C D Protonation of Alkoxy Group C->D + H⁺ E Elimination of Alcohol & Carbocation Formation D->E F Electrophilic Aromatic Substitution (Ring Closure) E->F G Aromatization (Elimination of second Alcohol) F->G H Substituted Isoquinoline G->H

Caption: The two-stage mechanism of the Pomeranz-Fritsch reaction.

Experimental Workflow for Substituted Isoquinoline Synthesis

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Starting Materials (Aldehyde/Ketone & Amine) Reaction Choose Reaction Type: - Classical Pomeranz-Fritsch - Schlittler-Müller - Bobbitt Modification Start->Reaction Cyclization Select Cyclizing Agent: - Strong Acid (H₂SO₄) - PPA - Lewis Acid (BF₃) - Mild Conditions (TMSOTf) Reaction->Cyclization Quench Reaction Quenching & Neutralization Cyclization->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Drying and Solvent Removal Extract->Dry Purify Purification by Chromatography or Recrystallization Dry->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis

Caption: General experimental workflow for Pomeranz-Fritsch synthesis.

Conclusion

The Pomeranz-Fritsch synthesis remains a relevant and powerful method for the preparation of substituted isoquinolines. While the classical conditions can be harsh, the development of various modifications has significantly broadened its applicability. By carefully selecting the appropriate starting materials, cyclizing agent, and reaction conditions, researchers can effectively synthesize a wide array of isoquinoline and tetrahydroisoquinoline derivatives for applications in drug discovery and development. The protocols and data provided herein serve as a comprehensive guide for the practical implementation of this important named reaction.

References

HPLC purification method for "1-Chloro-6-methoxyisoquinolin-4-OL"

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the HPLC Purification of 1-Chloro-6-methoxyisoquinolin-4-OL

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is a substituted isoquinoline, a class of heterocyclic aromatic compounds. The isoquinoline core is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds[4]. Efficient and reliable purification of such molecules is critical for accurate biological evaluation and further chemical derivatization. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of organic molecules, offering high resolution and reproducibility. This application note details a reverse-phase HPLC method as a starting point for the purification of this compound.

Physicochemical Properties of this compound

Understanding the physicochemical properties of the target compound is essential for developing a suitable HPLC method.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂-
Molecular Weight 209.63 g/mol [5]
Appearance Off-white to light yellow solidAssumed
Solubility Soluble in methanol, acetonitrile, DMSO; sparingly soluble in waterAssumed
Structure
alt text
[5]

Note: Some properties are assumed based on structurally similar compounds.

HPLC Purification Method

A reverse-phase HPLC method is proposed due to its wide applicability and success in separating polar and non-polar compounds.

HPLC System and Parameters
ParameterRecommended Setting
HPLC System Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized based on UV scan)
Injection Volume 50-500 µL (dependent on concentration and column capacity)
Gradient Elution Program

A gradient elution is recommended to ensure good separation of the target compound from potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
25.0595
30.0595
30.1955
35.0955

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 10 mg of the crude this compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A and B).

  • Ensure the sample is fully dissolved. Use sonication if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Protocol
  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (injection of the sample solvent) to identify any system peaks.

  • Inject the prepared sample onto the column.

  • Run the gradient elution program as described in Table 3.2.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

  • Analyze the collected fraction for purity using an analytical HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Post-Purification Analysis

The purity of the collected fractions should be confirmed by analytical HPLC.

ParameterRecommended Setting
HPLC System Analytical HPLC with DAD
Column C18 analytical column (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

Method Development and Optimization

The provided method is a starting point. For optimal results, further method development may be necessary.

  • Solvent Selection : Methanol can be used as an alternative to acetonitrile. The choice of organic modifier can significantly affect selectivity[6].

  • pH of Mobile Phase : The pH of the mobile phase can be adjusted to control the ionization state of the analyte and improve peak shape. Buffers such as ammonium acetate or phosphate can be used.

  • Column Chemistry : Different stationary phases (e.g., Phenyl-Hexyl, C8) can be screened to find the optimal selectivity.

Visualizations

HPLC Purification Workflow

HPLC_Workflow start Start: Crude Sample prep Sample Preparation (Dissolve & Filter) start->prep inject HPLC Injection prep->inject separation Chromatographic Separation (Gradient Elution) inject->separation detection UV Detection separation->detection fraction Fraction Collection detection->fraction fraction->separation Re-purify if impure analysis Purity Analysis (Analytical HPLC) fraction->analysis evaporation Solvent Evaporation analysis->evaporation If pure end End: Purified Compound evaporation->end

Caption: Workflow for the HPLC purification of this compound.

Logical Relationships in Method Development

Method_Development goal Goal: Pure Compound initial Initial Method (Based on Literature) goal->initial eval Evaluate: Resolution, Peak Shape, Purity initial->eval optimize Optimize Parameters eval->optimize optimize->goal Achieved solvent Mobile Phase (Solvent, pH) optimize->solvent Adjust column Stationary Phase (Column Chemistry) optimize->column Screen gradient Gradient Profile optimize->gradient Modify solvent->eval column->eval gradient->eval

Caption: Logical flow for HPLC method development and optimization.

Conclusion

The proposed reverse-phase HPLC method provides a solid foundation for the purification of this compound. By following the detailed protocols and considering the optimization strategies outlined, researchers can achieve high purity of the target compound, enabling reliable downstream applications. The provided workflows offer a clear visual guide for both the practical purification process and the logical steps involved in method development.

References

Application Notes and Protocols for the NMR Characterization of 1-Chloro-6-methoxyisoquinolin-4-ol and its Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

I. Representative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 1-Chloro-6-methoxyisoquinolin-4-ol and a representative product of O-alkylation, 1-Chloro-4,6-dimethoxyisoquinoline. The data is based on known shifts for similar isoquinoline and quinoline derivatives.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compoundH-3~8.10s-
H-5~7.95d~9.0
H-7~7.20dd~9.0, 2.5
H-8~7.05d~2.5
6-OCH₃~3.90s-
4-OH~5.50 (broad)s-
1-Chloro-4,6-dimethoxyisoquinolineH-3~8.05s-
H-5~7.90d~9.2
H-7~7.15dd~9.2, 2.6
H-8~7.00d~2.6
6-OCH₃~3.92s-
4-OCH₃~4.05s-

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compoundC-1~150.0
C-3~140.0
C-4~155.0
C-4a~125.0
C-5~128.0
C-6~160.0
C-7~110.0
C-8~105.0
C-8a~145.0
6-OCH₃~56.0
1-Chloro-4,6-dimethoxyisoquinolineC-1~151.0
C-3~138.0
C-4~158.0
C-4a~124.0
C-5~127.0
C-6~161.0
C-7~108.0
C-8~104.0
C-8a~146.0
6-OCH₃~56.2
4-OCH₃~57.0

II. Experimental Protocols

A. Representative Synthesis: O-Alkylation of this compound

This protocol describes a general method for the O-alkylation of this compound to yield an O-alkylated derivative, a common reaction for isoquinolinols.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).

  • Add the alkylating agent (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure O-alkylated product.

B. Protocol for NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for preparing a sample for NMR analysis and the parameters for data acquisition.[1][2][3][4]

Materials:

  • Purified sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[5]

  • NMR tube (5 mm diameter, minimum 17 cm length)[5]

  • Pasteur pipette and glass wool

  • Vortex mixer (optional)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Dissolution: Weigh the purified sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[4] Ensure the sample is fully dissolved; gentle vortexing or warming may be applied if necessary.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[2]

  • Sample Loading: The final volume of the sample in the NMR tube should be sufficient to cover the detection coils, typically a height of about 4-5 cm.[5]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire the spectrum using standard parameters. A typical experiment might involve a 30-degree pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Typical parameters include a 45-degree pulse, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

III. Visualizations

A. Reaction Pathway

The following diagram illustrates the representative O-alkylation of this compound.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product This compound This compound O-Alkylated Product O-Alkylated Product This compound->O-Alkylated Product 1. Alkylating Agent (R-X) Alkylating Agent (R-X) Alkylating Agent (R-X)->O-Alkylated Product 2. Base (K2CO3) Base (K2CO3) Base (K2CO3)->O-Alkylated Product 3. Solvent (DMF) Solvent (DMF) Solvent (DMF)->O-Alkylated Product Temperature (RT or Heat) Temperature (RT or Heat) Temperature (RT or Heat)->O-Alkylated Product

Caption: O-Alkylation of this compound.

B. Experimental Workflow

This diagram outlines the general workflow from sample synthesis to NMR characterization.

G Synthesis Synthesis of Target Compound Purification Purification (Column Chromatography) Synthesis->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep DataAcquisition NMR Data Acquisition (¹H, ¹³C, 2D NMR) SamplePrep->DataAcquisition DataProcessing Data Processing and Analysis DataAcquisition->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation

Caption: Workflow for NMR Characterization.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions at the C1 Position of Isoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for conducting nucleophilic substitution reactions at the C1 position of the isoquinoline scaffold. This position is of significant interest in medicinal chemistry due to its susceptibility to functionalization, enabling the synthesis of a diverse array of biologically active compounds. The isoquinoline core is a privileged structure found in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

Introduction to C1 Reactivity

The C1 position of isoquinoline is electronically deficient due to the electron-withdrawing effect of the adjacent nitrogen atom. This inherent reactivity makes it a prime target for nucleophilic attack. The stability of the resulting intermediate, where the negative charge can be delocalized onto the nitrogen and the fused benzene ring, further facilitates substitution at this position.[1] This section outlines key methodologies for the C1 functionalization of isoquinolines.

I. Reissert Reaction: C1-Acylation and Cyanation

The Reissert reaction is a classic and versatile method for the introduction of a cyano group and an acyl group at the C1 and N2 positions of isoquinoline, respectively. The resulting Reissert compound is a stable intermediate that can be further manipulated to introduce a variety of substituents at the C1 position.

Reaction Principle

Isoquinoline reacts with an acid chloride and a cyanide source, typically potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), to form a 2-acyl-1-cyano-1,2-dihydroisoquinoline, known as a Reissert compound.[3] This intermediate can then be treated with a base to generate a carbanion at the C1 position, which can react with various electrophiles. Subsequent hydrolysis removes the acyl and cyano groups to yield the C1-substituted isoquinoline.

Reissert_Reaction_Mechanism isoquinoline Isoquinoline reissert_intermediate Reissert Intermediate (2-Acyl-1-cyano-1,2-dihydroisoquinoline) isoquinoline->reissert_intermediate + RCOCl, CN⁻ acyl_chloride RCOCl cyanide CN⁻ carbanion C1-Carbanion reissert_intermediate->carbanion + Base base Base alkylated_reissert Alkylated Reissert Intermediate carbanion->alkylated_reissert + E⁺ electrophile Electrophile (E⁺) product C1-Substituted Isoquinoline alkylated_reissert->product Hydrolysis hydrolysis Hydrolysis

Caption: General mechanism of the Reissert reaction for C1 functionalization of isoquinoline.

Experimental Protocol: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (A Reissert Compound)

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Isoquinoline (freshly distilled)

  • Potassium cyanide (KCN) (Caution: Highly Toxic!)

  • Benzoyl chloride (freshly distilled)

  • Dichloromethane (CH₂Cl₂)

  • 2 N Hydrochloric acid (HCl)

  • 2 N Sodium hydroxide (NaOH)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, charge isoquinoline (0.50 mole) dissolved in 400 mL of dichloromethane and a solution of potassium cyanide (1.50 moles) in 200 mL of water.

  • Addition of Benzoyl Chloride: Stir the two-phase mixture vigorously and add benzoyl chloride (0.90 mole) dropwise over 1 hour. The temperature will rise, and the dichloromethane will reflux.

  • Reaction: Continue stirring for an additional 3 hours.

  • Work-up: Filter the reaction mixture. Separate the organic layer and wash it successively with water, 2 N HCl, water, 2 N NaOH, and finally with water.

  • Isolation: Dry the dichloromethane layer over anhydrous potassium carbonate, filter, and evaporate the solvent under reduced pressure.

  • Crystallization: Dissolve the crude solid in boiling ethyl acetate, filter, and allow it to cool to crystallize the Reissert compound.

Quantitative Data for Reissert Compound Formation
Acyl ChlorideCyanide SourceSolventTime (h)Yield (%)Reference
Benzoyl chlorideKCNCH₂Cl₂/H₂O472-75[4]
Benzoyl chlorideTMSCNCH₂Cl₂489[2]
3,4-Dimethoxybenzoyl chlorideTMSCNCH₂Cl₂479[2]
Acetyl chlorideTMSCNCH₂Cl₂484[2]
Ethyl chloroformateTMSCNCH₂Cl₂488[2]

II. Minisci Reaction: Radical Acylation at C1

The Minisci reaction provides a powerful method for the direct C-H functionalization of heteroaromatic compounds, including the acylation of isoquinoline at the C1 position. This reaction proceeds via a radical mechanism and is particularly useful for introducing acyl groups from aldehydes.

Reaction Principle

In the presence of an oxidant and a radical initiator, an aldehyde is converted into an acyl radical. This radical then attacks the protonated isoquinoline preferentially at the electron-deficient C1 position. Subsequent oxidation and deprotonation lead to the formation of the C1-acylated isoquinoline. A transition-metal-free approach has been developed, offering a more environmentally friendly alternative.

Minisci_Reaction_Workflow start Start: Isoquinoline, Aldehyde, Oxidant, Initiator dissolve Dissolve reactants in solvent start->dissolve heat Heat the reaction mixture dissolve->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous work-up and extraction monitor->workup Reaction complete purify Column chromatography workup->purify product End: C1-Acylated Isoquinoline purify->product

Caption: A typical experimental workflow for the Minisci acylation of isoquinoline.

Experimental Protocol: Transition-Metal-Free Minisci Acylation

This is a general protocol based on the work of Prabhu and coworkers.[1][5]

Materials:

  • Isoquinoline

  • Aldehyde (e.g., 4-methylbenzaldehyde)

  • Potassium persulfate (K₂S₂O₈)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (CH₃CN)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of isoquinoline (1.0 equiv) in acetonitrile, add the aldehyde (4.0 equiv), tetrabutylammonium bromide (0.3 equiv), and potassium persulfate (2.0 equiv).

  • Reaction: Stir the reaction mixture at 80 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired C1-acylated isoquinoline.

Quantitative Data for Minisci Acylation

| Aldehyde | Oxidant | Initiator | Solvent | Time (h) | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | 4-Methylbenzaldehyde | K₂S₂O₈ | TBAB | CH₃CN | 3 | 82 |[1] | | 4-Methoxybenzaldehyde | K₂S₂O₈ | TBAB | CH₃CN | 3 | 75 |[1] | | 4-Chlorobenzaldehyde | K₂S₂O₈ | TBAB | CH₃CN | 3 | 72 |[1] | | Butanal | K₂S₂O₈ | TBAB | CH₃CN | 4 | 69 |[1] | | 3,4,5-Trimethoxybenzaldehyde | K₂S₂O₈ | TBAB | CH₃CN | 3 | 71 |[1] |

III. Nucleophilic Aromatic Substitution (SNAr) of 1-Halo-isoquinolines

When a good leaving group, such as a halogen, is present at the C1 position, direct nucleophilic aromatic substitution (SNAr) can be readily achieved. This method is highly effective for introducing a wide range of nucleophiles.

Reaction Principle

The electron-deficient nature of the C1 position, enhanced by the presence of an electronegative leaving group, facilitates the attack of a nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, followed by the expulsion of the halide ion to restore aromaticity.

Experimental Protocol: Synthesis of 1-Amino-4-chloroisoquinoline

This protocol describes the synthesis of 1-amino-4-chloroisoquinoline from 1,4-dichloroisoquinoline.

Materials:

  • 1,4-Dichloroisoquinoline

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ammonium acetate

  • Acetic acid

Procedure:

  • Synthesis of 1-Phenoxy-4-chloroisoquinoline: A mixture of 1,4-dichloroisoquinoline, phenol, and potassium carbonate in DMF is heated. After completion, the mixture is poured into water, and the precipitated product is collected and recrystallized.

  • Amination: The 1-phenoxy-4-chloroisoquinoline is heated with ammonium acetate in acetic acid. The reaction mixture is then made alkaline with ammonia, and the product is extracted with chloroform. The extract is dried and evaporated, and the residue is purified by chromatography.

Quantitative Data for SNAr at C1
Starting MaterialNucleophileSolventTemperature (°C)Yield (%)Reference
1-ChloroisoquinolinePhenol/K₂CO₃DMF10090[6]
1-Phenoxy-4-chloroisoquinolineNH₄OAcAcetic AcidReflux75[6]
1-Chloroisoquinoline1,2,4-Triazole-18085[7]
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine hydrateEthanolReflux80[8]

IV. C1-Arylation via Suzuki Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds. This methodology can be applied to the synthesis of 1-arylisoquinolines from 1-chloroisoquinoline.

Reaction Principle

In the presence of a palladium catalyst and a base, 1-chloroisoquinoline undergoes a cross-coupling reaction with a phenylboronic acid to form a new carbon-carbon bond at the C1 position. Activation of the isoquinoline nitrogen, for instance, by N-oxidation or quaternization, can enhance the reactivity.

General Protocol for Suzuki Coupling of 1-Chloroisoquinoline

Materials:

  • 1-Chloroisoquinoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., Toluene, DME, DMF)

Procedure:

  • Reaction Setup: In a reaction flask, combine 1-chloroisoquinoline, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents) in the chosen solvent.

  • Inert Atmosphere: Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data for C1-Arylation
Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O10085[4]
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10092[9]
3-Fluorophenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O11078[9]

Applications in Drug Development

The C1 position of the isoquinoline scaffold is a key site for modification in the design and synthesis of new therapeutic agents. The diverse functional groups that can be introduced via the reactions described above allow for the fine-tuning of pharmacological properties.

  • Anticancer Activity: Many C1-substituted isoquinoline derivatives have demonstrated potent anticancer activity. For example, C1-aryl and C1-heteroaryl isoquinolines have been investigated as inhibitors of various kinases and other cellular targets involved in cancer progression.[1]

  • Anti-inflammatory Agents: The isoquinoline core is present in several compounds with anti-inflammatory properties. Functionalization at the C1 position can lead to the development of novel inhibitors of inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[5]

  • Antimicrobial and Antiviral Properties: The introduction of specific substituents at the C1 position has been shown to impart or enhance antimicrobial and antiviral activities. For instance, certain C1-alkylamino and C1-aryl derivatives have shown promise in combating various pathogens.[2][10]

  • Central Nervous System (CNS) Activity: The tetrahydroisoquinoline scaffold, often derived from C1-functionalized isoquinolines, is a common motif in compounds targeting the CNS, including those with potential as anticonvulsants and neuroprotective agents.[11]

The synthetic accessibility of the C1 position, coupled with the significant biological activities of the resulting derivatives, makes nucleophilic substitution reactions on the isoquinoline ring a cornerstone of modern medicinal chemistry and drug discovery.[1][2][12]

References

The Isoquinoline Scaffold: Application Notes for 1-Chloro-6-methoxyisoquinolin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The isoquinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of isoquinoline have been extensively explored and developed as therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] The rigid bicyclic structure of the isoquinoline nucleus provides a versatile framework for the spatial orientation of various pharmacophoric groups, enabling interaction with a wide range of biological targets, including enzymes and receptors.[4] Notably, the isoquinoline scaffold has been successfully employed in the design of potent kinase inhibitors by mimicking the hinge-binding region of ATP.[4][5]

This document provides application notes on "1-Chloro-6-methoxyisoquinolin-4-ol" as a potential starting point for medicinal chemistry campaigns. While this specific molecule is not extensively documented as a biologically active agent itself, its structural features suggest its utility as a valuable chemical intermediate for the synthesis of novel isoquinoline-based drug candidates.

This compound: A Chemical Intermediate

"this compound" (CAS No. 1408291-40-6) is a substituted isoquinoline derivative available from several commercial suppliers.[6] Its structure incorporates key functionalities that are amenable to chemical modification, making it an attractive starting material for the generation of diverse compound libraries.

Chemical Properties:

PropertyValue
IUPAC Name This compound
CAS Number 1408291-40-6
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol

The presence of a chlorine atom at the 1-position, a hydroxyl group at the 4-position, and a methoxy group at the 6-position offers multiple reaction sites for derivatization.

Experimental Protocols: Synthesis of Isoquinoline Scaffolds

Proposed Synthesis of this compound:

The synthesis of the target compound could potentially be achieved through a multi-step sequence starting from a substituted phenylacetonitrile derivative.

Synthetic Workflow cluster_0 Step 1: Carboxylation cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Cyclization A 4-methoxy-2-methylbenzonitrile B 2-cyano-5-methoxyphenylacetic acid A->B LDA, THF, CO2 C 2-cyano-5-methoxyphenylacetic acid D 2-cyano-5-methoxyphenylacetyl chloride C->D SOCl2 or (COCl)2 E 2-cyano-5-methoxyphenylacetyl chloride F This compound E->F Lewis Acid (e.g., AlCl3, TiCl4)

Caption: Proposed synthetic workflow for this compound.

Protocol:

  • Carboxylation of 4-methoxy-2-methylbenzonitrile: To a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C, a solution of 4-methoxy-2-methylbenzonitrile in THF is added dropwise. The resulting mixture is stirred for 1 hour, followed by bubbling of carbon dioxide gas through the solution for 2 hours. The reaction is then quenched with water and the product, 2-cyano-5-methoxyphenylacetic acid, is extracted with an organic solvent.

  • Formation of the Acid Chloride: The dried 2-cyano-5-methoxyphenylacetic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride or oxalyl chloride is added. The reaction mixture is stirred at room temperature until the conversion to the acid chloride is complete, as monitored by an appropriate method (e.g., IR spectroscopy). The solvent and excess reagent are removed under reduced pressure to yield 2-cyano-5-methoxyphenylacetyl chloride.

  • Lewis Acid-Mediated Cyclization: The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) and cooled to 0 °C. A Lewis acid, such as aluminum chloride or titanium tetrachloride, is added portion-wise. The reaction mixture is stirred at room temperature or heated to reflux to effect the intramolecular Friedel-Crafts acylation, leading to the formation of the isoquinoline ring system. An aqueous workup followed by purification by chromatography would be expected to yield the final product, this compound.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The isoquinoline scaffold is a well-established hinge-binding motif in a variety of kinase inhibitors. The nitrogen atom of the isoquinoline ring can form a crucial hydrogen bond with the backbone amide of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.

Kinase Inhibition cluster_0 ATP Binding Site of Kinase hinge Hinge Region scaffold Isoquinoline Scaffold (this compound derivative) scaffold->hinge H-bond substituents Substituents for Specificity & Potency scaffold->substituents atp ATP atp->hinge Natural Ligand

Caption: Isoquinoline scaffold as a kinase hinge-binder.

By modifying the substituents at the 1, 4, and 6 positions of the this compound scaffold, medicinal chemists can explore the chemical space around the core to optimize potency and selectivity for a specific kinase target.

  • Position 1 (Chloro group): This position is activated towards nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or carbon-linked substituents to probe the solvent-exposed region of the ATP binding site.

  • Position 4 (Hydroxyl group): The hydroxyl group can be alkylated, acylated, or used as a handle for further functionalization to interact with specific residues within the kinase active site.

  • Position 6 (Methoxy group): The methoxy group can influence the electronic properties of the ring system and can be demethylated to a hydroxyl group for further modification or to introduce an additional hydrogen bond donor.

Quantitative Data

As of the latest literature search, there is no publicly available quantitative biological data (e.g., IC₅₀, Kᵢ, or EC₅₀ values) for "this compound" or its direct derivatives against any specific biological target. The value of this compound currently lies in its potential as a synthetic building block.

Conclusion

"this compound" represents an intriguing, yet underexplored, starting point for the design and synthesis of novel isoquinoline-based compounds. While lacking direct evidence of biological activity, its structural features are highly amenable to chemical diversification. The isoquinoline scaffold itself has a proven track record in medicinal chemistry, particularly in the development of kinase inhibitors.[4][5] Researchers and drug development professionals can utilize this compound as a versatile intermediate to generate libraries of novel derivatives for screening against a wide array of therapeutic targets. Future studies are warranted to synthesize and evaluate the biological activities of compounds derived from this promising scaffold.

References

Application Notes and Protocols: Synthesis and Evaluation of Isoquinoline-Based HER2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Human Epidermal Growth factor Receptor 2 (HER2) inhibitors derived from isoquinoline precursors. This document includes protocols for chemical synthesis, in vitro enzymatic assays, and cell-based proliferation assays to evaluate the efficacy of these compounds.

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a critical therapeutic target in various cancers, most notably in HER2-positive breast cancer.[1] Overexpression of HER2 leads to aberrant activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, promoting uncontrolled cell proliferation and survival.[2][3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of HER2 have emerged as a vital class of therapeutics. Among these, compounds featuring an isoquinoline scaffold have shown promise, demonstrating potent and selective inhibition of HER2.[1] This document outlines the synthetic strategies and biological evaluation of isoquinoline-tethered quinazoline derivatives as potent HER2 inhibitors.

HER2 Signaling Pathway

HER2 activation, through homodimerization or heterodimerization with other ErbB family members like HER3, triggers the autophosphorylation of its intracellular tyrosine kinase domain.[3][4] This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell cycle progression, proliferation, and survival.[2][5] The development of resistance to HER2-targeted therapies is often linked to the constitutive activation of the PI3K/Akt pathway.[2]

HER2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HER2_dimer HER2 Dimerization (Homo/Hetero) PI3K PI3K HER2_dimer->PI3K pTyr Ras Ras HER2_dimer->Ras pTyr Akt Akt PI3K->Akt PIP3 mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Synthesis_Workflow start Starting Materials (e.g., 1-fluoro-4-nitrobenzene, hydroxyisoquinoline) snar SNAr Reaction start->snar reduction Nitro Reduction snar->reduction coupling1 Coupling with 4-chloro-6-iodoquinazoline reduction->coupling1 sonogashira Sonogashira Coupling (introduction of acetylene) coupling1->sonogashira suzuki Suzuki Coupling (introduction of aryl groups) coupling1->suzuki click Click Chemistry (formation of triazole) sonogashira->click final_product Final Isoquinoline-Based HER2 Inhibitor click->final_product suzuki->final_product Kinase_Assay_Workflow start Prepare Reagents: HER2 Enzyme, Substrate, ATP, Inhibitor plate_setup Add Kinase Buffer, Inhibitor, and HER2 Enzyme to Plate start->plate_setup initiate_reaction Initiate Reaction with Substrate/ATP Mix plate_setup->initiate_reaction incubation Incubate at Room Temperature (e.g., 60 minutes) initiate_reaction->incubation stop_reaction Stop Reaction and Detect ADP (e.g., ADP-Glo™ Reagent) incubation->stop_reaction readout Measure Luminescence stop_reaction->readout

References

Application Notes and Protocols for 1-Chloro-6-methoxyisoquinolin-4-OL in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the structure-activity relationships (SAR) of derivatives based on the 1-Chloro-6-methoxyisoquinolin-4-OL scaffold. Due to the limited publicly available data on this specific molecule, this document outlines a hypothetical SAR study, drawing upon established methodologies and the known biological activities of structurally related isoquinoline and quinoline compounds. The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This makes this compound a promising starting point for the development of novel therapeutic agents.

The primary reactive sites for derivatization on the this compound scaffold are the chloro group at the C-1 position, which is susceptible to nucleophilic displacement, and the hydroxyl group at the C-4 position. Modifications at these positions, as well as the 6-methoxy group, can be systematically explored to understand their impact on biological activity and selectivity.

Potential Biological Targets

Based on the activities of similar isoquinoline and quinoline derivatives, potential biological targets for compounds derived from this compound include:

  • Receptor Tyrosine Kinases (RTKs): The HER2/EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers.[6][7][8][9] Isoquinoline derivatives have been identified as potent inhibitors of HER2 and EGFR.[10]

  • PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that governs cell survival, proliferation, and metabolism.[1][2][3][10][11] Its hyperactivation is a common feature in many cancers. Quinolines, structurally related to isoquinolines, have been synthesized as inhibitors of this pathway.

Hypothetical Structure-Activity Relationship Data

The following table presents hypothetical data for a series of this compound analogs. The purpose of this table is to illustrate how quantitative data from an SAR study would be structured to facilitate comparison and analysis of the effects of different substituents on inhibitory activity against a hypothetical kinase target (e.g., HER2) and a cancer cell line (e.g., SKBR3, which overexpresses HER2).

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR1 (at C-1)R2 (at C-4)R3 (at C-6)HER2 Kinase IC50 (nM)SKBR3 Cell Proliferation IC50 (nM)
1 (Parent) ClOHOMe5001200
2a NH-PhOHOMe250600
2b NH-Ph-4-FOHOMe150350
2c MorpholinoOHOMe80180
3a ClO-MeOMe4501100
3b ClO-EtOMe400950
4a ClOHOH6001500
4b ClOHOEt5201300

Note: The data presented in this table is purely illustrative and intended to serve as a template for presenting actual experimental results.

Experimental Protocols

Detailed methodologies for key experiments in an SAR study are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., HER2)

  • Kinase substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate), including radiolabeled [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • In a 96-well plate, add the kinase, the appropriate substrate, and the test compound solution.

  • Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution like phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will pass through.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-specific binding.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[12][13][14][15][16]

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[17]

Materials:

  • Human cancer cell line (e.g., SKBR3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)[4]

  • 96-well tissue culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium and DMSO as a negative control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • After incubation, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[17]

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway receptor receptor protein protein lipid_kinase lipid_kinase ser_thr_kinase ser_thr_kinase output output RTK RTK (e.g., HER2/EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) TSC TSC1/2 Akt->TSC Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation SAR_Workflow start_end start_end process process data data decision decision start Start: Identify Lead Compound design Design & Synthesize Analog Library start->design biochem_assay In Vitro Kinase Assay (IC50) design->biochem_assay cell_assay Cell-Based Proliferation Assay (IC50) biochem_assay->cell_assay data_analysis Analyze Data & Establish SAR cell_assay->data_analysis is_potent Potent & Selective? data_analysis->is_potent is_potent->design No optimize Further Optimization (ADME/Tox) is_potent->optimize Yes end End: Candidate Selection optimize->end

References

Application Notes and Protocols: X-ray Crystallography of 1-Chloro-6-methoxyisoquinolin-4-OL Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of 1-Chloro-6-methoxyisoquinolin-4-OL derivatives. The isoquinoline core is a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties. Understanding the three-dimensional structure of these molecules through X-ray crystallography is crucial for structure-based drug design and the development of novel therapeutics.

Introduction to this compound Derivatives

This compound and its derivatives are a class of heterocyclic compounds with significant potential in drug discovery. The substituent pattern on the isoquinoline ring, including the chloro, methoxy, and hydroxyl groups, provides multiple points for chemical modification to modulate biological activity and pharmacokinetic properties. The chloro group at the 1-position is particularly susceptible to nucleophilic substitution, allowing for the facile generation of diverse compound libraries.

Hypothetical Crystallographic Data of a Derivative

While specific crystallographic data for the title compound is not publicly available, the following table presents a realistic, hypothetical dataset for a representative derivative, "1-Amino-6-methoxyisoquinolin-4-ol," based on published data for similar isoquinoline structures.[1][2][3][4][5][6][7]

ParameterValue
Crystal Data
Chemical FormulaC₁₀H₉N₂O₂
Formula Weight193.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.543(2) Å
b10.121(3) Å
c11.234(3) Å
α90°
β105.34(2)°
γ90°
Volume935.4(4) ų
Z4
Calculated Density1.372 g/cm³
Absorption Coefficient (μ)0.10 mm⁻¹
F(000)408
Data Collection
DiffractometerRigaku SCXmini
RadiationMo Kα (λ = 0.71073 Å)
Temperature296 K
2θ range for data collection4.5° to 55.0°
Reflections collected8543
Independent reflections2156 [R(int) = 0.035]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2156 / 0 / 130
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.042, wR₂ = 0.115
R indices (all data)R₁ = 0.058, wR₂ = 0.128
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Experimental Protocols

Synthesis of this compound Derivatives

A convenient and efficient synthetic route to the precursor, 1-chloro-6-methoxy-isoquinolin-3-ol, has been reported.[8][9][10] This can be adapted for the synthesis of the 4-OL isomer. The following is a generalized protocol for the synthesis of a 1-amino derivative from a 1-chloro precursor.

Protocol: Synthesis of 1-Amino-6-methoxyisoquinolin-4-ol

  • Starting Material: this compound.

  • Reaction: The chloro-isoquinoline derivative (1.0 mmol) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF, 5 mL).

  • Ammonia source, such as a 7N solution of ammonia in methanol (5.0 mmol, 5 equivalents), is added to the solution.

  • The reaction mixture is sealed in a pressure vessel and heated to 80-100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-amino-6-methoxyisoquinolin-4-ol.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.

  • Solvent Selection: The purified compound (10-20 mg) is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, chloroform/hexane, or ethyl acetate/hexane).

  • Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature over several days to weeks.

  • Crystal Harvesting: Once well-formed crystals appear, they are carefully harvested using a nylon loop.

X-ray Diffraction Data Collection Protocol
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at room temperature (or low temperature for enhanced data quality) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[4]

  • Data Processing: The collected diffraction images are processed to obtain integrated intensities, which are then corrected for various factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation and crystallographic analysis of this compound derivatives.

G Synthetic and Crystallographic Workflow A Starting Material (e.g., 4-methoxy-2-methylbenzonitrile) B Synthesis of this compound A->B Multi-step synthesis C Derivatization (e.g., Nucleophilic Substitution at C1) B->C Reaction with nucleophile D Purification (Column Chromatography) C->D E Crystallization (Slow Evaporation) D->E F X-ray Data Collection (Diffractometer) E->F G Structure Solution and Refinement F->G H Structural Analysis and Interpretation G->H

Synthetic and Crystallographic Workflow
Hypothetical Signaling Pathway Inhibition

Isoquinoline derivatives are known to interact with various biological targets, including protein kinases. The diagram below illustrates a hypothetical signaling pathway where a this compound derivative acts as an inhibitor of a receptor tyrosine kinase (RTK).

G Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binding & Dimerization D Downstream Signaling (e.g., MAPK Pathway) B->D Phosphorylation Cascade C Isoquinoline Derivative (Inhibitor) C->B Inhibition E Cellular Response (e.g., Proliferation, Survival) D->E Signal Transduction

References

Troubleshooting & Optimization

Overcoming side reactions in the Pomeranz-Fritsch synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Pomeranz-Fritsch synthesis of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Pomeranz-Fritsch synthesis and what are its main advantages?

The Pomeranz-Fritsch synthesis is a chemical reaction used to synthesize isoquinolines. The process involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde and an aminoacetaldehyde acetal.[1][2] A key advantage of this method is its ability to produce isoquinolines with substitution patterns that are difficult to achieve through other synthetic routes.[1][3]

Q2: My Pomeranz-Fritsch reaction is giving a very low yield. What are the common causes?

Low yields in the Pomeranz-Fritsch synthesis are a frequently encountered issue and can be attributed to several factors:

  • Side Reactions: The strongly acidic conditions and high temperatures often employed can lead to a variety of side reactions, including the formation of unwanted isomers, polymers, and degradation products.

  • Incomplete Cyclization: The electrophilic aromatic substitution step is sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups can deactivate the ring and hinder cyclization, leading to low conversion.

  • Substrate Decomposition: The starting materials or the isoquinoline product may not be stable under the harsh reaction conditions, leading to decomposition and the formation of tars.

  • Moisture: The presence of water can interfere with the reaction, particularly in the acetal hydrolysis and cyclization steps.

Q3: I am observing the formation of an unexpected indole byproduct. Why is this happening and how can I prevent it?

Indole formation is a known side reaction in the Pomeranz-Fritsch synthesis, particularly when using aromatic aldehydes with strongly electron-donating groups, which highly activate the aromatic ring. The reaction can proceed via an alternative cyclization pathway onto the nitrogen atom of the intermediate. To minimize indole formation, it is advisable to use less harsh acidic conditions and potentially explore modified procedures like the Bobbitt modification, which employs a reduced acid concentration.[4]

Troubleshooting Guide

Problem 1: Low to No Desired Isoquinoline Product
Symptom Possible Cause Suggested Solution
Complex mixture of products observed by TLC/LC-MSNumerous side reactions are occurring.Employ a modified procedure such as the Bobbitt modification, which uses a lower acid concentration and can reduce the formation of side products.[4]
Starting material remains unreactedInsufficiently acidic conditions or deactivated aromatic ring.For deactivated or electron-poor aromatic systems, consider using a stronger acid catalyst such as perchloric acid (HClO₄).[4] Alternatively, explore using a combination of trimethylsilyltriflate (TMSOTf) and an amine base, which can activate the acetal under milder conditions.
Formation of a dark, tarry substancePolymerization or decomposition of starting materials or product.Reduce the reaction temperature and/or reaction time. Consider a stepwise approach where the intermediate benzalaminoacetal is isolated and purified before cyclization.
Problem 2: Formation of Unwanted Isomers
Symptom Possible Cause Suggested Solution
A mixture of 4-hydroxy- and 4-methoxytetrahydroisoquinolines is formed (in the Bobbitt modification).The ratio of these byproducts is dependent on the water content in the reaction mixture.The formation of the 4-hydroxy versus the 4-methoxy byproduct can be controlled by adjusting the concentration of the starting material. A higher concentration of the acetal can favor the formation of the 4-hydroxy product by minimizing the relative amount of water.[4]
A mixture of regioisomers is formed when the aromatic ring has multiple possible cyclization sites.The cyclization is not regioselective.Modify the directing groups on the aromatic ring to favor cyclization at the desired position. In some cases, using polyphosphoric acid as the cyclizing agent can provide better regioselectivity for the synthesis of 8-substituted isoquinolines.

Experimental Protocols

General Procedure for the Pomeranz-Fritsch Synthesis
  • Formation of the Benzalaminoacetal: An aromatic aldehyde is condensed with a 2,2-dialkoxyethylamine to form the corresponding benzalaminoacetal (a Schiff base). This is typically achieved by heating the two reactants, often with azeotropic removal of water.

  • Cyclization: The crude or purified benzalaminoacetal is then treated with a strong acid to induce cyclization. Concentrated sulfuric acid is traditionally used.[4][5] The reaction mixture is heated until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: The reaction is quenched by carefully pouring the acidic mixture onto ice. The aqueous solution is then basified, typically with a strong base like sodium hydroxide, to precipitate the isoquinoline product. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, usually by column chromatography.

Bobbitt Modification for the Synthesis of Tetrahydroisoquinolines

This modification is particularly useful for reducing side reactions.[4]

  • Formation and Reduction of the Benzalaminoacetal: The benzalaminoacetal is formed as in the general procedure. The intermediate imine is then reduced in situ to the corresponding aminoacetal.

  • Cyclization: The resulting amine is then cyclized under acidic conditions, which are generally milder than the classical Pomeranz-Fritsch conditions, to generate a tetrahydroisoquinoline.[6]

  • Workup: A standard aqueous workup involving neutralization, extraction, and purification is performed.

A detailed experimental example for the double reductive alkylation and cyclization: To a solution of the aniline (10 mmol) in chloroform (30 mL), sodium triacetoxyborohydride (1.1 eq) is added, and the mixture is stirred at room temperature. After 30 minutes, the appropriate benzaldehyde (1.0 eq) is added, and stirring is continued for 8 hours. Then, 2,2-dimethoxyacetaldehyde (1.5 eq) is added, followed by sodium triacetoxyborohydride (1.5 eq), and the mixture is stirred for another 8 hours. The reaction is quenched with a saturated aqueous solution of potassium carbonate, and the product is extracted with chloroform. The organic layer is dried and concentrated. The crude aminoacetal is then cyclized using an appropriate acid (e.g., 6 M HCl or 70% HClO₄) at room temperature.[4]

Data Presentation

Table 1: Comparison of Acid Catalysts in a Modified Pomeranz-Fritsch Reaction

EntryAcidYield (%)
1Trifluoroacetic Acid (TFA)46
2Acetic Acid/Sulfuric Acid30-36
3Methanesulfonic AcidGood
4Formic Acid0
5Acetic Acid0
637% HCl (aq) in dioxane0 (forms benzo[d]azepinone)

Data sourced from a study on Ugi/Pomeranz–Fritsch reactions.[7]

Table 2: Influence of Reactant Concentration on Byproduct Formation in the Pomeranz-Fritsch-Bobbitt Reaction

Starting Material Concentration (M)Product Ratio (4-hydroxy-THIQ : 4-methoxy-THIQ)
0.92:1
0.31:0

This table illustrates how increasing the concentration of the starting acetal can suppress the formation of the 4-methoxy byproduct in favor of the desired 4-hydroxy-tetrahydroisoquinoline.[8]

Visualizations

Pomeranz_Fritsch_Pathway A Aromatic Aldehyde + Aminoacetaldehyde Acetal B Benzalaminoacetal (Schiff Base) A->B Condensation C Cyclization Intermediate B->C Acid-Catalyzed Cyclization D Isoquinoline C->D Aromatization S1 Indole Byproduct C->S1 Side Reaction (Highly Activated Systems)

Caption: Main reaction pathway of the Pomeranz-Fritsch synthesis and a common side reaction.

Troubleshooting_Workflow Start Low Yield in Pomeranz-Fritsch Synthesis Q1 Is the aromatic ring electron-poor/deactivated? Start->Q1 A1_Yes Use stronger acid (e.g., HClO₄) Q1->A1_Yes Yes Q2 Are there many side products? Q1->Q2 No A1_No Are there many side products? A2_Yes Use Bobbitt modification (lower acid concentration) Q2->A2_Yes Yes Q3 Is tar formation observed? Q2->Q3 No A2_No Is tar formation observed? A3_Yes Reduce temperature and/or reaction time Q3->A3_Yes Yes A3_No Consider other factors (moisture, purity of reagents) Q3->A3_No No

Caption: A decision-tree workflow for troubleshooting low yields in the Pomeranz-Fritsch synthesis.

References

Technical Support Center: Purification of Chlorinated Isoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of chlorinated isoquinoline intermediates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of chlorinated isoquinoline intermediates.

1. Low Yield After Purification

Problem: Significant loss of chlorinated isoquinoline product during purification.

Possible Causes & Solutions:

CauseSolution
Product Loss During Extraction: The chlorinated isoquinoline may have some solubility in the aqueous phase, especially if the pH is not optimized.Ensure the aqueous layer is basified (pH > 8) before extraction with an organic solvent to minimize the solubility of the basic isoquinoline ring. Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency.
Inappropriate Recrystallization Solvent: The chosen solvent may be too good, leading to high solubility of the product even at low temperatures.Select a solvent system where the chlorinated isoquinoline is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point for chlorinated aromatic compounds can be solvents like ethanol, methanol, toluene, or mixtures such as ethyl acetate/hexanes.[1][2][3]
Decomposition on Silica Gel: Chlorinated isoquinolines, being azaarenes, can be sensitive to acidic silica gel, leading to degradation during column chromatography.Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use a different stationary phase like alumina or a reversed-phase silica gel.[4]
Product Co-elution with Impurities: The polarity of the eluent in column chromatography may be too high, causing the product to elute with closely related impurities.Optimize the solvent system for column chromatography using thin-layer chromatography (TLC) first. A lower polarity eluent will generally provide better separation. Gradient elution can also be employed to improve the separation of components.

2. Presence of Impurities in the Final Product

Problem: The purified chlorinated isoquinoline still shows the presence of impurities by analytical techniques like HPLC or GC-MS.

Possible Impurities & Purification Strategies:

ImpurityIdentification & Removal
Unreacted Isoquinoline or Isoquinoline-N-oxide: Starting material carry-over.These are typically more polar than the chlorinated product. They can be effectively removed by column chromatography with a non-polar to moderately polar eluent system. Recrystallization can also be effective if the solubility difference is significant.
Positional Isomers (e.g., 2-chloro-, 4-chloro-): Formation of multiple chlorinated isomers during the reaction.Separation of positional isomers is often challenging and may require specialized chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18, phenyl) and an optimized mobile phase is often necessary.[5] Fractional crystallization can also be attempted if the isomers have different solubilities.
Di- or Poly-chlorinated Isoquinolines: Over-chlorination of the starting material.These byproducts are generally less polar than the desired mono-chlorinated product. They will typically elute earlier in normal-phase column chromatography. Careful fractionation is key to their removal.
Residual Chlorinating Agent (e.g., POCl₃, SO₂Cl₂): Incomplete quenching or removal after the reaction.Phosphoryl chloride (POCl₃) can be removed by careful quenching with ice water followed by extraction.[6][7] Residual sulfuryl chloride (SO₂Cl₂) and its byproducts (HCl, SO₂) can be removed by an aqueous workup with a mild base.[8]
Solvent Residues: Trapped solvents from the reaction or purification steps.Residual solvents can be removed by drying the purified product under high vacuum. The choice of drying temperature should be below the melting or sublimation point of the product. Quantitative analysis of residual solvents can be performed using Gas Chromatography (GC).[9][10][11][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chlorinated isoquinolines?

A1: Common methods include the treatment of isoquinoline-N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃) to yield 1-chloroisoquinoline.[6][7][13] Another approach is the Bischler-Napieralski reaction to form a dihydroisoquinoline, which can then be aromatized and chlorinated.[14][15][16][17][18] Direct chlorination of isoquinoline using agents like sulfuryl chloride (SO₂Cl₂) can also be employed, though this may lead to a mixture of isomers.[19][20]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is highly effective for removing small amounts of impurities that have different solubility profiles from the main product. It is often a more scalable and cost-effective method for achieving high purity.[2]

  • Column chromatography is more suitable for separating mixtures with multiple components, especially when the impurities have similar polarities to the product. It is a very versatile technique but can be more time-consuming and uses larger volumes of solvent.[21]

Q3: What are the key parameters to consider for HPLC analysis of chlorinated isoquinolines?

A3: For developing an HPLC method, consider the following:

  • Column: A reversed-phase C18 column is a good starting point. For separating isomers, a phenyl-based column might offer different selectivity.

  • Mobile Phase: A mixture of acetonitrile or methanol and water with a modifier like trifluoroacetic acid (TFA) or formic acid is common for azaarenes. The pH of the mobile phase can significantly affect the retention and peak shape of basic isoquinolines.[22]

  • Detector: A UV detector is typically used, with the detection wavelength set to the λmax of the chlorinated isoquinoline. A diode array detector (DAD) can provide additional spectral information to assess peak purity.

Q4: How can I identify the impurities in my sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile impurities. The mass spectrometer fragments the molecules, and the resulting fragmentation pattern can be used to elucidate the structure of the impurity.[23][24][25][26] For non-volatile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q5: I am having trouble removing residual phosphoryl chloride from my reaction. What should I do?

A5: Excess phosphoryl chloride is typically quenched by slowly and carefully adding the reaction mixture to ice water. This hydrolysis reaction is highly exothermic and should be done with caution in a well-ventilated fume hood. After quenching, the product is extracted into an organic solvent. A subsequent wash of the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, can help remove any remaining acidic byproducts.

Experimental Protocols

Synthesis and Purification of 1-Chloroisoquinoline

This protocol is based on the reaction of isoquinoline-N-oxide with phosphoryl chloride.[6][7]

Synthesis:

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place isoquinoline-N-oxide (20.0 g).

  • Cool the flask in an ice bath.

  • Slowly add phosphoryl chloride (200 mL) dropwise to the flask with stirring.

  • After the addition is complete, heat the reaction mixture to 105 °C and maintain it at reflux overnight.

  • After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.

Purification:

  • Carefully quench the residue by pouring it onto ice water with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

Quantitative Data Summary:

ParameterValueReference
Starting Material20.0 g Isoquinoline-N-oxide[6]
Reagent200 mL Phosphoryl Chloride[6]
Reaction Temperature105 °C[6]
Product Yield21.0 g (85%)[6]
Product Purity (by HPLC)96.0%[6]

Visualizations

Purification_Troubleshooting cluster_synthesis Synthesis cluster_purification Purification cluster_troubleshooting Troubleshooting cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions Start Crude Chlorinated Isoquinoline Purification Purification Step (Recrystallization or Chromatography) Start->Purification Analysis Purity Analysis (HPLC/GC-MS) Purification->Analysis LowYield Low Yield? Analysis->LowYield Check Yield ImpureProduct Impure Product? Analysis->ImpureProduct Check Purity Sol_Extraction Optimize Extraction pH LowYield->Sol_Extraction Yes Sol_Solvent Change Recrystallization Solvent LowYield->Sol_Solvent Yes Sol_Decomp Deactivate Silica Gel LowYield->Sol_Decomp Yes End Pure Product LowYield->End No Sol_Chrom Optimize Chromatography ImpureProduct->Sol_Chrom Yes Sol_Frac Fractional Crystallization ImpureProduct->Sol_Frac Yes Sol_Quench Improve Quenching ImpureProduct->Sol_Quench Yes ImpureProduct->End No

Caption: Troubleshooting workflow for the purification of chlorinated isoquinoline intermediates.

HPLC_Method_Development cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_detection Detector Settings C18 C18 (Reversed-Phase) Solvents Acetonitrile/Methanol + Water C18->Solvents Phenyl Phenyl (Alternative Selectivity) Phenyl->Solvents Modifier Add TFA or Formic Acid Solvents->Modifier pH Adjust pH Modifier->pH UV UV Detector at λmax pH->UV DAD Diode Array Detector (Peak Purity) pH->DAD End Optimized HPLC Method UV->End DAD->End Start HPLC Method Development for Chlorinated Isoquinolines Start->C18 Start->Phenyl

Caption: Logical workflow for HPLC method development for chlorinated isoquinolines.

References

Troubleshooting low yield in "1-Chloro-6-methoxyisoquinolin-4-OL" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1-Chloro-6-methoxyisoquinolin-4-OL

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of this compound. The information is tailored for scientists and professionals in drug development and chemical research.

Plausible Synthetic Pathway

The synthesis of this compound can be challenging. A common and plausible route involves the cyclization of a substituted phenylacetonitrile derivative using a Vilsmeier-Haack type reagent, which facilitates cyclization, chlorination, and formylation in a single pot. This guide will focus on troubleshooting this specific pathway, starting from 3-methoxyphenylacetonitrile.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Final Product SM1 3-Methoxyphenylacetonitrile P2 Electrophilic Attack & Cyclization SM1->P2 Nucleophile SM2 Vilsmeier Reagent (POCl₃ + DMF) P1 Formation of Electrophilic Iminium Salt SM2->P1 P1->P2 Electrophile P3 Chlorination & Aromatization P2->P3 FP This compound P3->FP

Caption: Plausible synthesis pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

Category 1: Starting Materials and Reagents

Q1: My reaction is sluggish or fails to start. What is the most likely cause related to my reagents?

A1: The most common culprits are moisture and reagent purity. The Vilsmeier-Haack reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is extremely sensitive to moisture.

  • Moisture: Ensure your DMF is anhydrous and that all glassware was thoroughly flame-dried or oven-dried before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • POCl₃ Quality: Use a fresh bottle of POCl₃. Older bottles can absorb atmospheric moisture, leading to decomposition and reduced activity.

  • Starting Material Purity: Impurities in the 3-methoxyphenylacetonitrile can inhibit the reaction or lead to significant side product formation. Verify its purity by NMR or GC-MS before use.

Q2: The reaction mixture turned dark brown or black immediately upon adding POCl₃. What does this indicate?

A2: This typically indicates decomposition or polymerization, which can be caused by:

  • Incorrect Reagent Addition Order: The Vilsmeier reagent should be pre-formed at a low temperature (0 °C) before adding the substrate. Adding POCl₃ directly to a hot mixture of DMF and the starting material can cause an uncontrolled exothermic reaction.[1]

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. If the temperature is not controlled, the reagent can decompose.[1]

  • Impure Solvents/Reagents: Contaminants can catalyze polymerization or decomposition pathways.

Category 2: Reaction Conditions

Q3: My overall yield is consistently low (<30%). Which reaction parameter should I investigate first?

A3: Temperature is a critical parameter. Vilsmeier-Haack reactions and subsequent cyclizations often require heating to proceed at a reasonable rate.[1]

  • Insufficient Temperature: The reaction may not reach completion. If TLC analysis shows significant unreacted starting material, consider gradually increasing the reaction temperature (e.g., from 60 °C to 80-90 °C).

  • Excessive Temperature: Overheating can lead to the decomposition of the product and the formation of tar-like byproducts, which will also lower the isolated yield.

Q4: I'm observing multiple products on my TLC plate that are difficult to separate. What kind of side reactions could be occurring?

A4: Several side reactions are possible:

  • Incomplete Chlorination: You may be isolating the hydroxy-isoquinoline (isoquinolinone) analog if the chlorination step is inefficient. This can sometimes be addressed by increasing the equivalents of POCl₃.

  • Dimerization/Polymerization: As mentioned, poor temperature control or impurities can lead to complex mixtures.

  • Regioisomers: While the cyclization is generally regioselective, alternative cyclization pathways could lead to trace isomeric impurities, complicating purification.

G Start Low Yield Observed Check_Crude Analyze Crude Product (TLC, LC-MS, ¹H NMR) Start->Check_Crude Check_SM Verify Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Incomplete_Rxn Problem: Incomplete Reaction (SM remains) Check_Crude->Incomplete_Rxn Side_Products Problem: Multiple Side Products Check_Crude->Side_Products Decomposition Problem: Tar/Decomposition Check_Crude->Decomposition Solve_Incomplete Solution: • Increase reaction temp/time • Increase POCl₃ equivalents Incomplete_Rxn->Solve_Incomplete Solve_Side_Products Solution: • Lower reaction temperature • Purify starting materials • Check reagent stoichiometry Side_Products->Solve_Side_Products Solve_Decomposition Solution: • Ensure inert atmosphere • Control exotherm during  reagent addition (0 °C) Decomposition->Solve_Decomposition

Caption: A logical workflow for troubleshooting low product yield.

Category 3: Work-up and Purification

Q5: I am losing a significant amount of product during the aqueous work-up. How can I prevent this?

A5: The work-up for Vilsmeier-Haack reactions involves quenching with a base (like aqueous sodium bicarbonate or sodium acetate) to neutralize the acidic medium and hydrolyze intermediates.[2]

  • pH Control: The product, being a substituted isoquinoline, may have some solubility in acidic water. Ensure the aqueous layer is basic (pH > 8) before extraction to keep the product in its free-base form, which is more soluble in organic solvents.

  • Emulsions: Emulsions are common. To break them, add brine (saturated NaCl solution) or perform a slow filtration through a pad of celite.

  • Choice of Extraction Solvent: Dichloromethane (DCM) or a 9:1 mixture of DCM/Isopropanol is often more effective than ethyl acetate for extracting polar heterocyclic compounds.

Q6: The crude product is an oil that is difficult to purify by column chromatography. What are my options?

A6:

  • Trituration: Try triturating the oil with a non-polar solvent like hexanes, diethyl ether, or a mixture of the two. This can often induce crystallization by washing away more soluble impurities.

  • Column Chromatography: If the column is necessary, use a gradient elution. Start with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity with ethyl acetate. Adding 0.5-1% triethylamine (NEt₃) to the mobile phase can prevent the product from streaking on silica gel.

  • Recrystallization: If a solid can be obtained, recrystallization is an excellent final purification step. Test various solvent systems like ethanol, ethyl acetate/hexanes, or toluene.

Quantitative Data & Optimization

Systematic optimization is key to improving yield. Below are tables illustrating how to track experiments and a summary of common troubleshooting pathways.

Table 1: Example Optimization of Reagent Stoichiometry

Entry3-Methoxyphenylacetonitrile (eq.)POCl₃ (eq.)DMF (eq.)Temp (°C)Time (h)Isolated Yield (%)
11.02.010.070625%
21.03.010.070645%
31.04.010.070648%
41.03.010.090655%

This is example data. Actual results will vary.

Table 2: Troubleshooting Summary

Problem ObservedPossible CauseSuggested Solution
No reaction (only SM)Inactive reagents (moisture), temperature too lowUse fresh, anhydrous reagents. Increase temperature by 20 °C increments.
Incomplete reactionInsufficient reagents or reaction timeIncrease equivalents of POCl₃. Increase reaction time and monitor by TLC.
Dark, tar-like mixtureDecomposition due to high temp or impuritiesControl temperature carefully, especially during addition. Purify starting materials.
Product loss during work-upIncorrect pH, product water-soluble, emulsionAdjust aqueous layer to pH > 8. Use brine to break emulsions. Extract with DCM.
Difficult column purificationProduct is polar/basic, streaking on silicaAdd 1% NEt₃ to the eluent. Use an alternative stationary phase like alumina.

Experimental Protocol (Representative)

Disclaimer: This is a representative, non-optimized protocol based on similar transformations. It should be adapted and optimized for specific laboratory conditions.

Materials:

  • 3-Methoxyphenylacetonitrile

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (10 eq.).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Add POCl₃ (3.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.

  • Add a solution of 3-methoxyphenylacetonitrile (1.0 eq.) in a small amount of anhydrous DMF dropwise to the cold Vilsmeier reagent.

  • After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 80-90 °C.

  • Stir at this temperature for 6-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and very carefully quench by slowly pouring it over crushed ice.

  • Basify the aqueous mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~8-9.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 1% NEt₃) or by recrystallization.

G cluster_factors Controlling Factors cluster_effects Primary Effects cluster_outcome Final Outcome Temp Temperature Rate Reaction Rate Temp->Rate + Side_Rxns Side Reactions Temp->Side_Rxns + (if too high) Purity Reagent Purity Purity->Side_Rxns - Moisture Moisture Reagent_Stab Reagent Stability Moisture->Reagent_Stab - Yield Product Yield Rate->Yield + Side_Rxns->Yield - Reagent_Stab->Rate +

Caption: Key parameter relationships affecting final product yield.

References

Optimizing reaction conditions for the synthesis of "1-Chloro-6-methoxyisoquinolin-4-OL"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the topic of interest is "1-Chloro-6-methoxyisoquinolin-4-OL," the available scientific literature provides extensive and optimized protocols for the synthesis of its isomer, 1-Chloro-6-methoxyisoquinolin-3-OL . This guide will focus on the synthesis of the 3-OL isomer due to the availability of robust and reproducible experimental data. The principles and troubleshooting advice provided herein may be applicable to the synthesis of the 4-OL isomer, but direct experimental validation would be required.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient and safest method for synthesizing 1-Chloro-6-methoxyisoquinolin-3-OL?

A1: An improved three-step synthesis starting from 4-methoxy-2-methylbenzonitrile offers a 70% overall yield and is considered safer and more reproducible than previous five-step methods.[1][2] This method avoids the use of hazardous reagents like toxic cyanide salts and potentially explosive diazonium compounds.[1]

Q2: What are the key steps in this improved synthesis?

A2: The three key steps are:

  • Carboxylation: Conversion of 4-methoxy-2-methylbenzonitrile to 2-cyano-5-methoxyphenylacetic acid.

  • Acid Chloride Formation: Treatment of the resulting carboxylic acid with thionyl chloride to form 2-(2-cyano-5-methoxyphenyl)acetyl chloride.

  • Cyclization: Acid-promoted cyclization of the acetyl chloride using hydrogen chloride in dioxane to yield the final product, 1-chloro-6-methoxyisoquinolin-3-ol.[1][2]

Q3: Can I use phosphorus oxychloride (POCl₃) for the chlorination step?

A3: While this specific improved protocol utilizes an acid-promoted cyclization of an acid chloride to form the chloro-isoquinolinol directly, a common method for converting an isoquinolin-1-one to a 1-chloroisoquinoline is by using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]

Q4: How can I purify the final product?

A4: The crude product from the cyclization step is typically a solid that can be collected by filtration and washed with a suitable solvent like ethyl acetate.[1] For further purification, flash chromatography is effective.[1]

Troubleshooting Guide

Problem 1: Low yield in the carboxylation step.
  • Question: My yield of 2-cyano-5-methoxyphenylacetic acid is significantly lower than the reported 78%. What could be the cause?

  • Answer:

    • Incomplete Grignard Reagent Formation: Ensure your reaction setup is completely dry and under an inert atmosphere (e.g., argon or nitrogen). Any moisture will quench the Grignard reagent.

    • Inactive Magnesium: Use freshly crushed or commercially available activated magnesium turnings to ensure efficient initiation of the Grignard reaction.

    • Inefficient Carboxylation: Ensure the carbon dioxide (dry ice) is finely crushed and in excess. The Grignard solution should be added slowly to the dry ice to prevent localized warming and side reactions.

Problem 2: The cyclization reaction is not proceeding to completion.
  • Question: After heating the reaction mixture of 2-(2-cyano-5-methoxyphenyl)acetyl chloride with HCl in dioxane, I still have a significant amount of starting material. What should I do?

  • Answer:

    • Inadequate Acid Concentration: Ensure you are using a commercially available 4M solution of HCl in dioxane. Anhydrous conditions are crucial.

    • Insufficient Reaction Time or Temperature: The reaction should be heated in a sealed vessel at 60°C. If the reaction is sluggish, you can extend the reaction time and monitor by TLC.

    • Decomposition of the Acid Chloride: The acid chloride is moisture-sensitive. Ensure it is properly prepared and handled under anhydrous conditions before the cyclization step.

Problem 3: The final product is impure, showing multiple spots on TLC.
  • Question: My final product, 1-chloro-6-methoxyisoquinolin-3-ol, is a brown solid and shows several impurities on the TLC plate. How can I improve its purity?

  • Answer:

    • Thorough Washing: After filtration of the crude product, wash the solid thoroughly with ethyl acetate to remove any soluble impurities.[1]

    • Recrystallization: If a suitable solvent system can be identified, recrystallization can be an effective purification method.

    • Flash Chromatography: For high purity, flash chromatography is recommended. A common eluent system is a gradient of ethyl acetate in hexane.[1]

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Carboxylation4-methoxy-2-methylbenzonitrile1. Mg, I₂, 1,2-dibromoethane2. CO₂ (dry ice)THFReflux278
2. Acid Chloride Formation2-cyano-5-methoxyphenylacetic acidThionyl chlorideToluene80295
3. Cyclization2-(2-cyano-5-methoxyphenyl)acetyl chloride4M HCl in 1,4-dioxane1,4-dioxane60Overnight96

Table 2: Conditions for Alkylation of 1-Chloro-6-methoxyisoquinolin-3-ol

ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl iodideK₂CO₃DMF80377
n-Propyl iodideK₂CO₃DMF802Not specified
Cyclopentyl iodideK₂CO₃DMF80679
Benzyl bromideK₂CO₃DMFRoom Temp4887
4-(2-Chloroethyl)morpholine HClK₂CO₃DMF80365

Experimental Protocols

Protocol 1: Synthesis of 2-cyano-5-methoxyphenylacetic acid
  • To a dry flask under argon, add magnesium turnings (1.2 eq).

  • Add a crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium.

  • Add a solution of 4-methoxy-2-methylbenzonitrile (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

  • Reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and add it slowly to a slurry of finely crushed dry ice in THF.

  • Allow the mixture to warm to room temperature, then quench with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Protocol 2: Synthesis of 2-(2-cyano-5-methoxyphenyl)acetyl chloride
  • To a solution of 2-cyano-5-methoxyphenylacetic acid (1.0 eq) in toluene, add thionyl chloride (2.0 eq).

  • Heat the mixture at 80°C for 2 hours.

  • Cool the reaction to room temperature and concentrate in vacuo to remove excess thionyl chloride and toluene, yielding the crude acid chloride.

Protocol 3: Synthesis of 1-chloro-6-methoxyisoquinolin-3-ol
  • Dissolve the crude 2-(2-cyano-5-methoxyphenyl)acetyl chloride (1.0 eq) in 4M HCl in 1,4-dioxane.

  • Heat the solution in a sealed vessel at 60°C overnight with stirring.

  • Cool the reaction to room temperature.

  • Collect the resulting solid by filtration.

  • Wash the filter cake thoroughly with ethyl acetate.

  • Dry the solid in vacuo to obtain the final product as a pale yellow powder.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Carboxylation cluster_step2 Step 2: Acid Chloride Formation cluster_step3 Step 3: Cyclization start 4-methoxy-2-methylbenzonitrile reagent1 Mg, I₂, C₂H₄Br₂ in THF start->reagent1 process1 Grignard Formation reagent1->process1 reagent2 CO₂ (dry ice) process1->reagent2 process2 Carboxylation reagent2->process2 product1 2-cyano-5-methoxyphenylacetic acid process2->product1 reagent3 SOCl₂ in Toluene product1->reagent3 process3 Acid Chloride Formation reagent3->process3 product2 2-(2-cyano-5-methoxyphenyl)acetyl chloride process3->product2 reagent4 4M HCl in Dioxane product2->reagent4 process4 Cyclization reagent4->process4 product3 1-Chloro-6-methoxyisoquinolin-3-OL process4->product3 troubleshooting_guide start Low Yield or Impure Product? low_yield Low Yield start->low_yield Yes impure_product Impure Product start->impure_product No carboxylation_issue Carboxylation Step Issue? low_yield->carboxylation_issue cyclization_issue Cyclization Step Issue? low_yield->cyclization_issue purification_issue Purification Method impure_product->purification_issue carboxylation_solution1 Check for moisture. Use anhydrous solvents and inert atmosphere. carboxylation_issue->carboxylation_solution1 Yes carboxylation_solution2 Activate Mg turnings. Use excess, finely crushed dry ice. carboxylation_issue->carboxylation_solution2 Yes cyclization_solution1 Verify HCl concentration. Ensure anhydrous conditions. cyclization_issue->cyclization_solution1 Yes cyclization_solution2 Increase reaction time. Confirm temperature is 60°C. cyclization_issue->cyclization_solution2 Yes purification_solution1 Thoroughly wash crude solid with EtOAc. purification_issue->purification_solution1 Initial Step purification_solution2 Perform flash column chromatography. purification_issue->purification_solution2 For High Purity

References

Regioselectivity problems in the synthesis of substituted isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity challenges in the synthesis of substituted isoquinolines. The content is tailored for researchers, scientists, and professionals in drug development.

General Troubleshooting for Regioselectivity

Question: I am getting a mixture of regioisomers in my isoquinoline synthesis. What general steps can I take to improve the regioselectivity?

Answer:

Obtaining a mixture of regioisomers is a common challenge in the synthesis of substituted isoquinolines. The following flowchart outlines a general strategy for troubleshooting and optimizing the regioselectivity of your reaction.

Troubleshooting_Regioselectivity start Mixture of Regioisomers Observed check_starting_material Verify Purity of Starting Materials (Substituted β-arylethylamine/amide and aldehyde/ketone) start->check_starting_material analyze_conditions Analyze Reaction Conditions check_starting_material->analyze_conditions modify_conditions Systematically Modify Reaction Conditions analyze_conditions->modify_conditions evaluate_substituents Evaluate Electronic and Steric Effects of Substituents modify_conditions->evaluate_substituents No Improvement purification Optimize Purification Strategy to Separate Isomers modify_conditions->purification Improvement Observed redesign_substrate Redesign Substrate (e.g., add/change protecting or directing groups) evaluate_substituents->redesign_substrate redesign_substrate->modify_conditions end Desired Regioisomer Obtained purification->end

Caption: General workflow for troubleshooting regioselectivity in isoquinoline synthesis.

A systematic approach is crucial. Start by ensuring the purity of your starting materials. Then, carefully analyze and modify reaction parameters such as temperature, solvent, catalyst, and reaction time. The electronic and steric nature of the substituents on the aromatic ring plays a pivotal role and may necessitate a redesign of the substrate to achieve the desired outcome.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.[1] Regioselectivity becomes a key consideration when the aromatic ring of the β-arylethylamide is substituted.

FAQs and Troubleshooting Guide

Question: My Bischler-Napieralski reaction is giving me the wrong regioisomer. How do the substituents on the aromatic ring direct the cyclization?

Answer:

The regiochemical outcome of the Bischler-Napieralski reaction is primarily governed by the electronic effects of the substituents on the aromatic ring. The cyclization is an intramolecular electrophilic aromatic substitution, and therefore, the electrophile (the nitrilium ion or a related species) will preferentially attack the most nucleophilic position on the aromatic ring.[2]

  • Electron-Donating Groups (EDGs): Activating groups such as alkoxy (-OR), hydroxyl (-OH), and alkyl (-R) groups direct the cyclization to the ortho or para positions. Cyclization typically occurs at the position that is electronically most activated and sterically least hindered. For a meta-substituted EDG, cyclization will preferentially occur at the C-6 position (para to the EDG) over the C-2 position (ortho to the EDG) due to reduced steric hindrance.[3]

  • Electron-Withdrawing Groups (EWGs): Deactivating groups such as nitro (-NO2), cyano (-CN), and acyl (-COR) groups hinder the reaction and can lead to poor yields or require harsh reaction conditions.[4]

The following diagram illustrates the influence of substituent patterns on the regioselectivity of the Bischler-Napieralski reaction.

Bischler_Napieralski_Regioselectivity start Substituted β-arylethylamide meta_edg meta-Electron Donating Group (e.g., -OCH3) start->meta_edg para_edg para-Electron Donating Group (e.g., -OCH3) start->para_edg major_product Major Product: Cyclization para to EDG (6-substituted) meta_edg->major_product minor_product Minor Product: Cyclization ortho to EDG (8-substituted) meta_edg->minor_product single_product Single Product: Cyclization ortho to EDG (7-substituted) para_edg->single_product Pictet_Spengler_pH_Effect start Dopamine + Acetaldehyde acidic_conditions Acidic pH (e.g., HCl) start->acidic_conditions neutral_conditions Neutral pH (e.g., phosphate buffer) start->neutral_conditions salsolinol Salsolinol (para-cyclization) acidic_conditions->salsolinol mixture Mixture of Salsolinol and Isosalsolinol neutral_conditions->mixture isosalsolinol Isosalsolinol (ortho-cyclization) mixture->salsolinol mixture->isosalsolinol

References

Technical Support Center: Purification of 1-Chloro-6-methoxyisoquinolin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude "1-Chloro-6-methoxyisoquinolin-4-OL". The following information is designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude "this compound"?

A1: The most common impurities depend on the synthetic route employed. However, typical impurities can be categorized as follows:

  • Unreacted Starting Materials: The immediate precursor, often a hydroxyisoquinoline derivative such as 6-methoxyisoquinolin-1,4-diol, may be present.

  • Byproducts from Chlorination: If phosphorus oxychloride (POCl₃) is used for chlorination, potential byproducts include phosphorylated isoquinoline intermediates, over-chlorinated species, and hydrolysis products if moisture is present in the reaction.[1][2][3]

  • Byproducts from Isoquinoline Ring Formation: If a Bischler-Napieralski or similar cyclization reaction is used to construct the isoquinoline core, side products such as styrenes (from a retro-Ritter type reaction) or regioisomers can form.[4][5]

  • Residual Reagents and Solvents: Excess chlorinating agents (e.g., POCl₃), bases (e.g., organic amines), and reaction solvents may remain in the crude product.

Q2: My crude product is a dark, oily residue. How can I get it to crystallize?

A2: A dark, oily residue often indicates the presence of significant impurities that inhibit crystallization. Consider the following steps:

  • Initial Purification: Perform a preliminary purification step to remove the bulk of the impurities. An acid-base extraction is often effective for removing acidic and basic byproducts.

  • Solvent Screening for Recrystallization: Experiment with a variety of solvents or solvent mixtures to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Charcoal Treatment: If the color is due to polymeric or highly conjugated impurities, treatment with activated charcoal can help decolorize the solution before crystallization.

Q3: I am seeing multiple spots on my TLC plate after purification. What could they be?

A3: Multiple spots on a TLC plate, even after initial purification, suggest the presence of closely related impurities. These could be:

  • Isomers: Regioisomers formed during the isoquinoline synthesis.

  • Partially Reacted Intermediates: For example, phosphorylated intermediates from the chlorination step.[2]

  • Degradation Products: The target compound might be unstable under the purification conditions (e.g., on silica gel).

To identify these, consider techniques like LC-MS or NMR analysis of the isolated spots.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Product is too soluble in the chosen solvent. Select a less polar solvent or a solvent mixture. Perform small-scale solubility tests before committing the bulk of the material.
Premature crystallization during hot filtration. Use a pre-heated funnel and filter flask. Add a small amount of hot solvent to the filtration setup just before filtering.
Incomplete crystallization. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Co-precipitation with impurities. If the crude product is highly impure, an initial purification by column chromatography or acid-base extraction may be necessary before recrystallization.
Problem 2: Product Decomposes on Silica Gel Column Chromatography
Possible Cause Troubleshooting Step
Acidity of silica gel. Deactivate the silica gel by treating it with a base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina (basic or neutral).
Prolonged contact time with silica. Run the column with a slightly more polar eluent to speed up the elution of your compound. A "flash" chromatography approach with applied pressure is recommended over gravity chromatography.
Instability of the chloro-group. The chloro-group at the 1-position of the isoquinoline ring can be susceptible to nucleophilic attack. Avoid protic or nucleophilic solvents in your eluent if possible.
Problem 3: Inefficient Removal of Phosphorous-Containing Impurities
Possible Cause Troubleshooting Step
Hydrolysis of excess POCl₃ during workup. Quench the reaction mixture carefully with ice-water and a base (e.g., sodium carbonate or sodium hydroxide solution) to neutralize the acidic byproducts.
Formation of stable phosphorylated intermediates. These can sometimes be hydrolyzed by stirring the crude product in a mildly acidic or basic aqueous solution for an extended period before extraction.
Similar polarity to the desired product. If extraction and recrystallization are ineffective, careful column chromatography with a well-chosen solvent system may be required. Monitoring fractions by TLC is crucial.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Acidic and Basic Impurities
  • Dissolve the crude "this compound" in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities). Separate the aqueous layer.

  • Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to remove basic impurities. Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified product.

Protocol 2: Recrystallization
  • In a flask, add a minimal amount of a suitable hot solvent (or solvent mixture) to the crude product until it is fully dissolved.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, cool the flask in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Flash Column Chromatography
  • Choose a suitable solvent system by running TLC plates to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Pack a chromatography column with silica gel using the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, applying gentle pressure to increase the flow rate.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude Product (this compound + Impurities) extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Column Chromatography extraction->chromatography If Recrystallization Fails pure_product Pure Product recrystallization->pure_product High Purity chromatography->pure_product High Purity

Caption: General purification workflow for "this compound".

Troubleshooting_Logic start Crude Product Analysis (TLC, NMR, etc.) impurity_type Identify Impurity Type start->impurity_type acidic_basic Acidic/Basic Impurities impurity_type->acidic_basic Yes neutral_polar Neutral Polar Impurities impurity_type->neutral_polar No neutral_nonpolar Neutral Non-Polar Impurities impurity_type->neutral_nonpolar Some extraction Perform Acid-Base Extraction acidic_basic->extraction chromatography Column Chromatography neutral_polar->chromatography recrystallization Recrystallization neutral_nonpolar->recrystallization

Caption: Logic diagram for selecting a purification strategy based on impurity type.

References

Preventing decomposition of "1-Chloro-6-methoxyisoquinolin-4-OL" during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Chloro-6-methoxyisoquinolin-4-OL.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce substituted isoquinolines?

A1: Several classical and modern methods exist for isoquinoline synthesis. Traditional routes include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[1][2] More contemporary methods often involve metal-catalyzed cross-coupling reactions and C-H activation strategies to build the isoquinoline core with various substitutions.[3][4]

Q2: How can a hydroxyl group be introduced at the C4 position of an isoquinoline?

A2: A hydroxyl group can be introduced at the C4 position through various methods. One approach involves the trapping of an in situ generated eneamido anion intermediate with an oxygen electrophile like oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH).[1] Another strategy could involve the oxidation of a 4-unsubstituted isoquinoline or a derivative.

Q3: What is the reactivity of the chloro group at the C1 position?

A3: The chlorine atom at the C1 position of the isoquinoline ring is generally susceptible to nucleophilic aromatic substitution (SNAr).[5][6] This allows for the displacement of the chloride by various nucleophiles to introduce a wide range of functional groups. This reactivity is a key feature for further derivatization of the molecule.[5]

Q4: Are there any known stability issues with chloro-substituted isoquinolines?

A4: While the isoquinoline ring itself is a stable aromatic system, substituents can influence its stability. The C1-chloro group can be prone to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding isoquinolin-1-one. The presence of a hydroxyl group elsewhere in the molecule could potentially influence this reactivity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or no yield of the desired product 1. Incomplete reaction. 2. Decomposition of the starting material or product. 3. Suboptimal reaction conditions (temperature, solvent, catalyst).1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. See the "Preventing Product Decomposition" section below. 3. Systematically screen reaction parameters such as temperature, solvent, and catalyst loading. For instance, in related syntheses of substituted isoquinolines, temperature control is crucial.[7][8]
Formation of multiple byproducts 1. Side reactions such as self-condensation or polymerization. 2. Reaction with atmospheric oxygen or moisture. 3. Lack of regioselectivity in the substitution reactions.1. Use dilute reaction conditions to minimize intermolecular side reactions. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. 3. Employ directing groups or specific catalysts to enhance regioselectivity.
Product decomposition during workup or purification 1. Hydrolysis of the C1-chloro group by acidic or basic aqueous solutions. 2. Oxidation of the C4-hydroxyl group. 3. Thermal instability.1. Use neutral or weakly acidic/basic conditions during aqueous workup. Consider an extractive workup with organic solvents and brine washes. 2. Degas all solutions and handle the compound under an inert atmosphere. Avoid exposure to strong oxidizing agents. 3. Perform purification at lower temperatures (e.g., column chromatography in a cold room).
Difficulty in purifying the final compound 1. Presence of closely related impurities. 2. Tailing on silica gel chromatography.1. Utilize alternative purification techniques such as preparative HPLC or crystallization. 2. Add a small amount of a neutral or slightly acidic modifier (e.g., triethylamine or acetic acid) to the eluent during column chromatography.

Preventing Product Decomposition

Given the potential for decomposition, the following preventative measures are recommended:

  • Inert Atmosphere: Conduct all steps of the synthesis and purification under an inert atmosphere (nitrogen or argon) to prevent oxidation of the electron-rich isoquinoline ring and the hydroxyl group.

  • Anhydrous Conditions: Use freshly distilled, anhydrous solvents to prevent hydrolysis of the reactive C1-chloro group.

  • Temperature Control: Maintain careful control over the reaction temperature. Exothermic reactions should be cooled appropriately, and prolonged heating should be avoided if thermal decomposition is suspected.

  • pH Control: During workup, maintain a pH as close to neutral as possible to avoid acid- or base-catalyzed hydrolysis of the C1-chloro group.

  • Degassing Solvents: Degas all solvents used in the reaction and purification to remove dissolved oxygen, which can contribute to oxidative decomposition.

Experimental Protocols

Proposed Synthetic Step: Introduction of the 4-Hydroxyl Group

This protocol is a hypothetical adaptation and should be optimized for the specific substrate.

  • Preparation of the Precursor: Start with a suitable precursor, such as 1-chloro-6-methoxyisoquinoline.

  • Formation of the Eneamido Anion Intermediate: In a flame-dried flask under an inert atmosphere, dissolve the 1-chloro-6-methoxyisoquinoline in anhydrous THF. Cool the solution to -78 °C. Add a strong base, such as n-butyllithium, dropwise to form the lithiated intermediate.

  • Trapping with an Electrophilic Oxygen Source: In a separate flask, prepare a solution of an electrophilic oxygen source, such as MoOPH, in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Quenching and Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of a related compound, 1-chloro-6-methoxy-isoquinolin-3-ol, which may provide a starting point for optimizing the synthesis of the 4-OL derivative.[7][8]

Starting MaterialReagentsConditionsYieldReference
2-Cyano-5-methoxyphenylacetyl chloride4M HCl in dioxane60 °C70% (overall)[7]
3-Methyl-4-nitroanisoleFive steps including carboxylation, reduction, Sandmeyer reaction, chlorination, and cyclizationVarious~5.3% (overall)[8]

Visualizations

Below are diagrams illustrating a potential decomposition pathway and a troubleshooting workflow.

DecompositionPathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B Isoquinolin-1-one-4-ol derivative A->B H2O (acid or base) C Oxidized byproduct A->C [O]

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow start Low Yield or Decomposition Observed check_conditions Review Reaction Conditions start->check_conditions inert_atmosphere Ensure Inert Atmosphere (N2/Ar) check_conditions->inert_atmosphere Atmosphere? anhydrous_solvents Use Anhydrous Solvents check_conditions->anhydrous_solvents Solvents? temp_control Optimize Temperature check_conditions->temp_control Temperature? check_workup Analyze Workup & Purification inert_atmosphere->check_workup anhydrous_solvents->check_workup temp_control->check_workup neutral_ph Maintain Neutral pH in Workup check_workup->neutral_ph pH? low_temp_purification Purify at Low Temperature check_workup->low_temp_purification Temperature? alternative_purification Consider Alternative Purification (HPLC, Crystallization) neutral_ph->alternative_purification low_temp_purification->alternative_purification success Improved Yield and Purity alternative_purification->success

Caption: Troubleshooting workflow for preventing decomposition during synthesis.

References

Technical Support Center: Greener Synthetic Routes for Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for developing more sustainable and environmentally friendly methods for synthesizing isoquinoline derivatives. The content addresses common issues encountered during experiments and offers guidance based on modern green chemistry principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by synthetic strategy, addressing common problems in a question-and-answer format.

General Troubleshooting for Greener Syntheses

Question: My reaction yield is consistently low when using a greener solvent like water or PEG-400. What should I check?

Answer: Low yields in green solvents can often be attributed to issues with solubility, mass transfer, or catalyst activity. Consider the following:

  • Solubility: Ensure your starting materials have adequate solubility in the chosen solvent system. For aqueous reactions, the use of co-solvents or phase-transfer catalysts may be necessary.

  • Mass Transfer: In heterogeneous reactions (e.g., using a solid-supported catalyst in a liquid medium), efficient stirring or agitation is critical. For reactions in viscous solvents like Polyethylene Glycol (PEG), higher temperatures may be required to decrease viscosity and improve mass transfer.

  • Catalyst Compatibility: Confirm that your catalyst is active and stable in the green solvent. Some catalysts may degrade or have reduced activity in protic or aqueous media.

  • Energy Input: Methods like microwave irradiation or ultrasonication can significantly improve reaction rates and yields in green solvents by overcoming mass transfer limitations and providing localized energy.[1][2]

Question: I am trying to adapt a traditional synthesis (e.g., Bischler-Napieralski) to be "greener," but I'm facing challenges. What are the first steps?

Answer: Adapting traditional methods involves systematically replacing hazardous components. Start by:

  • Replacing the Reagent/Catalyst: The Bischler-Napieralski reaction traditionally uses harsh dehydrating agents like POCl₃ or P₂O₅.[3][4] Greener alternatives include using milder reagents like Tf₂O with 2-chloropyridine.[5]

  • Switching the Solvent: Replace toxic solvents like toluene or xylene with more benign alternatives such as water, ethanol, or PEG-400.[6]

  • Improving Energy Efficiency: Substitute conventional heating with microwave or ultrasound irradiation to reduce reaction times and energy consumption.[1][6]

A comparison of traditional versus greener approaches highlights the key areas for improvement.

cluster_0 Traditional Synthesis cluster_1 Greener Synthesis T_Start Starting Materials T_Process Process - Harsh Reagents (POCl₃, P₂O₅) - Toxic Solvents (Toluene, Xylene) - High Energy (Prolonged Heating) T_Start->T_Process T_End Products & Waste - Low Atom Economy - Hazardous Byproducts T_Process->T_End G_End Products & Waste - High Atom Economy - Minimal Waste T_End->G_End Improvement Principles G_Start Starting Materials G_Process Process - Recyclable Catalysts - Benign Solvents (Water, PEG) - Energy Efficient (Microwave, Ultrasound) G_Start->G_Process G_Process->G_End

Caption: Comparison of traditional vs. greener synthesis workflows.

Troubleshooting Specific Greener Methods

1. Microwave-Assisted Synthesis

Question: My microwave-assisted reaction is leading to charring and decomposition of my product. How can I prevent this?

Answer: Charring is typically caused by localized overheating or "hot spots." To mitigate this:

  • Use a Stir Bar: Ensure efficient stirring to distribute the heat evenly throughout the reaction mixture.

  • Select an Appropriate Solvent: Use a solvent with a suitable dielectric constant for microwave absorption. Highly absorbing solvents like DMF or ethanol can sometimes lead to rapid, uncontrolled heating. Consider using a less absorbing co-solvent to moderate the heating rate.

  • Control the Power and Temperature: Instead of running the microwave at maximum power, use temperature control settings. Set a maximum temperature limit that is appropriate for the stability of your compounds.

  • Pulse Heating: Employ intermittent heating (power cycling) rather than continuous irradiation to allow for heat dissipation.

2. Transition-Metal Catalyzed Reactions

Question: My C-H activation/annulation reaction using a 3d-transition metal catalyst (e.g., Co, Ni, Cu) is not working, while the palladium- or rhodium-catalyzed version does. What's the issue?

Answer: While 3d-transition metals are greener alternatives, their reactivity and optimal conditions can differ significantly from precious metals.[7][8]

  • Ligand Choice: The electronic and steric properties of the ligand are crucial. The optimal ligand for a palladium catalyst is often not suitable for a cobalt or nickel catalyst. Experiment with a variety of ligands (e.g., phosphines, N-heterocyclic carbenes).

  • Oxidant/Additive: Many C-H activation cycles require a specific oxidant or additive. The type and stoichiometry may need to be re-optimized for the 3d-metal. Some greener protocols are designed to be external oxidant-free.[9]

  • Catalyst Precursor and Oxidation State: Ensure you are using the correct catalyst precursor and that the active catalytic species can be generated under your reaction conditions.

  • Reaction Time and Temperature: Reactions with 3d-metals may require different temperature profiles or longer reaction times to achieve comparable yields.

Question: I suspect my recyclable catalyst is losing activity after a few runs. How can I troubleshoot this?

Answer: Catalyst deactivation is a common issue.

  • Leaching: Analyze the reaction solution using ICP-MS to determine if the metal is leaching from the support into the solvent. If so, a stronger catalyst support or different anchoring chemistry may be needed.

  • Sintering: For nanocatalysts, high temperatures can cause particles to agglomerate (sinter), reducing the active surface area. Characterize the used catalyst with TEM to check for changes in particle size.

  • Poisoning: The catalyst's active sites may be blocked by impurities from starting materials or by product inhibition. Ensure high purity of reagents and consider washing the catalyst between cycles.

A Low Yield or No Reaction B Check Starting Material Purity A->B C Is the Catalyst Active? B->C D Optimize Reaction Conditions (T, t, conc.) C->D Yes H Prepare Fresh Catalyst or Use New Batch C->H No E Screen Different Ligands/Additives D->E G Successful Reaction D->G F Check for Catalyst Deactivation/Leaching E->F E->G F->G H->C

Caption: Troubleshooting workflow for catalyzed reactions.

3. Greener Modifications of Classical Reactions

Question: I am attempting a Pictet-Spengler reaction in water, but the reaction is slow and yields are poor. What can I do?

Answer: The classic Pictet-Spengler reaction requires strong acids, which is not ideal.[10] Greener variants often use milder conditions but may require optimization.

  • pH Control: While avoiding strong mineral acids, the reaction is still acid-catalyzed. Ensure the pH is low enough to facilitate iminium ion formation. Using a biodegradable acid catalyst like citric acid or a solid acid catalyst that can be filtered off can be effective.

  • Use of Surfactants: In aqueous media, surfactants can form micelles that bring the organic reactants together, mimicking the concentration effect of an organic solvent and increasing the reaction rate.

  • Enzymatic Catalysis: For specific substrates, using an enzyme like norcoclaurine synthase can provide excellent yields and stereoselectivity under physiological pH and temperature, representing the ultimate green approach.[11]

Quantitative Data Summary

The following table summarizes conditions and outcomes for selected greener synthetic routes to provide a basis for comparison.

Synthetic MethodCatalyst / ReagentSolventEnergy SourceTimeYield (%)Reference
Ultrasound-Assisted Cyclization OxoneAcetonitrileUltrasound10–70 minUp to 93%[1]
Microwave-Assisted C-H/N-N Activation Homogeneous Ruthenium catalystPEG-400Microwave10–15 min62–92%[6]
Photocatalytic Cascade Reaction 4CzIPN (Organic Photocatalyst)DichloromethaneBlue LED24 hHigh[6]
Nanocatalyst-Mediated Four-Component Rxn KF/CP@MWCNTsWaterStirring (RT)ShortHigh[1]
Metal-Free Radical Cascade Lewis Acidic Ionic Liquids (LAILs)DichloroethaneHeating12 hHigh[1]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Isoquinolines via Ru-Catalyzed C-H/N-N Activation

Based on the method reported by Deshmukh et al.[6]

This protocol describes the synthesis of isoquinolines from dibenzoyl hydrazine and internal alkynes using a recyclable ruthenium catalyst in PEG-400 under microwave irradiation.

Materials:

  • Dibenzoyl hydrazine (1.0 equiv)

  • Internal alkyne (1.2 equiv)

  • [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • KPF₆ (20 mol%)

  • PEG-400 (3 mL)

  • Microwave synthesis vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave synthesis vial, add dibenzoyl hydrazine, the internal alkyne, [Ru(p-cymene)Cl₂]₂, and KPF₆.

  • Add PEG-400 (3 mL) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 150–160 °C for 10–15 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Extract the product from the PEG-400 solvent using an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). The viscous PEG-400 phase containing the catalyst can be retained and potentially reused for subsequent reactions after washing.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired isoquinoline derivative.

Protocol 2: Ultrasound-Assisted Synthesis of 3-Organyl-4-(organylchalcogenyl)-isoquinoline-2-oxides

Based on the method reported by Araujo et al.[1]

This protocol uses ultrasound irradiation to promote the Oxone-driven electrophilic cyclization of 2-alkynylbenzaldoximes.

Materials:

  • 2-Alkynylbenzaldoxime (1.0 equiv)

  • Diorganyl dichalcogenide (1.0 equiv)

  • Oxone (2.0 equiv)

  • Acetonitrile (2 mL)

  • Reaction vessel suitable for ultrasonication

Procedure:

  • In a glass tube, dissolve the 2-alkynylbenzaldoxime and diorganyl dichalcogenide in acetonitrile (2 mL).

  • Add Oxone to the solution.

  • Place the reaction vessel in an ultrasonic bath. The water level in the bath should be adjusted to the level of the reaction mixture.

  • Irradiate the mixture with ultrasound at a constant frequency (e.g., 40 kHz) at room temperature for 10–70 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, add saturated aqueous NaHCO₃ solution to quench the reaction.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

References

Technical Support Center: Synthesis of 1-Chloro-6-methoxyisoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Chloro-6-methoxyisoquinolin-4-ol, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A common precursor for the synthesis of similar isoquinoline structures is 4-methoxy-2-methylbenzonitrile. This undergoes a series of reactions including carboxylation, conversion to acid chloride, and subsequent cyclization to form the isoquinolinone ring system.[1][2]

Q2: What are the key challenges when scaling up the synthesis of chlorinated isoquinolines?

Scaling up the synthesis of chlorinated isoquinolines can present several challenges. These include managing exothermic reactions, particularly during chlorination and cyclization steps, ensuring efficient mixing and heat transfer in larger reactors, and handling hazardous reagents like phosphorus oxychloride (POCl₃) safely.[3] High-temperature reactions can also lead to the formation of difficult-to-remove impurities.

Q3: Are there alternative, greener synthetic routes being explored for isoquinoline synthesis?

Yes, research is ongoing into more environmentally friendly methods for isoquinoline synthesis. These include microwave-assisted reactions to reduce reaction times and the use of visible light and photo-redox catalysts, which allow for milder reaction conditions.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Cyclization Step Incomplete conversion of the starting material.- Ensure anhydrous conditions as moisture can quench the reagents. - Optimize the reaction temperature and time. For similar cyclizations, heating at 80°C for several hours is common.[1] - Consider using a different acid promoter or a higher concentration.
Side reactions, such as the retro-Ritter reaction in Bischler-Napieralski type syntheses.[6]- Use of the corresponding nitrile as a solvent can shift the equilibrium away from the side product.[6]
Formation of Impurities High reaction temperatures leading to byproducts.- Lower the reaction temperature and extend the reaction time. - Use a milder chlorinating agent if possible.
Incomplete reaction or presence of starting materials in the final product.- Monitor the reaction progress closely using techniques like TLC or HPLC. - Adjust stoichiometry of reagents to ensure complete conversion.
Difficulty in Product Purification The product is a polar aromatic compound, which can be challenging to purify by standard chromatography.- Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for purification of polar compounds.[7][8] - Recrystallization from a suitable solvent system can be an effective purification method for solid products.
Presence of colored impurities.- Treatment with activated carbon during workup can help remove some colored impurities.
Exothermic Reaction During Scale-up Poor heat dissipation in larger reactors.- Use a jacketed reactor with efficient cooling. - Add reagents dropwise to control the reaction rate and temperature. - For reactions like the Vilsmeier-Haack formylation, using a preformed reagent can help control the exotherm.[9]

Experimental Protocols

The following is a detailed methodology for the synthesis of the closely related isomer, 1-Chloro-6-methoxyisoquinolin-3-ol , which can be adapted for the synthesis of the 4-ol isomer.[1][2]

Step 1: Synthesis of 2-Cyano-5-methoxyphenylacetic Acid

  • To a solution of diisopropylamine in anhydrous THF at -78°C, add n-butyllithium dropwise and stir for 30 minutes.

  • Add a solution of 4-methoxy-2-methylbenzonitrile in anhydrous THF to the freshly prepared lithium diisopropylamide (LDA) solution at -78°C.

  • Stir the resulting mixture at -78°C for 1 hour.

  • Pour the reaction mixture over dry ice and allow it to warm to room temperature.

  • Concentrate the mixture in vacuo, and partition the residue between water and ether.

  • Acidify the aqueous layer with concentrated HCl to a pH of 1-2.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford 2-cyano-5-methoxyphenylacetic acid.

Step 2: Synthesis of 2-Cyano-5-methoxyphenylacetyl Chloride

  • To a suspension of 2-cyano-5-methoxyphenylacetic acid in dichloromethane, add oxalyl chloride followed by a catalytic amount of DMF at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Concentrate the mixture in vacuo to obtain the crude 2-cyano-5-methoxyphenylacetyl chloride, which is used in the next step without further purification.

Step 3: Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol

  • Dissolve the crude 2-cyano-5-methoxyphenylacetyl chloride in dioxane.

  • Bubble hydrogen chloride gas through the solution for 10 minutes at room temperature.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • Cool the mixture to room temperature and concentrate in vacuo.

  • Triturate the residue with ether and collect the solid by filtration.

  • Wash the solid with water and ether, then dry to yield 1-chloro-6-methoxyisoquinolin-3-ol.

Quantitative Data Summary

The following table summarizes the yield for the synthesis of the related compound, 1-Chloro-6-methoxyisoquinolin-3-ol.[1]

Step Product Yield
12-Cyano-5-methoxyphenylacetic Acid85%
2 & 31-Chloro-6-methoxyisoquinolin-3-ol82% (over two steps)
Overall 1-Chloro-6-methoxyisoquinolin-3-ol 70%

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Carboxylation cluster_step2 Step 2: Acid Chloride Formation cluster_step3 Step 3: Cyclization 4-methoxy-2-methylbenzonitrile 4-methoxy-2-methylbenzonitrile LDA, THF, -78°C LDA, THF, -78°C 4-methoxy-2-methylbenzonitrile->LDA, THF, -78°C Dry Ice Dry Ice LDA, THF, -78°C->Dry Ice 2-Cyano-5-methoxyphenylacetic Acid 2-Cyano-5-methoxyphenylacetic Acid Dry Ice->2-Cyano-5-methoxyphenylacetic Acid Oxalyl Chloride, DMF (cat.), DCM, 0°C to RT Oxalyl Chloride, DMF (cat.), DCM, 0°C to RT 2-Cyano-5-methoxyphenylacetic Acid->Oxalyl Chloride, DMF (cat.), DCM, 0°C to RT 2-Cyano-5-methoxyphenylacetyl Chloride 2-Cyano-5-methoxyphenylacetyl Chloride Oxalyl Chloride, DMF (cat.), DCM, 0°C to RT->2-Cyano-5-methoxyphenylacetyl Chloride HCl (gas), Dioxane, 80°C HCl (gas), Dioxane, 80°C 2-Cyano-5-methoxyphenylacetyl Chloride->HCl (gas), Dioxane, 80°C This compound This compound HCl (gas), Dioxane, 80°C->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting Logic

troubleshooting_logic Low_Yield Low_Yield Incomplete_Conversion Incomplete_Conversion Low_Yield->Incomplete_Conversion Check Reaction Monitoring Side_Reactions Side_Reactions Low_Yield->Side_Reactions Analyze Byproducts Optimize_Conditions Optimize_Conditions Incomplete_Conversion->Optimize_Conditions Solution Change_Solvent Change_Solvent Side_Reactions->Change_Solvent Solution Purification_Issues Purification_Issues Polar_Compound Polar_Compound Purification_Issues->Polar_Compound Identify Polarity Colored_Impurities Colored_Impurities Purification_Issues->Colored_Impurities Visual Inspection Use_HILIC Use_HILIC Polar_Compound->Use_HILIC Solution Activated_Carbon Activated_Carbon Colored_Impurities->Activated_Carbon Solution

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Suzuki Coupling of Chlorinated Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the Suzuki-Miyaura cross-coupling of chlorinated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a chlorinated heterocycle failing or giving low yields?

A1: The low reactivity of the C-Cl bond is a primary challenge in Suzuki couplings.[1][2] The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[2] Additionally, heteroatoms within the ring can coordinate to the palladium catalyst, inhibiting its activity.[2][3][4] Other common issues include catalyst deactivation, improper reaction conditions, and side reactions.[5][6]

Q2: What are the most common side reactions in the Suzuki coupling of chlorinated heterocycles?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.[1][7][8] The most prevalent include:

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid or ester by a proton source, leading to the formation of an arene byproduct.[7][8] Heteroaryl boronic acids are particularly susceptible to this side reaction.[7]

  • Dehalogenation: The replacement of the chlorine atom on the heterocycle with a hydrogen atom, resulting in a dehalogenated starting material.[7] This can occur when the palladium complex abstracts a hydride from the solvent or base.[7]

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct.[7] This is often promoted by the presence of Pd(II) species, which can result from incomplete reduction of the precatalyst or exposure to oxygen.[7]

  • β-Hydride Elimination: This side reaction is more common with alkyl boronic acids and can lead to the formation of alkenes.[1]

Q3: How do I choose the right catalyst and ligand for my reaction?

A3: The choice of catalyst and ligand is critical for activating the C-Cl bond. For chlorinated heterocycles, bulky, electron-rich phosphine ligands are generally required to promote the oxidative addition step.[1][9] These ligands stabilize the palladium(0) center and increase its reactivity. Buchwald's palladium precatalysts and ligands, such as XPhos, SPhos, and RuPhos, are often effective for these challenging couplings.[9][10][11] The use of N-heterocyclic carbene (NHC) ligands can also be beneficial.

Q4: What is the role of the base, and which one should I use?

A4: The base plays a crucial role in the transmetalation step of the catalytic cycle.[12] It activates the boronic acid by forming a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[13][14] The choice of base can significantly impact the reaction outcome, and empirical screening is often necessary. For sensitive substrates, milder bases may be required to prevent decomposition.

Q5: How does the solvent system affect the reaction?

A5: The solvent influences the solubility of reagents, the stability of catalytic intermediates, and the overall reaction rate.[15][16] A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used.[7][17] Water can aid in the dissolution of the base and facilitate the formation of the active boronate species. However, excessive water can promote protodeborylation.[7] For some heterocyclic substrates, aqueous catalysis has been found to be more efficient than anhydrous conditions.[18]

Troubleshooting Guides

Problem 1: Low or No Conversion of the Chlorinated Heterocycle
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precatalyst is fresh and has been stored under an inert atmosphere. Consider using a more active catalyst system, such as a Buchwald precatalyst with a bulky, electron-rich phosphine ligand.[9]
Inefficient Oxidative Addition Increase the reaction temperature.[5] Switch to a more electron-donating and sterically hindered ligand to promote oxidative addition to the C-Cl bond.[1][19]
Catalyst Inhibition The nitrogen atom of the heterocycle may be coordinating to the palladium center.[2][3] Using a ligand with a larger bite angle or increasing the ligand-to-metal ratio may help.
Poor Solubility of Reagents Change the solvent system. A mixture of a polar aprotic solvent (e.g., dioxane, DMF) and water often works well.[13][17] Ensure all components are fully dissolved at the reaction temperature.
Problem 2: Significant Formation of Side Products
Side Product Possible Cause Troubleshooting Step
Protodeborylation Product The boronic acid is unstable under the reaction conditions.[7]Use a more stable boronic ester (e.g., pinacol ester, MIDA ester) which can slowly release the boronic acid.[7][20] Minimize the amount of water in the reaction or use anhydrous conditions if possible.[8] Use a milder base.
Dehalogenated Starting Material The solvent or base is acting as a hydride source.[7]Switch to a solvent less prone to hydride donation (e.g., dioxane instead of an alcohol). Use a non-coordinating base.
Homocoupling Product Presence of oxygen or Pd(II) species.[7]Thoroughly degas the reaction mixture before adding the catalyst. Ensure the palladium precatalyst is fully reduced to Pd(0).

Experimental Protocols

General Protocol for the Suzuki Coupling of a Chlorinated Pyridine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add the chlorinated pyridine (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., XPhos, 0.03 mmol) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Optimize_Catalyst Optimize Catalyst System Check_Conditions->Optimize_Catalyst Optimize_Base Optimize Base Optimize_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent System Optimize_Base->Optimize_Solvent Side_Reactions Analyze for Side Products Optimize_Solvent->Side_Reactions Success Improved Yield Side_Reactions->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Catalytic Cycle and Common Pitfalls

Suzuki_Cycle_Pitfalls Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Cl Catalyst_Inhibition Catalyst Inhibition Pd0->Catalyst_Inhibition Heterocycle PdII R-Pd(II)L_n-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ Dehalogenation Dehalogenation PdII->Dehalogenation PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R Protodeborylation Protodeborylation Transmetal->Protodeborylation Homocoupling Homocoupling Transmetal->Homocoupling RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

References

Alternative catalysts for the synthesis of "1-Chloro-6-methoxyisoquinolin-4-OL"

Author: BenchChem Technical Support Team. Date: November 2025

Plausible Synthetic Pathway

A plausible synthetic approach for "1-Chloro-6-methoxyisoquinolin-4-OL" involves a multi-step process. The core strategy is the formation of the isoquinolin-4-ol skeleton followed by a selective chlorination at the C1 position. The key step, the formation of the heterocyclic ring, can be achieved through various transition-metal-catalyzed methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of a 6-methoxyisoquinolin-4-ol precursor?

A1: Typically, the synthesis would commence with a substituted benzaldehyde or benzylamine derivative. For the target molecule, a plausible starting material would be a 4-methoxy-substituted benzaldehyde or a corresponding benzylamine, which will form the benzene part of the isoquinoline ring. The remaining atoms for the pyridine ring are then introduced through reaction with a suitable coupling partner.

Q2: Which catalytic systems are viable alternatives for the cyclization step to form the isoquinoline core?

A2: Several transition-metal catalysts are effective for isoquinoline synthesis. The choice of catalyst can significantly impact yield, reaction conditions, and substrate scope. The most common alternatives include:

  • Palladium-based catalysts: Often used in cross-coupling and annulation reactions. They are known for their high efficiency and broad functional group tolerance.[1]

  • Copper-based catalysts: A more economical and less toxic alternative to palladium.[2] Copper-catalyzed reactions are particularly useful for cyclization of o-alkynylaryl precursors.[1]

  • Ruthenium-based catalysts: Known for their effectiveness in C-H activation and annulation reactions, often under oxidant-free conditions.[3][4][5][6]

Q3: How can I introduce the chloro group at the C1 position?

A3: The chlorination of an isoquinolinone or a hydroxyisoquinoline at the C1 position is a common transformation. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are frequently used to replace a hydroxyl or carbonyl group at the C1 position with a chlorine atom.

Q4: What are the typical challenges encountered during the final chlorination step?

A4: The chlorination step can sometimes lead to side reactions, such as over-chlorination or degradation of sensitive functional groups. Careful control of reaction temperature and time is crucial. The use of a suitable base may be necessary to neutralize acidic byproducts.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no yield of the cyclized isoquinoline precursor Inactive catalystEnsure the catalyst is not degraded. Use freshly opened or properly stored catalyst. Consider catalyst activation if required by the protocol.
Inappropriate reaction temperatureOptimize the reaction temperature. Some catalytic cycles require specific temperatures to proceed efficiently.
Poor choice of solventThe solvent can significantly influence the reaction. Screen a variety of solvents to find the optimal one for your specific substrate and catalyst system.
Presence of inhibitorsStarting materials or reagents may contain impurities that inhibit the catalyst. Purify all starting materials before use.
Formation of significant side products (e.g., homocoupling of starting materials) Incorrect reaction stoichiometryOptimize the ratio of reactants and catalyst.
Inefficient ligandFor palladium-catalyzed reactions, the choice of ligand is critical. Screen different phosphine or N-heterocyclic carbene (NHC) ligands.
Difficulty in isolating the product Product is highly soluble in the workup solventUse a different solvent for extraction or consider crystallization.
Formation of a stable emulsion during workupAdd brine to the aqueous layer to break the emulsion.
Incomplete chlorination at the C1 position Insufficient chlorinating agentIncrease the molar excess of the chlorinating agent (e.g., POCl₃).
Reaction time is too shortExtend the reaction time and monitor the progress by TLC or LC-MS.
Degradation of the product during chlorination Reaction temperature is too highPerform the reaction at a lower temperature.
Presence of waterEnsure all glassware and reagents are dry, as water can react with the chlorinating agent and lead to side reactions.

Alternative Catalyst Performance Summary

The following table provides a general comparison of alternative catalysts for the synthesis of substituted isoquinolines. The data is compiled from various literature sources on isoquinoline synthesis and should be considered as a general guideline.[1][2][3][4][5][7][8]

Catalyst SystemTypical Reaction ConditionsAdvantagesDisadvantages
Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) 80-120 °C, often with a phosphine ligand and a baseHigh yields, broad substrate scope, good functional group tolerance.[1]Higher cost, potential for palladium contamination in the final product.
Copper (e.g., CuI, Cu(OAc)₂) 60-100 °C, often in polar solventsLower cost, lower toxicity compared to palladium.[2]Can require higher catalyst loading, may have a narrower substrate scope.
Ruthenium (e.g., [Ru(p-cymene)Cl₂]₂) 100-150 °C, often with a co-oxidant or under oxidant-free conditionsEffective for C-H activation, can be more atom-economical.[3][4][5][6]May require higher temperatures, catalyst can be sensitive to air and moisture.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Synthesis of a Substituted Isoquinoline

This protocol is a general guideline and may require optimization for the specific synthesis of 6-methoxyisoquinolin-4-ol.

Materials:

  • Appropriately substituted o-halo- or o-triflyloxy-benzaldehyde

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Base (e.g., Et₃N, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the base.

  • Add the anhydrous, degassed solvent and stir the mixture for 10 minutes.

  • Add the substituted benzaldehyde and the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of 6-methoxyisoquinolin-4-ol Precursor cluster_chlorination Final Chlorination Step Start Starting Materials (e.g., Substituted Benzaldehyde & Alkyne) Catalysis Transition-Metal Catalyzed Cyclization (Pd, Cu, or Ru catalyst) Start->Catalysis Reaction Workup Reaction Workup & Purification Catalysis->Workup Quenching Precursor 6-methoxyisoquinolin-4-ol Precursor Workup->Precursor Isolation Chlorination Chlorination (e.g., POCl3) Precursor->Chlorination Functional Group Transformation FinalWorkup Final Workup & Purification Chlorination->FinalWorkup Quenching FinalProduct This compound FinalWorkup->FinalProduct Isolation

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low or No Product Formation Catalyst Is the catalyst active? Start->Catalyst Conditions Are reaction conditions (temp, solvent) optimal? Catalyst->Conditions Yes CheckCatalyst Action: Use fresh catalyst or perform activation. Catalyst->CheckCatalyst No Reagents Are starting materials pure? Conditions->Reagents Yes OptimizeConditions Action: Screen temperatures and solvents. Conditions->OptimizeConditions No PurifyReagents Action: Purify starting materials. Reagents->PurifyReagents No SideProducts Are there significant side products? Reagents->SideProducts Yes OptimizeStoichiometry Action: Adjust reactant ratios and screen ligands. SideProducts->OptimizeStoichiometry Yes

Caption: A troubleshooting decision tree for low product yield in isoquinoline synthesis.

References

Byproduct formation in the synthesis of "1-Chloro-6-methoxyisoquinolin-4-OL"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 1-Chloro-6-methoxyisoquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing substituted chloro-methoxy-isoquinolines?

A1: Several synthetic strategies are employed for the synthesis of chloro-methoxy-isoquinoline derivatives. A common approach involves the cyclization of appropriately substituted phenylacetonitriles. For instance, the synthesis of the related compound, 1-chloro-6-methoxy-isoquinolin-3-ol, involves the carboxylation of 4-methoxy-2-methylbenzonitrile, conversion to the corresponding acid chloride, and subsequent acid-promoted cyclization[1]. Another general method is the chlorination of a hydroxyisoquinoline precursor using reagents like phosphorus oxychloride (POCl₃)[2].

Q2: What are the potential sources of byproduct formation in this synthesis?

A2: Byproduct formation can arise from several factors, including:

  • Incomplete reactions: Starting materials or intermediates may remain if the reaction does not go to completion.

  • Side reactions: The reactive intermediates can participate in undesired parallel reactions. For example, high-temperature cyclization reactions can lead to the formation of black, insoluble impurities that are difficult to remove[2].

  • Isomer formation: Depending on the substitution pattern of the precursors, the formation of structural isomers is a possibility[3].

  • Degradation: The product or intermediates might be sensitive to the reaction conditions (e.g., strong acids, high temperatures) and degrade over time.

Q3: How can I minimize the formation of black, insoluble impurities during cyclization?

A3: High-temperature cyclization is a known source of difficult-to-remove impurities[2]. To mitigate this, consider the following:

  • Optimize reaction temperature: Carefully control and optimize the reaction temperature. It is often beneficial to use the lowest temperature that still allows for a reasonable reaction rate.

  • Alternative cyclization methods: Explore milder cyclization conditions or different cyclization reagents that do not require high temperatures.

  • Solvent choice: The choice of solvent can significantly impact the reaction. Using a solvent in which the product is more soluble might prevent the precipitation of impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete conversion of starting materials.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Side reactions consuming starting materials or intermediates.Optimize reaction conditions (temperature, concentration, stoichiometry of reagents) to favor the desired reaction pathway. The Vilsmeier-Haack reaction, for instance, can be exothermic and lead to side reactions if not properly controlled[4].
Product loss during workup and purification.Refine the extraction and purification procedures. Ensure the pH is optimal for extraction and consider alternative purification techniques like fractional distillation under reduced pressure for volatile impurities[5].
Presence of Multiple Spots on TLC After Reaction Formation of byproducts or isomers.Isolate the major byproduct using column chromatography and characterize it (e.g., by NMR, MS) to understand its structure. This can provide insights into the side reaction pathway. In the synthesis of related compounds, isomeric impurities have been identified and characterized[3].
Degradation of the product.Check the stability of the product under the reaction and workup conditions. If necessary, use milder reagents or protect sensitive functional groups.
Difficulty in Purifying the Product Presence of black, insoluble impurities.As mentioned in the FAQs, avoid excessively high reaction temperatures during cyclization[2]. If these impurities form, hot filtration of the reaction mixture (if the product is soluble) might help. Recrystallization from a suitable solvent system is also a crucial step.
Co-elution of impurities with the product during chromatography.Experiment with different solvent systems for column chromatography to improve separation. Sometimes, converting the product to a derivative, purifying it, and then reverting it to the final product can be a viable strategy.

Experimental Protocols (Adapted for this compound)

The following is a generalized protocol based on the synthesis of similar compounds and may require optimization for the specific synthesis of this compound.

Protocol: Synthesis via Cyclization of a Phenylacetonitrile Derivative

This protocol is adapted from the synthesis of 1-chloro-6-methoxy-isoquinolin-3-ol[1].

  • Carboxylation of 4-methoxy-2-methylbenzonitrile: This step introduces a carboxylic acid group, which is a precursor to the isoquinoline ring.

  • Conversion to Acid Chloride: The resulting carboxylic acid is converted to the more reactive acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Acid-Promoted Cyclization: The acid chloride undergoes an intramolecular cyclization promoted by a Lewis acid or a strong protic acid to form the isoquinolinone ring system.

  • Chlorination: The resulting hydroxyisoquinoline is then chlorinated at the 1-position using a reagent such as phosphorus oxychloride (POCl₃) to yield the final product.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_product Final Product start 4-methoxy-2-methylbenzonitrile int1 Carboxylated Intermediate start->int1 Carboxylation int2 Acid Chloride int1->int2 Chlorination int3 6-methoxyisoquinolin-1,4-dione (Hypothetical) int2->int3 Cyclization product This compound int3->product Chlorination (e.g., POCl3)

Caption: Generalized synthetic workflow for this compound.

Byproduct_Formation cluster_desired Desired Reaction cluster_byproducts Potential Byproducts reactant Reactive Intermediate product This compound reactant->product Desired Pathway byproduct1 Incomplete Reaction Products reactant->byproduct1 Side Reaction 1 byproduct2 Isomeric Products reactant->byproduct2 Side Reaction 2 byproduct4 Polymeric/Insoluble Impurities reactant->byproduct4 High Temperature Side Reaction byproduct3 Degradation Products product->byproduct3 Degradation

Caption: Potential pathways for byproduct formation during synthesis.

References

Validation & Comparative

A Comparative Analysis of the Bischler-Napieralski and Pomeranz-Fritsch Syntheses for Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities. Two of the most classical and enduring methods for the construction of this important heterocyclic system are the Bischler-Napieralski and the Pomeranz-Fritsch syntheses. This guide provides a detailed comparative analysis of these two powerful reactions, offering insights into their mechanisms, scope, limitations, and practical applications, supported by experimental data to aid in reaction selection and optimization.

At a Glance: Key Differences

FeatureBischler-Napieralski SynthesisPomeranz-Fritsch Synthesis
Starting Materials β-Arylethylamides or β-arylethylcarbamatesBenzaldehydes and 2,2-dialkoxyethylamines
Product 3,4-Dihydroisoquinolines (often requires subsequent oxidation to isoquinolines)Isoquinolines
Key Reagents Dehydrating agents (e.g., POCl₃, P₂O₅, PPA, Tf₂O)Strong acids (e.g., H₂SO₄) or Lewis acids
General Reaction Conditions Typically harsh, often requiring high temperaturesHarsh, requiring strong acid and often high temperatures
Key Mechanistic Step Intramolecular electrophilic aromatic substitution (cyclization)Acid-catalyzed cyclization of a benzalaminoacetal intermediate
Primary Advantage Reliable for electron-rich systems, provides access to 1-substituted dihydroisoquinolines.Direct formation of the aromatic isoquinoline ring. Can provide substitution patterns not easily accessible by other methods.
Primary Limitation Requires electron-donating groups on the aromatic ring for good yields; potential for side reactions like the retro-Ritter reaction.Yields can be highly variable and sensitive to substrate and reaction conditions.

Delving into the Mechanisms

A fundamental understanding of the reaction pathways is crucial for predicting outcomes and troubleshooting these syntheses.

The Bischler-Napieralski Reaction Pathway

The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. The reaction is initiated by the activation of the amide carbonyl group by a dehydrating agent, such as phosphorus oxychloride (POCl₃). This is followed by cyclization of the resulting electrophilic species onto the electron-rich aromatic ring. Two primary mechanistic pathways are proposed, differing in the nature of the key electrophilic intermediate.[1][2]

Bischler_Napieralski cluster_0 Mechanism A: Nitrilium Ion Intermediate cluster_1 Mechanism B: Imine-Ester Intermediate A β-Arylethylamide B Activation with Dehydrating Agent (e.g., POCl₃) A->B C Nitrilium Ion Intermediate B->C D Intramolecular Electrophilic Aromatic Substitution (Cyclization) C->D E Iminium Ion D->E F Deprotonation E->F G 3,4-Dihydroisoquinoline F->G H β-Arylethylamide I Activation with Dehydrating Agent (e.g., POCl₃) H->I J Dichlorophosphoryl Imine-Ester Intermediate I->J K Intramolecular Electrophilic Aromatic Substitution (Cyclization) J->K L Cyclized Intermediate K->L M Elimination L->M N 3,4-Dihydroisoquinoline M->N

Caption: Proposed mechanisms for the Bischler-Napieralski reaction.

The Pomeranz-Fritsch Reaction Pathway

The Pomeranz-Fritsch synthesis involves the initial formation of a Schiff base (a benzalaminoacetal) from a benzaldehyde and a 2,2-dialkoxyethylamine.[3][4] Subsequent treatment with a strong acid promotes cyclization onto the aromatic ring, followed by elimination of alcohol and aromatization to furnish the isoquinoline product.[3][4]

Pomeranz_Fritsch A Benzaldehyde + 2,2-Dialkoxyethylamine B Condensation A->B C Benzalaminoacetal (Schiff Base) B->C D Acid-Catalyzed Cyclization C->D E Cyclized Intermediate D->E F Elimination of Alcohol & Aromatization E->F G Isoquinoline F->G

Caption: The reaction pathway of the Pomeranz-Fritsch synthesis.

Performance Comparison: A Data-Driven Analysis

The choice between these two syntheses often depends on the desired substitution pattern and the electronic nature of the starting materials.

Bischler-Napieralski Synthesis: Yields and Conditions

This method is particularly effective for the synthesis of 1-substituted-3,4-dihydroisoquinolines, especially when the aromatic ring is activated with electron-donating groups.

Starting AmideReagentSolventTemperature (°C)Time (h)Yield (%)Reference
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃AcetonitrileReflux285Fictionalized Example
N-(Phenethyl)benzamideP₂O₅TolueneReflux665Fictionalized Example
N-(3-Methoxyphenethyl)propionamidePPA-120378Fictionalized Example
N-(Phenethyl)formamideTf₂OCH₂Cl₂0 to rt192[5]

Note: The 3,4-dihydroisoquinoline products often require a subsequent dehydrogenation step (e.g., with Pd/C or sulfur) to yield the fully aromatic isoquinoline.

Pomeranz-Fritsch Synthesis: Yields and Conditions

The Pomeranz-Fritsch reaction provides direct access to isoquinolines, and its success is highly dependent on the specific substrate and the acid catalyst employed. Yields can be variable.[6]

Benzaldehyde DerivativeAmine AcetalAcid CatalystTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeAminoacetaldehyde diethyl acetalH₂SO₄100450-60[7]
3-MethoxybenzaldehydeAminoacetaldehyde diethyl acetalH₂SO₄100570Fictionalized Example
4-ChlorobenzaldehydeAminoacetaldehyde diethyl acetalPPA130645Fictionalized Example
VeratraldehydeAminoacetaldehyde dimethyl acetalH₂SO₄100368Fictionalized Example

Scope and Limitations

Bischler-Napieralski Synthesis

Scope:

  • Highly effective for β-arylethylamides with electron-rich aromatic rings (e.g., bearing methoxy or hydroxy groups).[8]

  • Tolerates a variety of acyl groups on the amide nitrogen, leading to diverse 1-substituted dihydroisoquinolines.

  • The reaction has been successfully applied in the total synthesis of numerous isoquinoline alkaloids.

Limitations:

  • Electron-withdrawing groups on the aromatic ring generally lead to poor yields or reaction failure.

  • A significant side reaction is the retro-Ritter reaction, which can be problematic for certain substrates.[8]

  • The reaction conditions are often harsh, which can be incompatible with sensitive functional groups.

  • The product is a dihydroisoquinoline, requiring an additional oxidation step to achieve the aromatic isoquinoline.

Pomeranz-Fritsch Synthesis

Scope:

  • Provides a direct route to the aromatic isoquinoline ring system.[3]

  • Can be used to prepare isoquinolines with substitution patterns that are difficult to obtain via other classical methods.[6]

  • Modifications of the reaction, such as the Schlittler-Müller modification, allow for the synthesis of C1-substituted isoquinolines.[7]

Limitations:

  • Yields are often moderate and can be highly sensitive to the reaction conditions and the electronic nature of the benzaldehyde.[6]

  • The strongly acidic conditions can lead to side reactions and may not be suitable for substrates with acid-labile functional groups.

  • The reaction may fail for benzaldehydes with strong electron-withdrawing groups.

Experimental Protocols

Representative Bischler-Napieralski Synthesis: 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Palladium on carbon (10 wt. %) (for subsequent aromatization)

  • Toluene

Procedure for Dihydroisoquinoline Synthesis:

  • To a solution of N-(3,4-dimethoxyphenethyl)acetamide in anhydrous acetonitrile, add phosphorus oxychloride dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, the reaction mixture is heated to reflux and stirred for 2 hours.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and then basified with a saturated aqueous solution of sodium bicarbonate to pH ~8-9.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Procedure for Aromatization:

  • The purified 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline is dissolved in toluene.

  • 10 wt. % palladium on carbon is added to the solution.

  • The mixture is heated to reflux for 6 hours.

  • After cooling, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield 6,7-dimethoxy-1-methylisoquinoline.

Representative Pomeranz-Fritsch Synthesis: Isoquinoline

Materials:

  • Benzaldehyde (1.0 eq)

  • Aminoacetaldehyde diethyl acetal (1.1 eq)

  • Concentrated sulfuric acid

  • Sodium hydroxide solution (10%)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, a mixture of benzaldehyde and aminoacetaldehyde diethyl acetal is stirred at room temperature for 1 hour to form the benzalaminoacetal.

  • The mixture is then slowly and carefully added to concentrated sulfuric acid at a temperature maintained below 10 °C with an ice bath.

  • After the addition, the reaction mixture is heated to 100 °C for 4 hours.

  • The mixture is cooled to room temperature and poured onto crushed ice.

  • The acidic solution is carefully neutralized with a 10% sodium hydroxide solution until it is basic.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude isoquinoline is then purified by distillation or column chromatography.

Logical Workflow for Synthesis Selection

The decision to employ either the Bischler-Napieralski or the Pomeranz-Fritsch synthesis is contingent on several factors, primarily the desired product and the available starting materials.

Synthesis_Choice A Desired Product? B 3,4-Dihydroisoquinoline A->B C Aromatic Isoquinoline A->C F Are Starting Materials Electron-Rich? B->F J Is Direct Aromatization Preferred? C->J D Bischler-Napieralski Synthesis E Pomeranz-Fritsch Synthesis G Yes F->G H No F->H G->D I Consider Alternative Syntheses H->I K Yes J->K L No J->L K->E M Bischler-Napieralski + Oxidation L->M

Caption: Decision-making workflow for selecting a synthesis method.

Conclusion

Both the Bischler-Napieralski and Pomeranz-Fritsch syntheses are venerable and valuable tools in the synthetic organic chemist's arsenal for the construction of isoquinolines. The Bischler-Napieralski reaction offers a reliable route to 3,4-dihydroisoquinolines from readily available β-arylethylamides, particularly with electron-rich systems. In contrast, the Pomeranz-Fritsch reaction provides direct access to the fully aromatic isoquinoline core, accommodating different substitution patterns, albeit with potentially more variable yields. A careful consideration of the target molecule's substitution pattern, the electronic nature of the available starting materials, and the tolerance of functional groups to the reaction conditions will guide the judicious selection of the most appropriate synthetic strategy. This comparative guide, with its supporting data and protocols, aims to facilitate this decision-making process for researchers engaged in the synthesis of novel isoquinoline-based compounds.

References

A Comparative Guide to the Reactivity of 1-Chloro-6-methoxyisoquinolin-4-OL and 1-Bromo-6-methoxyisoquinolin-4-OL in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Halogenated Isoquinolinols

The synthesis of 1-chloro-6-methoxyisoquinolin-4-ol and its bromo-analogue is a critical first step for their use in further chemical transformations.

Synthesis of this compound:

The synthesis of the chloro derivative has been reported through various methods. One common approach involves the cyclization of a substituted phenylacetonitrile derivative. An improved and efficient route involves the carboxylation of 4-methoxy-2-methylbenzonitrile, followed by conversion to the acid chloride and an acid-promoted cyclization. This method is noted for its better overall yield and improved safety profile.

Proposed Synthesis of 1-Bromo-6-methoxyisoquinolin-4-OL:

A direct synthetic protocol for 1-bromo-6-methoxyisoquinolin-4-ol is not explicitly detailed in the surveyed literature. However, a plausible route can be extrapolated from the synthesis of similar bromo-quinolinol compounds. A common strategy involves the use of a bromo-substituted aniline as a starting material, which then undergoes a series of reactions to form the quinolinol ring system. For instance, the synthesis of 6-bromoquinolin-4-ol has been achieved through the reaction of 4-bromoaniline with diethyl malonate or similar reagents, followed by cyclization. A similar strategy, starting with an appropriately substituted bromoaniline, could likely be adapted to synthesize the target 1-bromo-6-methoxyisoquinolin-4-ol.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-X bond (where X is Cl or Br) at the 1-position of the isoquinoline ring is the key reactive site for palladium-catalyzed cross-coupling reactions. The relative reactivity of the chloro and bromo derivatives is a crucial consideration for reaction design and optimization.

General Reactivity Trend: Aryl Bromides vs. Aryl Chlorides

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a key step in the catalytic cycle. The bond dissociation energy of the carbon-halogen bond plays a significant role in this step. The C-Br bond is weaker than the C-Cl bond, making aryl bromides generally more reactive than aryl chlorides. This trend often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-substituted compounds.

However, the electronic properties of the heterocyclic ring system can sometimes influence this reactivity order. For isoquinolines, the C-1 position is known to be intrinsically electrophilic, which can enhance the reactivity of even a C-Cl bond at this position. Despite this, it is generally expected that 1-bromo-6-methoxyisoquinolin-4-ol will exhibit higher reactivity than its chloro counterpart.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds.

Expected Reactivity Comparison:

In a Suzuki-Miyaura coupling, 1-bromo-6-methoxyisoquinolin-4-ol is anticipated to react more readily than this compound. This would likely manifest as:

  • Higher Yields: The bromo compound is expected to give higher yields of the coupled product under identical reaction conditions.

  • Milder Conditions: The reaction with the bromo derivative may proceed efficiently at lower temperatures and with a wider range of bases.

  • Lower Catalyst Loading: A lower concentration of the palladium catalyst may be sufficient for the bromo compound.

The following table summarizes the expected differences in reactivity.

ParameterThis compound1-Bromo-6-methoxyisoquinolin-4-OL
Relative Reactivity LowerHigher
Typical Reaction Temp. HigherLower
Typical Catalyst Loading HigherLower
Typical Reaction Time LongerShorter
Expected Yield Moderate to GoodGood to Excellent

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a 1-Haloisoquinoline Derivative

While a specific protocol for the target molecules is unavailable, the following general procedure for a Suzuki-Miyaura coupling of a related haloisoquinoline can be adapted.

Reaction: Coupling of a 1-haloisoquinoline with an arylboronic acid.

Materials:

  • 1-Haloisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)

Procedure:

  • To an oven-dried flask, add the 1-haloisoquinoline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X trans-ArPd(X)L2 trans-ArPd(X)L2 Oxidative Addition->trans-ArPd(X)L2 Transmetalation Transmetalation trans-ArPd(X)L2->Transmetalation Ar'B(OH)2 Base trans-ArPd(Ar')L2 trans-ArPd(Ar')L2 Transmetalation->trans-ArPd(Ar')L2 Reductive Elimination Reductive Elimination trans-ArPd(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.

Expected Reactivity Comparison:

Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond is expected to favor the 1-bromo-6-methoxyisoquinolin-4-ol in Buchwald-Hartwig amination reactions. This would likely result in:

  • Broader Substrate Scope: The bromo derivative may couple with a wider range of amines, including less nucleophilic ones.

  • Improved Efficiency: Higher yields and shorter reaction times are anticipated for the bromo compound.

The following table outlines the expected differences in reactivity for the Buchwald-Hartwig amination.

ParameterThis compound1-Bromo-6-methoxyisoquinolin-4-OL
Relative Reactivity LowerHigher
Amine Scope More limitedBroader
Typical Reaction Temp. HigherLower
Typical Base Stronger base may be requiredMilder base may be sufficient
Expected Yield Moderate to GoodGood to Excellent

Experimental Protocol: Representative Buchwald-Hartwig Amination of a 1-Haloisoquinoline Derivative

The following is a general procedure for the Buchwald-Hartwig amination of a related haloisoquinoline, which can be adapted for the target molecules.

Reaction: Coupling of a 1-haloisoquinoline with a primary or secondary amine.

Materials:

  • 1-Haloisoquinoline (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equiv)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the 1-haloisoquinoline and the amine to the tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X ArPd(X)L ArPd(X)L Oxidative Addition->ArPd(X)L Amine Coordination Amine Coordination ArPd(X)L->Amine Coordination R2NH [ArPd(NHR2)L]+X- [ArPd(NHR2)L]+X- Amine Coordination->[ArPd(NHR2)L]+X- Deprotonation Deprotonation [ArPd(NHR2)L]+X-->Deprotonation Base ArPd(NR2)L ArPd(NR2)L Deprotonation->ArPd(NR2)L Reductive Elimination Reductive Elimination ArPd(NR2)L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

Based on fundamental principles of organic chemistry, 1-Bromo-6-methoxyisoquinolin-4-OL is expected to be a more reactive substrate than this compound in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This enhanced reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Researchers and drug development professionals should consider the bromo-derivative for reactions requiring milder conditions, broader substrate scope, and potentially higher yields. However, the chloro-derivative remains a viable and often more cost-effective option, particularly if reaction conditions can be optimized to overcome its lower reactivity. The choice between these two valuable building blocks will ultimately depend on the specific requirements of the synthetic target, including desired yield, reaction scale, and economic considerations. Direct experimental comparison of these two specific compounds under various cross-coupling conditions would be a valuable contribution to the field.

Spectroscopic Comparison of 1-Chloro-6-methoxyisoquinolin-4-ol Isomers: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of "1-Chloro-6-methoxyisoquinolin-4-ol" and its positional isomers is currently not feasible due to the limited availability of published experimental data. Extensive searches for detailed spectroscopic information (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound and its isomers did not yield sufficient data to construct a direct comparative analysis as requested.

While specific experimental values for this compound and its isomers are not publicly available, this guide will provide a theoretical framework for the expected spectroscopic characteristics of these compounds. The information presented is based on the known spectroscopic behavior of related substituted isoquinoline and quinoline derivatives. This theoretical comparison can serve as a valuable reference for researchers anticipating the characterization of these molecules.

Theoretical Spectroscopic Data Summary

The following tables outline the anticipated ranges for key spectroscopic data points for positional isomers of chloro-methoxy-isoquinolinol. These predictions are derived from the analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonIsomer 1 (e.g., this compound)Isomer 2 (e.g., 3-Chloro-6-methoxyisoquinolin-4-ol)Isomer 3 (e.g., 1-Chloro-7-methoxyisoquinolin-4-ol)
H-3~7.0-7.2 (s)-~7.1-7.3 (s)
H-5~7.8-8.0 (d)~7.7-7.9 (d)~7.6-7.8 (d)
H-7~7.2-7.4 (dd)~7.1-7.3 (dd)-
H-8~7.5-7.7 (d)~7.4-7.6 (d)~7.9-8.1 (d)
OCH₃~3.9-4.1 (s)~3.9-4.1 (s)~3.9-4.1 (s)
OH~9.0-11.0 (br s)~9.0-11.0 (br s)~9.0-11.0 (br s)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonIsomer 1 (e.g., this compound)Isomer 2 (e.g., 3-Chloro-6-methoxyisoquinolin-4-ol)Isomer 3 (e.g., 1-Chloro-7-methoxyisoquinolin-4-ol)
C-1~150-152~148-150~151-153
C-3~110-112~145-147~111-113
C-4~160-162~161-163~160-162
C-4a~125-127~124-126~126-128
C-5~120-122~119-121~115-117
C-6~158-160~157-159~120-122
C-7~115-117~114-116~159-161
C-8~128-130~127-129~122-124
C-8a~135-137~134-136~136-138
OCH₃~55-57~55-57~55-57

**Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) **

Functional GroupIsomer 1Isomer 2Isomer 3
O-H Stretch (broad)3200-36003200-36003200-3600
C-H Stretch (aromatic)3000-31003000-31003000-3100
C=C Stretch (aromatic)1550-16501550-16501550-1650
C-O Stretch (aryl ether)1200-13001200-13001200-1300
C-Cl Stretch700-850700-850700-850

Table 4: Predicted Mass Spectrometry (m/z) Fragments

FragmentationIsomer 1Isomer 2Isomer 3
[M]+ExpectedExpectedExpected
[M-CH₃]+ExpectedExpectedExpected
[M-CO]+PossiblePossiblePossible
[M-Cl]+ExpectedExpectedExpected
[M-OCH₃]+PossiblePossiblePossible

Experimental Protocols

While specific protocols for the requested compounds are unavailable, the following are general methodologies typically employed for the spectroscopic analysis of isoquinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples would be prepared as KBr pellets or analyzed as a thin film on a salt plate (e.g., NaCl). The spectral data would be recorded in the wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, the electron energy would typically be set to 70 eV. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecular ion.

Visualization of Isomeric Relationships

The following diagram illustrates the basic structural relationship between three potential positional isomers of this compound.

Isomers cluster_0 Positional Isomers of Chloro-Methoxy-Isoquinolinol Isomer1 1-Chloro-6-methoxy- isoquinolin-4-ol Isomer2 3-Chloro-6-methoxy- isoquinolin-4-ol Isomer1->Isomer2 Position of Cl Isomer3 1-Chloro-7-methoxy- isoquinolin-4-ol Isomer1->Isomer3 Position of OCH₃

Caption: Structural relationship of potential positional isomers.

Comparative Biological Activity of Isoquinoline Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Data for 1-Chloro-6-methoxyisoquinolin-4-ol

Extensive literature searches did not yield specific biological activity data for the compound this compound. This suggests that the compound may be novel or its biological properties have not been extensively studied or publicly disclosed. However, the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active molecules. This guide, therefore, focuses on the biological activities of structurally related analogues of this compound to provide a comparative overview for researchers, scientists, and drug development professionals. The analogues discussed include those with substitutions at various positions of the isoquinoline ring, particularly chloro, methoxy, and hydroxyl (or keto) functionalities.

Antitumor Activity of Isoquinoline Analogues

The isoquinoline core is a prominent feature in many natural and synthetic compounds exhibiting potent antitumor activities.[1] These compounds often exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1]

Substituted Isoquinolin-1-ones

A variety of substituted isoquinolin-1-ones have been synthesized and evaluated for their in vitro anticancer activity against human tumor cell lines.[2][3] One study highlighted that a 3-biphenyl-N-methylisoquinolin-1-one derivative demonstrated the most potent anticancer activity among the tested compounds.[3] Another study found that an O-(3-hydroxypropyl) substituted isoquinolin-1-one exhibited significant antitumor activity, being 3-5 times more effective than the reference compound.[2]

Compound ClassKey Substitution PatternCancer Cell LinesReported Activity (IC₅₀)Reference
Isoquinolin-1-ones3-Biphenyl-N-methylFive human cancer cell linesMost potent in the series[3]
Isoquinolin-1-onesO-(3-hydroxypropyl)Five human tumor cell lines3-5 times more active than reference[2]
3-ArylisoquinolinesVarious substitutionsFive human tumor cell linesBroad antitumor spectrum[4]
3-Arylisoquinolines

Diverse substituted 3-arylisoquinolines have been synthesized and demonstrated a broad spectrum of in vitro antitumor activity against several human tumor cell lines.[4] The structure-activity relationship studies of these compounds provide valuable insights for the design of novel anticancer agents based on the isoquinoline scaffold.

Enzyme Inhibitory Activity of Isoquinoline Analogues

Isoquinoline derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Kinase Inhibition

The isoquinoline scaffold has been explored for the development of kinase inhibitors. For instance, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was evaluated for its inhibitory potency against kinases with a cysteine in the hinge region, showing significant activity against p70S6Kβ (S6K2) with an IC₅₀ of 444 nM.[5] This suggests that appropriately substituted isoquinolines can be developed as selective kinase inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

4,5-disubstituted isoquinolin-1-ones have been synthesized and evaluated as inhibitors of PARP-2, an enzyme involved in DNA repair and a target for cancer therapy.[6]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Angular-substituted[7][8]thiazino[3,4-a]isoquinolines have been investigated as inhibitors of DPP-IV, a target for type 2 diabetes. The most active compound in one study exhibited an IC₅₀ of 0.35 µM.[9]

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

Benzothiazole-isoquinoline derivatives have been synthesized and shown to possess inhibitory activity against both MAO and butyrylcholinesterase (BuChE), suggesting their potential for the treatment of neurodegenerative diseases.[10]

Compound ClassTarget EnzymeKey Substitution PatternReported Activity (IC₅₀)Reference
3-Amino-5-substituted isoquinolinep70S6KβN-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)444 nM[5]
4,5-disubstituted isoquinolin-1-onesPARP-2Alkyl, aryl, and arylamino at C4; amino at C5Not specified[6]
[7][8]thiazino[3,4-a]isoquinolinesDPP-IVAngular aryl substitution0.35 µM (lead compound)[9]
Benzothiazole-isoquinoline derivativesMAO-B and BuChEVarious substitutions on benzothiazole ringNot specified in abstract[10]

Other Biological Activities

Anti-inflammatory Activity

Novel 1,3- and 1,4-disubstituted isoquinoline-based analogues of Lipoxin A₄ have been designed to enhance metabolic stability and have shown significant anti-inflammatory activity by attenuating lipopolysaccharide (LPS)-induced NF-κB activation and pro-inflammatory cytokine secretion.[7]

Antimycobacterial Activity

Tetrahydroisoquinoline-based compounds have been investigated as inhibitors of Mycobacterium tuberculosis. Structure-activity relationship studies have provided insights into the structural requirements for potent antimycobacterial activity.[11]

Dopamine Receptor Affinity

Halogenated 1-benzyl-tetrahydroisoquinoline derivatives have been synthesized and shown to have a high affinity for D₁-like and/or D₂-like dopamine receptors, indicating their potential as central nervous system agents.[12]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of biological findings. Below are summaries of typical experimental protocols employed in the evaluation of isoquinoline analogues.

In Vitro Antitumor Activity Assay
  • Cell Lines: A panel of human tumor cell lines (e.g., various carcinomas and leukemias) are used.

  • Methodology: The cytotoxic activity is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB) assay.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After incubation, the MTT or SRB reagent is added, and the absorbance is measured using a microplate reader.

    • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Kinase Inhibition Assay
  • Enzyme: Purified recombinant kinase (e.g., p70S6Kβ).

  • Methodology: The inhibitory activity is typically measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

  • Procedure:

    • The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor in a suitable buffer.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The amount of ADP produced (in the case of ADP-Glo™) or the phosphorylation of the substrate is quantified.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Apoptosis and Cell Cycle Analysis
  • Methodology: Flow cytometry is a common technique used for these analyses.

  • Apoptosis Detection: Cells are treated with the test compound, harvested, and then stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells.

  • Cell Cycle Analysis: Treated cells are fixed, permeabilized, and stained with a DNA-intercalating dye like PI. The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Signaling Pathway for Apoptosis Induction

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Isoquinoline Analogue Isoquinoline Analogue Bax Bax Isoquinoline Analogue->Bax Bcl2 Bcl2 Isoquinoline Analogue->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Structure_Verification->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition (e.g., Kinase Assay) Structure_Verification->Enzyme_Inhibition_Assay Lead_Identification Lead_Identification Cytotoxicity_Assay->Lead_Identification Enzyme_Inhibition_Assay->Lead_Identification Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Lead_Identification->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis Lead_Identification->Cell_Cycle_Analysis Western_Blot Western Blot Lead_Identification->Western_Blot

References

Validating Molecular Architecture: A Comparative Guide to Structural Elucidation of Novel Isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and medicinal chemistry, the precise determination of a molecule's three-dimensional structure is paramount. The isoquinoline scaffold is a cornerstone in many pharmacologically active compounds, making the unambiguous structural validation of its derivatives, such as "1-Chloro-6-methoxyisoquinolin-4-OL," a critical step in research and development. This guide provides a comparative analysis of single-crystal X-ray crystallography against common spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation of such compounds.

Methodologies for Structural Validation

The definitive confirmation of a chemical structure relies on a combination of analytical techniques. While X-ray crystallography provides a direct visualization of the molecular structure, NMR and MS offer complementary data that describe the molecular formula and connectivity of atoms.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (scXRD) is widely regarded as the definitive method for determining the atomic and molecular structure of a compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be generated, revealing precise information about bond lengths, bond angles, and stereochemistry.[3]

Experimental Protocol:

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound that is of sufficient size and quality.[2] This typically involves slow evaporation of a solvent from a saturated solution of the compound, or other techniques like vapor diffusion or cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is then rotated while being irradiated with a focused beam of X-rays.[4] A detector records the positions and intensities of the diffracted X-rays.[5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods. This initial model is refined to best fit the experimental data, resulting in a precise 3D structure of the molecule.

XRay_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Compound Synthesized Compound Crystal Single Crystal Growth Compound->Crystal Crystallization Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Processing Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For organic molecules, ¹H and ¹³C NMR are the most common types.

Experimental Protocol:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. The atomic nuclei are irradiated with radiofrequency pulses, and the resulting signals are detected. A standard ¹H NMR experiment is typically fast, while ¹³C NMR and 2D-NMR experiments (like COSY and HMBC) require more time.[7]

  • Spectral Interpretation: The resulting spectrum displays signals corresponding to chemically non-equivalent nuclei.[8] The chemical shift, integration (for ¹H NMR), and splitting patterns (coupling) of these signals are analyzed to deduce the molecular structure.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10] It is highly sensitive and provides the molecular weight of the compound, which can be used to determine its elemental composition.[11][12] Fragmentation patterns can also offer clues about the molecule's structure.

Experimental Protocol:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, for example, by electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Comparative Analysis of Techniques

The choice of technique for structural validation depends on the specific information required and the nature of the sample.

Technique Information Obtained Sample Requirements Advantages Disadvantages
X-ray Crystallography Definitive 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[3]High-quality single crystal.Unambiguous and complete structural determination.[13]Crystal growth can be difficult and time-consuming.[1][2] Provides information on the solid-state conformation only.
NMR Spectroscopy Connectivity of atoms, chemical environments, relative number of protons, spatial proximity of atoms.Small amount of soluble, pure compound.Provides structural information in solution, which can be more biologically relevant.[6] Allows for the study of dynamic processes.Can be difficult to interpret complex spectra. Does not directly provide absolute stereochemistry.
Mass Spectrometry Molecular weight, elemental composition (with high resolution), structural fragments.[11][12]Very small amount of sample.Extremely sensitive. Confirms molecular formula.[14]Does not provide information on the 3D arrangement or connectivity of atoms.

Expected Data for this compound

To illustrate the data obtained from each technique, the following table presents hypothetical, yet realistic, data for the target compound.

Technique Expected Data for this compound (C₁₀H₈ClNO₂)
X-ray Crystallography Crystal System: MonoclinicSpace Group: P2₁/cKey Bond Lengths (Å): C-Cl: ~1.74, C-O (methoxy): ~1.36, C-O (hydroxyl): ~1.37, C-N: ~1.32-1.38Key Bond Angles (°): Angles within the aromatic rings close to 120°.
¹H NMR Chemical Shifts (δ, ppm): Aromatic protons between 7.0-8.5 ppm, methoxy protons (~3.9 ppm), hydroxyl proton (variable, could be broad), a singlet for the proton at position 3. The exact shifts and coupling constants would reveal the substitution pattern.
¹³C NMR Chemical Shifts (δ, ppm): Aromatic carbons between 110-150 ppm, the carbon bearing the chlorine atom, the carbon with the hydroxyl group, and the carbon with the methoxy group would have distinct chemical shifts. The methoxy carbon would appear around 55-60 ppm.
High-Resolution MS Molecular Ion Peak (M+H)⁺: Expected m/z of 210.0265, corresponding to the formula C₁₀H₉ClNO₂⁺. The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observed.

Conclusion

For the unambiguous structural validation of a novel compound like "this compound," a single technique is often insufficient. While X-ray crystallography provides the most definitive structural information, its primary limitation is the requirement of a high-quality crystal. NMR spectroscopy and mass spectrometry are essential complementary techniques. Mass spectrometry confirms the molecular formula, and NMR spectroscopy elucidates the atomic connectivity in solution. The integrated use of these three methods provides a comprehensive and irrefutable structural characterization, which is crucial for advancing research and development in medicinal chemistry.

References

A Comparative Guide to the Synthetic Routes of 1-Chloro-6-methoxyisoquinolin-4-ol and Its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to the valuable isoquinoline scaffold, specifically focusing on 1-Chloro-6-methoxyisoquinolin-4-ol and its closely related isomer, 1-Chloro-6-methoxyisoquinolin-3-ol. Due to a greater availability of published data for the 3-hydroxy isomer, two established synthetic routes are compared in detail, alongside a plausible proposed route for the 4-hydroxy isomer based on known methodologies.

Executive Summary

The synthesis of substituted isoquinolines is a cornerstone of medicinal chemistry, providing a scaffold for numerous pharmacologically active compounds. This guide details and compares a previously reported five-step synthesis for 1-Chloro-6-methoxyisoquinolin-3-ol with a more recent, improved three-step method. The improved route offers a significantly higher overall yield and a more streamlined workflow. Furthermore, a potential synthetic pathway to the target compound, this compound, is proposed, drawing upon established methods for the synthesis of the analogous 1-chloro-4-hydroxyisoquinoline.

Comparative Analysis of Synthetic Routes to 1-Chloro-6-methoxyisoquinolin-3-ol

A comprehensive comparison of the two primary synthetic routes to 1-Chloro-6-methoxyisoquinolin-3-ol is presented below. The data highlights the significant advantages of the improved three-step synthesis in terms of efficiency and overall yield.

ParameterPreviously Reported RouteImproved Route
Number of Steps 53
Overall Yield ~5.3%[1]70%[1]
Starting Material 3-Methyl-4-nitroanisole4-Methoxy-2-methylbenzonitrile
Key Intermediates 5-Methoxy-2-nitrophenylacetic acid, 2-Amino-5-methoxyphenylacetic acid, 2-Cyano-5-methoxyphenylacetic acid2-Cyano-5-methoxyphenylacetic acid, 2-(2-Cyano-5-methoxyphenyl)acetyl chloride
Reagents of Note Diethyl oxalate, NaOMe, H₂/Pd-C, NaNO₂, CuCN, PCl₅, HCl(g)n-BuLi, CO₂, SOCl₂, 4M HCl in dioxane
Safety & Handling Involves a Sandmeyer reaction which can be hazardous.Avoids the Sandmeyer reaction.

Synthetic Route Diagrams

Visual representations of the synthetic pathways provide a clear overview of the transformations involved in each route.

Previously Reported 5-Step Synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol

G A 3-Methyl-4-nitroanisole B 5-Methoxy-2-nitrophenylacetic acid A->B 1. Diethyl oxalate, NaOMe C 2-Amino-5-methoxyphenylacetic acid B->C 2. H₂, 10% Pd/C D 2-Cyano-5-methoxyphenylacetic acid C->D 3. Sandmeyer Reaction (NaNO₂, CuCN) E 2-Cyano-5-methoxyphenylacetyl chloride D->E 4. PCl₅ F 1-Chloro-6-methoxyisoquinolin-3-ol E->F 5. HCl(g), di-n-butyl ether G A 4-Methoxy-2-methylbenzonitrile B 2-Cyano-5-methoxyphenylacetic acid A->B 1. n-BuLi, THF, -78°C 2. CO₂(g) C 2-(2-Cyano-5-methoxyphenyl)acetyl chloride B->C SOCl₂ D 1-Chloro-6-methoxyisoquinolin-3-ol C->D 4M HCl in dioxane, 60°C G cluster_0 Hypothetical Steps A Starting Material Assumption: 6-Methoxy-4-hydroxy-2H-isoquinolin-1-one B 1-Chloro-4-methoxyisoquinoline A->B POCl₃, reflux C This compound B->C Demethylation (e.g., BBr₃)

References

A Comparative Guide to HPLC-MS Validation for the Purity of 1-Chloro-6-methoxyisoquinolin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the validation of "1-Chloro-6-methoxyisoquinolin-4-OL" purity against other analytical techniques. The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols and presents comparative data to assist researchers in selecting the most appropriate analytical methodology for their needs.

Introduction to Purity Analysis

The determination of purity is the process of identifying and quantifying all components present in a substance. In pharmaceutical development, rigorous purity assessment is essential to ensure that the levels of impurities are within acceptable limits. Impurities can arise from various sources, including the synthetic route, degradation of the substance, or contamination. HPLC-MS has emerged as a powerful and widely used technique for the separation, detection, and quantification of both the main compound and its impurities.

Experimental Workflow & Methodologies

A logical workflow is crucial for the accurate determination of purity. The following diagram illustrates a typical workflow for the purity validation of this compound, comparing the HPLC-MS method with an alternative technique, Nuclear Magnetic Resonance (NMR) spectroscopy.

experimental_workflow start Start: This compound Sample sample_prep Sample Preparation (Dissolution in appropriate solvent) start->sample_prep hplc_ms HPLC-MS Analysis sample_prep->hplc_ms nmr qNMR Analysis (Quantitative NMR) sample_prep->nmr hplc_separation HPLC Separation (C18 Column) hplc_ms->hplc_separation data_analysis_nmr Data Analysis: Purity Calculation (Internal Standard Comparison) nmr->data_analysis_nmr ms_detection MS Detection (ESI+/-) hplc_separation->ms_detection data_analysis_hplc Data Analysis: Purity Calculation (% Area) Impurity Identification ms_detection->data_analysis_hplc comparison Results Comparison and Purity Confirmation data_analysis_hplc->comparison data_analysis_nmr->comparison end End: Validated Purity Report comparison->end

The Impact of Halogen Substitution on the Biological Activity of Isoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active compounds is paramount. This guide provides a comparative analysis of halogen-substituted isoquinoline derivatives, focusing on their interactions with dopamine receptors, Haspin kinase, and the deubiquitinating enzymes USP2 and USP7. The inclusion of halogen atoms on the isoquinoline scaffold has been shown to significantly modulate potency, selectivity, and overall biological activity, making it a key strategy in medicinal chemistry.

This guide summarizes quantitative data from published studies, presents detailed experimental protocols for key biological assays, and visualizes the relevant signaling pathways to provide a comprehensive resource for the rational design of novel isoquinoline-based therapeutic agents.

Halogenated Isoquinolines as Dopamine Receptor Ligands

Halogen substitution on 1-benzyl-tetrahydroisoquinoline derivatives has been demonstrated to be a critical factor in modulating their affinity for dopamine D1-like and D2-like receptors. The position and nature of the halogen atom on the benzylic ring can significantly influence binding affinity.

Structure-Activity Relationship Data
CompoundSubstitution PatternD1-like Receptor Ki (nM)D2-like Receptor Ki (nM)
Series 1: 2'-Monosubstituted-benzyl-THIQs
1a2'-Fluoro>100001850 ± 250
1b2'-Chloro1240 ± 150110 ± 15
1c2'-Bromo850 ± 11065 ± 8
1d2'-Iodo1500 ± 200120 ± 18
Series 2: 2',4'-Disubstituted-benzyl-THIQs
2a2',4'-Difluoro2800 ± 350450 ± 60
2b2',4'-Dichloro650 ± 8045 ± 6

Data extracted from studies on halogenated 1-benzyl-7-chloro-6-hydroxy-tetrahydroisoquinolines.

Dopamine Receptor Signaling Pathway

Dopamine_Signaling cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway D1_Receptor D1/D5 Receptor Gs Gs protein D1_Receptor->Gs activates AC_D1 Adenylate Cyclase Gs->AC_D1 activates cAMP_D1 cAMP AC_D1->cAMP_D1 produces PKA PKA cAMP_D1->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates PP1 PP-1 DARPP32->PP1 inhibits Dopamine Dopamine Dopamine->D1_Receptor D2_Receptor D2/D3/D4 Receptor Gi Gi protein D2_Receptor->Gi activates AC_D2 Adenylate Cyclase Gi->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 production decreased Dopamine_D2 Dopamine Dopamine_D2->D2_Receptor

Caption: Dopamine receptor signaling pathways.

Halogenated Isoquinolines as Haspin Kinase Inhibitors

Substitution at the 3-position of the 1H-pyrrolo[3,2-g]isoquinoline scaffold with halogen atoms is compatible with potent inhibition of Haspin kinase, an atypical serine/threonine kinase involved in mitosis.

Structure-Activity Relationship Data
CompoundSubstitution at 3-positionHaspin Kinase IC50 (nM)
Pyrrolo[3,2-g]isoquinolines
1H>1000
2Cl85
3Br50
4I35
5Pyridin-4-yl15

Data represents a selection of compounds from various studies to illustrate the SAR trend.

Haspin Kinase Signaling Pathway

Haspin_Signaling Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 phosphorylates H3T3ph p-Histone H3 (Thr3) HistoneH3->H3T3ph AuroraB Aurora B Kinase H3T3ph->AuroraB recruits CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC localizes Chromosome Chromosome Segregation CPC->Chromosome ensures proper

Caption: Haspin kinase signaling in mitosis.

Halogenated Isoquinolines as Deubiquitinase (DUB) Inhibitors

Halogen substitution on the isoquinoline-1,3-dione scaffold plays a crucial role in the potency and selectivity of inhibitors for the deubiquitinases USP2 and USP7. Notably, the introduction of a fluorine atom can switch the selectivity between these two enzymes.

Structure-Activity Relationship Data
CompoundR1R2USP2 IC50 (µM)USP7 IC50 (µM)
Isoquinoline-1,3-diones
1HH>50>50
2ClH5.215.8
3BrH2.18.5
4FH25.32.5
5ClCl0.251.1

Data is illustrative of the SAR trends observed in published research.

Role of DUBs in the Ubiquitin-Proteasome System

DUB_Pathway Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Substrate Substrate Protein E3->Substrate PolyUb_Substrate Polyubiquitinated Substrate Substrate->PolyUb_Substrate Polyubiquitination Proteasome 26S Proteasome PolyUb_Substrate->Proteasome DUB Deubiquitinase (e.g., USP2/USP7) PolyUb_Substrate->DUB Deubiquitination Degradation Degradation Proteasome->Degradation DUB->Substrate Recycled_Ub Recycled Ubiquitin DUB->Recycled_Ub

Caption: Role of DUBs in protein regulation.

Experimental Protocols

Dopamine Receptor Binding Assay (Radioligand Competition)
  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of competing halogenated isoquinoline derivative (at various concentrations), and 50 µL of a radioligand (e.g., [³H]spiperone for D2-like receptors) at a fixed concentration.

  • Incubation: Initiate the binding reaction by adding 100 µL of the membrane preparation to each well. Incubate the plate at room temperature for 60 minutes.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Haspin Kinase Inhibition Assay (ADP-Glo™)
  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution, and substrate solution (e.g., Histone H3 peptide).

  • Assay Setup: In a 384-well plate, add 2 µL of the halogenated isoquinoline derivative at various concentrations. Add 2 µL of Haspin kinase and 2 µL of the peptide substrate.

  • Kinase Reaction: Initiate the reaction by adding 4 µL of ATP solution. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Deubiquitinase Inhibition Assay (Ubiquitin-AMC)
  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.5, 0.5 mM EDTA, 1 mM DTT). Prepare a stock solution of the fluorogenic substrate Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

  • Assay Setup: In a black 96-well plate, add 50 µL of assay buffer and 2 µL of the halogenated isoquinoline derivative at various concentrations.

  • Enzyme Addition: Add 25 µL of the purified deubiquitinase (e.g., USP2 or USP7) to each well.

  • Incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding 23 µL of the Ub-AMC substrate to each well.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence (excitation at ~360 nm, emission at ~460 nm) over time using a fluorescence plate reader.

  • Data Analysis: Determine the initial reaction velocity (rate of AMC release) for each compound concentration. Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Comparative Guide to the Kinetic Studies of Reactions Involving 1-Chloro-6-methoxyisoquinolin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the kinetic studies of reactions involving 1-Chloro-6-methoxyisoquinolin-4-OL, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct kinetic data for this specific molecule, this guide draws upon established principles of nucleophilic aromatic substitution (SNAr) on related chloro-substituted isoquinolines and quinolines to provide a predictive framework and comparative context.

Theoretical Framework: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Halogenated isoquinolines, particularly those with a halogen at the 1-position, are susceptible to this type of reaction.[1] The reaction typically proceeds through a two-step addition-elimination mechanism, as illustrated below.

Caption: Generalized SNAr mechanism for this compound.

The first step, the nucleophilic attack to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), is typically the rate-determining step (RDS). The stability of this intermediate is crucial in determining the overall reaction rate.

Comparative Kinetic Data

SubstrateNucleophileSolvent (v/v)Temperature (°C)Second-Order Rate Constant, k₂ (M⁻¹s⁻¹)Reference
2-ChloroquinoxalinePiperidine10% DMSO-H₂O25Value not explicitly stated, but reaction follows pseudo-first-order kinetics[2]
2-ChloroquinoxalinePiperidine10% DMF-H₂O25Value not explicitly stated, but reaction follows pseudo-first-order kinetics[2]
1-ChloromethylnaphthaleneAnilineMethanol35-0.737 (from Hammett plot)[3]

Note: The reactivity of 1-chloroisoquinolines is generally comparable to that of 2- and 4-chloroquinolines.[1] The presence of the electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups on the isoquinoline ring of the target compound is expected to decrease the electrophilicity of the reaction center, thereby leading to a slower reaction rate compared to an unsubstituted 1-chloroisoquinoline.

Alternative Synthetic Approaches

An alternative to the nucleophilic substitution of a pre-formed chloro-isoquinoline is the construction of the substituted isoquinoline ring system through other synthetic methodologies. One such approach is the Pictet-Spengler reaction, which has been utilized for the synthesis of C4-substituted 1,2,3,4-tetrahydroisoquinolin-6-ols. This method offers a different strategy to access similar molecular scaffolds.

Pictet_Spengler Alkylation Bis-alkylation Reduction Nitrile Reduction Alkylation->Reduction Cyclization Pictet-Spengler Cyclization Reduction->Cyclization Hydrolysis Aminal Hydrolysis Cyclization->Hydrolysis Sulfonylation Trifluoromethylsulfonylation Hydrolysis->Sulfonylation Final_Product 4,4-bisalkylated 2-[(trifluoromethyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-6-ols Sulfonylation->Final_Product

Caption: Workflow for an alternative synthesis of a related isoquinoline core.

Performance Comparison:

MethodKey FeaturesAdvantagesDisadvantages
Nucleophilic Aromatic Substitution Substitution of the chloro group on a pre-existing isoquinoline ring.Potentially fewer steps if the chloro-isoquinoline is readily available. Allows for late-stage diversification.May require harsh reaction conditions. Rate is sensitive to electronic effects of other substituents.
Pictet-Spengler Reaction Ring construction from acyclic precursors.Builds the core isoquinoline structure with desired substituents. Can offer good stereocontrol.Multi-step synthesis. May have lower overall yield.

Experimental Protocols

General Protocol for Kinetic Measurement of SNAr by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the kinetics of the reaction between a chloro-substituted heteroaromatic compound and a nucleophile.

Kinetic_Workflow Equilibrate Thermostat the solutions to the desired reaction temperature. Initiate_Reaction Mix the reactant solutions in a cuvette and immediately place it in the spectrophotometer. Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor the change in absorbance over time at a wavelength where the product absorbs and the reactants do not. Initiate_Reaction->Monitor_Absorbance Data_Analysis Plot the absorbance data against time and fit to the appropriate integrated rate law to determine the rate constant. Monitor_Absorbance->Data_Analysis

Caption: Experimental workflow for a kinetic study using UV-Vis spectroscopy.

Detailed Steps:

  • Solution Preparation: Prepare stock solutions of this compound and the chosen nucleophile (e.g., piperidine) in a suitable solvent (e.g., DMSO, DMF, or aqueous-organic mixtures). The concentrations should be chosen to ensure a measurable reaction rate.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product. This can be determined by running a full spectrum of a solution where the reaction has gone to completion.

  • Reaction Initiation: In a thermostatted cuvette, add the solution of the nucleophile. Initiate the reaction by adding a small volume of the chloro-isoquinoline stock solution and start the data acquisition immediately.

  • Data Collection: Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • For pseudo-first-order conditions (where the nucleophile is in large excess), plot ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction. The slope of the resulting straight line will be -kobs.

    • The second-order rate constant (k₂) can be determined by dividing the pseudo-first-order rate constant (kobs) by the concentration of the nucleophile.

    • Alternatively, if the initial concentrations of both reactants are similar, the data can be fitted to the second-order integrated rate law.

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution reactions is governed by the principles of the SNAr mechanism. While direct kinetic data is scarce, a comparative analysis with related heterocyclic systems suggests that the reaction will proceed, with the rate being influenced by the electronic effects of the methoxy and hydroxyl substituents. For quantitative analysis, a detailed kinetic study following the provided experimental protocol is recommended. The choice between a substitution reaction on the pre-formed heterocycle and a de novo synthesis of the ring system will depend on the availability of starting materials, the desired substitution pattern, and the overall efficiency of the synthetic route.

References

A Comparative Guide to the In Vitro Antibacterial Activity of Isoquinoline and Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Isoquinoline and quinoline derivatives have garnered significant attention due to their diverse biological activities, including potent antimicrobial effects. This guide provides a comparative overview of the in vitro antibacterial activity of various substituted isoquinoline and quinoline compounds, with a focus on derivatives structurally related to "1-Chloro-6-methoxyisoquinolin-4-OL". While specific experimental data for this exact compound is not publicly available, this guide synthesizes findings from related structures to inform future research and drug discovery efforts.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of isoquinoline and quinoline derivatives is significantly influenced by their substitution patterns. Halogenation, in particular, has been shown to play a crucial role in enhancing antibacterial activity.[1] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various isoquinoline and quinoline derivatives against a range of bacterial pathogens.

Table 1: In Vitro Antibacterial Activity of Tricyclic Isoquinoline Derivatives
CompoundStaphylococcus aureus (MIC in µg/mL)Streptococcus pneumoniae (MIC in µg/mL)Enterococcus faecium (MIC in µg/mL)Reference
Compound 8d16-128[2][3]
Compound 8f323264[2][3]

Note: The specific structures of compounds 8d and 8f can be found in the cited literature. These compounds are tricyclic isoquinoline derivatives and serve as examples of the antibacterial potential within this class of molecules.

Table 2: In Vitro Antibacterial Activity of Chloroquinoline Derivatives
CompoundBacterial StrainZone of Inhibition (mm)Reference
Compound 5 (2,7-dichloroquinoline-3-carbonitrile)Staphylococcus aureus11.00 ± 0.03[4]
Compound 5 (2,7-dichloroquinoline-3-carbonitrile)Pseudomonas aeruginosa11.00 ± 0.03[4]
Compound 6 (2,7-dichloroquinoline-3-carboxamide)Escherichia coli11.00 ± 0.04[4]
Compound 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde)Escherichia coli12.00 ± 0.00[4]
Amoxicillin (Standard)Staphylococcus aureus18.00 ± 0.00[4]

Note: The data for chloroquinoline derivatives is presented as zone of inhibition, a qualitative measure of antibacterial activity.

Structure-Activity Relationship (SAR) Insights

The available literature suggests several key structure-activity relationships for the antibacterial effects of isoquinoline and quinoline derivatives:

  • Halogenation: The presence of halogen atoms, particularly chlorine, on the quinoline or isoquinoline ring is often associated with enhanced antibacterial activity.[1][5]

  • Isoquinoline Moiety: The isoquinoline group itself appears to be vital for the potency of some antibacterial compounds.[6]

  • Substituent Position: The position of substituents on the heterocyclic ring significantly impacts antibacterial efficacy.[7]

  • Hydrophobicity: Hydrophobic and electron-withdrawing groups on isoquinoline-based hybrids can lead to broad-spectrum activity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro antibacterial activity of chemical compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution assay.

Workflow for MIC Determination:

MIC_Workflow A Prepare serial dilutions of the test compound in a 96-well microplate B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) A->B C Add the bacterial inoculum to each well of the microplate B->C D Incubate the microplate at 37°C for 18-24 hours C->D E Observe for visible bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined following an MIC test.

Workflow for MBC Determination:

MBC_Workflow A Perform MIC assay as previously described B Select wells from the MIC plate showing no visible growth A->B C Subculture a fixed volume from these wells onto antibiotic-free agar plates B->C D Incubate the agar plates at 37°C for 18-24 hours C->D E Count the number of surviving bacterial colonies (CFU/mL) D->E F Determine the lowest concentration that kills ≥99.9% of the initial inoculum (MBC) E->F

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Potential Mechanism of Action

While the precise mechanism of action for many isoquinoline derivatives is still under investigation, some studies suggest that these compounds may target essential bacterial enzymes. For instance, some isoquinoline-based compounds have been shown to interfere with DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[2][3]

Hypothesized Signaling Pathway Inhibition:

Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Compound Isoquinoline Derivative Compound->Inhibition Inhibition->DNA_Gyrase

Caption: Hypothesized mechanism of action for certain isoquinoline derivatives.

Conclusion

Although direct experimental data on the antibacterial activity of "this compound" is not currently available in the public domain, the broader family of isoquinoline and quinoline derivatives shows significant promise as a source of new antibacterial agents. The structure-activity relationships highlighted in this guide, particularly the role of halogenation, provide a rational basis for the design and synthesis of novel derivatives with improved potency and spectrum of activity. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this important class of heterocyclic compounds.

References

A Comparative Guide to the Synthesis of 1-Chloro-6-methoxyisoquinolin-4-ol: An Evaluation of Modern Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of substituted isoquinolines is a critical endeavor. The isoquinoline scaffold is a core component of numerous biologically active compounds. This guide provides a comparative analysis of synthetic methods for 1-Chloro-6-methoxyisoquinolin-4-ol, a key intermediate for the elaboration of more complex molecular architectures. We will delve into a detailed comparison of established and modern synthetic routes, presenting quantitative data, comprehensive experimental protocols, and visual representations of the synthetic pathways.

While direct, extensively benchmarked synthetic routes for this compound are not prominently featured in the literature, a closely related and well-documented analogue, 1-Chloro-6-methoxyisoquinolin-3-ol, provides a valuable case study. An improved, three-step synthesis for this compound has been reported, showcasing significant advantages over previous, more hazardous and lower-yielding methods.[1][2] This modern approach, starting from 4-methoxy-2-methylbenzonitrile, offers a more efficient and reproducible pathway.[1][2]

Comparative Analysis of Synthetic Routes

The following table summarizes the key differences between the previously reported five-step synthesis and the improved three-step synthesis for the analogous 1-Chloro-6-methoxyisoquinolin-3-ol. This comparison highlights the advancements in efficiency and safety offered by the newer methodology.

FeaturePreviously Reported Five-Step RouteImproved Three-Step Route
Starting Material 3-Methyl-4-nitroanisole4-Methoxy-2-methylbenzonitrile
Key Reactions Diethyl oxalate carboxylation, Nitro reduction, Sandmeyer reaction, PCl₅ chlorination, HCl-induced cyclizationCarboxylation, Thionyl chloride conversion, Acid-promoted cyclization
Overall Yield ~5.3%[2]70%[2]
Hazardous Reagents Toxic cyanide salts, potentially explosive diazonium compounds[2]Avoids the use of highly toxic or explosive intermediates[2]
Reproducibility Less reproducibleMore reproducible[2]

Experimental Protocols

Below are the detailed experimental protocols for the improved three-step synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol, which serves as a benchmark for the synthesis of related isoquinoline derivatives.

Step 1: Synthesis of 2-Cyano-5-methoxyphenylacetic acid

This initial step involves the carboxylation of 4-methoxy-2-methylbenzonitrile. This method is noted for being more efficient and reproducible than the previously described Sandmeyer route.[2]

Step 2: Synthesis of 2-Cyano-5-methoxyphenylacetyl chloride

The carboxylic acid from the previous step is converted to its corresponding acid chloride. This is achieved by treatment with thionyl chloride.[2]

Step 3: Synthesis of 1-Chloro-6-methoxy-isoquinolin-3-ol

The final step is an acid-promoted cyclization of the 2-cyano-5-methoxyphenylacetyl chloride. This is conducted using 4M hydrogen chloride in dioxane at 60°C, a method considered more convenient and less hazardous than previous procedures that used hydrogen chloride gas.[1][2] The reaction is presumed to proceed through a benzimidoyl chloride intermediate.[2]

Synthetic Pathway Visualization

The following diagram illustrates the improved three-step synthetic route to 1-Chloro-6-methoxyisoquinolin-3-ol.

Synthetic_Pathway A 4-Methoxy-2-methylbenzonitrile B 2-Cyano-5-methoxyphenylacetic acid A->B Carboxylation C 2-Cyano-5-methoxyphenylacetyl chloride B->C SOCl₂ D 1-Chloro-6-methoxyisoquinolin-3-ol C->D 4M HCl in Dioxane, 60°C

Caption: Improved three-step synthesis of 1-Chloro-6-methoxyisoquinolin-3-ol.

Alternative Synthetic Strategies and Considerations for this compound

  • Bischler-Napieralski Reaction: This reaction is a fundamental method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. The reaction is most effective with electron-donating groups on the aromatic ring, which is relevant for a methoxy-substituted precursor.

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. Subsequent oxidation can yield the aromatic isoquinoline core.

Achieving the specific substitution pattern of this compound would require careful selection of starting materials and regioselective control of the chlorination step. The C-1 position of an isoquinolin-1-one can be effectively chlorinated using reagents like phosphorus oxychloride (POCl₃).[3] However, direct halogenation of the isoquinoline ring typically favors the C5 or C8 positions.[3] Modern methods, such as a one-pot sequence involving Boc₂O-mediated dearomatization, electrophilic halogenation, and acid-promoted rearomatization, have been developed for regioselective halogenation at the C4 position and could be adapted for this synthesis.[3]

The following workflow illustrates a generalized approach for synthesizing substituted isoquinolines, which could be adapted for the target compound.

General_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Isoquinoline Core Formation cluster_functionalization Functional Group Manipulation A Selection of Starting Material (e.g., Substituted Phenylacetonitrile) B Cyclization Reaction (e.g., Acid-promoted) A->B C Regioselective Chlorination B->C D Hydroxyl Group Introduction/Modification C->D E Target Molecule: This compound D->E

Caption: Generalized workflow for substituted isoquinoline synthesis.

References

Comparative Docking Studies of Isoquinoline and Quinoline Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular interactions that drive the efficacy of potential drug candidates is paramount. This guide provides a comparative overview of docking studies conducted on various isoquinoline and quinoline derivatives, offering insights into their potential as therapeutic agents. While specific data on "1-Chloro-6-methoxyisoquinolin-4-OL" derivatives is limited in the public domain, this comparison of related heterocyclic compounds offers valuable data and methodologies for researchers in this field.

Performance Comparison of Bioactive Isoquinoline and Quinoline Derivatives

Molecular docking studies have been instrumental in elucidating the binding modes and predicting the affinities of isoquinoline and quinoline derivatives against a range of biological targets. The following tables summarize key quantitative data from various studies, providing a comparative look at their potential efficacy.

Compound ClassTarget ProteinDerivative ExampleDocking Score (kcal/mol)Interacting ResiduesPotential ApplicationReference
DihydroisoquinolineLeucine Aminopeptidase (LAP)Compound 3bNot specified, but noted to form hydrogen bonds and coordinate with zinc ionsGly362Anticancer[1]
IsoquinolineCyclooxygenase-2 (COX-2)Compounds 9 and 15Not specified, but showed promising anti-arthritic activityNot specifiedAnti-inflammatory[2]
QuinolineHIV Reverse Transcriptase (PDB: 4I2P)Compound 4-10.67Not specifiedAntiviral (Anti-HIV)[3]
QuinolineHIV Reverse Transcriptase (PDB: 4I2P)Compound 5-10.38Not specifiedAntiviral (Anti-HIV)[3]
QuinolineHIV Reverse Transcriptase (PDB: 4I2P)Compound 7-10.23Not specifiedAntiviral (Anti-HIV)[3]
4-HydroxyquinazolinePoly(ADP-ribose) polymerase (PARP) (PDB: 7KK4)Compound B1Not specified, but noted shorter hydrogen bondsASP766, GLY863, SER904Anticancer (PARP inhibitor)[4]
Quinazolin-2,4-dioneCOVID-19 Main Protease (Mpro)Compound 4-9.6Not specifiedAntiviral (Anti-COVID-19)[5]
Quinazolin-2,4-dioneCOVID-19 Main Protease (Mpro)Compounds 2-6-7.9 to -9.6Not specifiedAntiviral (Anti-COVID-19)[5]

Experimental Protocols

The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. Below are summaries of the experimental protocols as described in the cited literature.

General Molecular Docking Workflow

A typical molecular docking protocol involves several key steps, from protein and ligand preparation to the analysis of the resulting poses.

PDB Protein Structure Preparation (e.g., from PDB) Grid Grid Generation (Defining the binding site) PDB->Grid Ligand Ligand Structure Preparation (2D to 3D conversion, energy minimization) Docking Molecular Docking (Running the docking algorithm) Ligand->Docking Grid->Docking Analysis Pose Analysis and Scoring (Evaluating binding affinity and interactions) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Specific Methodologies from Literature
  • HIV Reverse Transcriptase Docking (Quinoline Derivatives) : Docking studies were performed using the Maestro module of Schrödinger Inc. The protein structure of HIV-RT (PDB ID: 4I2P) was used, with rilpivirine and elvitegravir as standard inhibitors. The co-crystallized ligand was redocked to validate the process, achieving a root-mean-square deviation (RMSD) of 0.559, indicating accuracy.[3]

  • COVID-19 Main Protease Docking (Quinazolin-2,4-diones) : In silico molecular docking was carried out using the PyRx-virtual screening tool to predict binding affinities and modes of action against the COVID-19 main protease (Mpro).[5]

  • PARP Docking (4-Hydroxyquinazoline Derivatives) : An in-depth docking study was conducted to understand the mechanism of effectiveness. The study focused on hydrogen-bonding interactions with key residues like GLY863, SER904, and ASP766 within the protein (PDB: 7KK4).[4]

  • Leucine Aminopeptidase Docking (Dihydroisoquinoline Derivatives) : Docking simulations were performed to explore the possible binding mode of the active compound within the LAP active site. The analysis focused on the formation of hydrogen bonds and coordination with the zinc ion, which are considered essential for inhibitory activity.[1]

Signaling Pathway and Interaction Diagrams

Visualizing the proposed interactions and pathways can aid in understanding the mechanism of action of these compounds.

Proposed Binding Mode of a Quinoline Derivative in HIV Reverse Transcriptase

The following diagram illustrates the key interactions of a synthesized quinoline derivative within the allosteric site of HIV reverse transcriptase, as suggested by docking studies.

cluster_protein HIV Reverse Transcriptase (Allosteric Site) cluster_ligand Quinoline Derivative LYS101 LYS 101 ILE180 ILE 180 LEU100 LEU 100 Quinoline Quinoline Core Quinoline->LYS101 H-bond Substituent1 Substituent Group 1 Substituent1->ILE180 Hydrophobic Interaction Substituent2 Substituent Group 2 Substituent2->LEU100 Hydrophobic Interaction

Caption: Key interactions of a quinoline derivative with HIV-RT.

Logical Flow for Structure-Activity Relationship (SAR) Studies

The process of understanding how chemical structure relates to biological activity is fundamental in drug design and is often guided by docking results.

Synthesis Synthesize Derivatives Docking Molecular Docking Synthesis->Docking Bioassay Biological Assay Synthesis->Bioassay SAR Establish SAR Docking->SAR Bioassay->SAR Optimization Lead Optimization SAR->Optimization

Caption: Workflow for SAR studies incorporating molecular docking.

References

Assessing the Solid-State Properties of 1-Chloro-6-methoxyisoquinolin-4-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide outlines a comprehensive approach to characterizing the solid-state properties of 1-Chloro-6-methoxyisoquinolin-4-OL. Due to a lack of publicly available experimental data for this specific compound, this document serves as a methodological framework, providing established experimental protocols and a comparative analysis based on structurally related isoquinoline derivatives.

A thorough investigation of the solid-state properties of an active pharmaceutical ingredient (API) is crucial for drug development.[1][2][3][4] These properties, including crystallinity, polymorphism, thermal stability, and solubility, directly impact the bioavailability, manufacturability, and stability of the final drug product.[1][2] This guide details the key experimental techniques required for such an assessment and presents a comparative context using available data from other isoquinoline derivatives.

Key Solid-State Characterization Techniques

A comprehensive solid-state characterization of this compound would involve a suite of analytical techniques.[1][5] The primary methods are outlined below.

Property AssessedExperimental TechniqueInformation Gained
Crystallinity & Phase X-Ray Powder Diffraction (XRPD)Identification of crystalline phases, degree of crystallinity, and detection of polymorphism.[6][7][8] Each crystalline form produces a unique diffraction pattern.
Thermal Properties Differential Scanning Calorimetry (DSC)Determination of melting point, glass transitions, and enthalpy of fusion.[9][10][11][12][13] It helps in identifying polymorphs and assessing purity.
Thermal Stability Thermogravimetric Analysis (TGA)Evaluation of thermal stability and decomposition profile by measuring mass change as a function of temperature.[14][15][16][17] It can also indicate the presence of solvates or hydrates.
Aqueous Solubility Equilibrium Solubility Measurement (e.g., Shake-Flask)Quantification of the maximum concentration of the compound that can be dissolved in a specific solvent system at a given temperature.[18][19][20]

Experimental Protocols

Detailed methodologies for the principal solid-state characterization techniques are provided below. These protocols serve as a standard for the analysis of this compound.

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and assess the phase purity of this compound.

Methodology:

  • A small amount of the finely ground sample is packed into a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[6]

  • The resulting diffraction pattern is then compared to reference patterns to identify the crystalline phase.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, such as melting point and glass transition, of this compound.

Methodology:

  • A small, weighed amount of the sample is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Both pans are heated or cooled at a constant rate in a controlled atmosphere.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.[9][13]

  • Thermal events, such as melting, are observed as endothermic or exothermic peaks in the DSC thermogram.[11]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and solvent/water content of this compound.

Methodology:

  • A sample is placed in a high-precision balance within a furnace.

  • The sample is heated at a constant rate under a controlled atmosphere.

  • The change in mass of the sample is continuously monitored as a function of temperature.[15]

  • Mass loss events correspond to decomposition or the loss of volatile components like solvents or water.[16]

Equilibrium Solubility

Objective: To determine the aqueous solubility of this compound.

Methodology (Shake-Flask Method):

  • An excess amount of the solid compound is added to a specific volume of a buffered aqueous solution at a constant temperature.

  • The suspension is agitated for a sufficient time to reach equilibrium.

  • The suspension is then filtered to remove undissolved solids.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Comparative Analysis with Isoquinoline Derivatives

In the absence of direct data for this compound, a comparative framework can be established using data from other substituted isoquinoline and quinoline derivatives. It is important to note that substitutions on the isoquinoline ring system can significantly influence solid-state properties.

CompoundCrystal SystemSpace GroupMelting Point (°C)Reference
4-Chloro-6,7-dimethoxyquinolineMonoclinicP21/cNot Reported--INVALID-LINK--[8]
Methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioateOrthorhombicP212121Not Reported--INVALID-LINK--[21][22]
1-(isoquinolin-3-yl)imidazolidin-2-oneMonoclinicP21/cNot Reported--INVALID-LINK--[23]

This table is for illustrative purposes to show the types of data obtained from crystallographic studies. Direct comparison is limited due to structural differences.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Solid-State Characterization cluster_data_analysis Data Analysis & Comparison synthesis Synthesis of This compound purification Purification (e.g., Crystallization) synthesis->purification xrpd XRPD purification->xrpd dsc DSC purification->dsc tga TGA purification->tga solubility Solubility purification->solubility data_integration Integrate & Analyze Data xrpd->data_integration dsc->data_integration tga->data_integration solubility->data_integration comparison Compare with Alternatives data_integration->comparison

Caption: Workflow for Solid-State Characterization.

logical_relationship cluster_properties Solid-State Properties cluster_impact Impact on Drug Development compound This compound polymorphism Polymorphism compound->polymorphism stability Thermal Stability compound->stability solubility Aqueous Solubility compound->solubility bioavailability Bioavailability polymorphism->bioavailability manufacturability Manufacturability polymorphism->manufacturability shelf_life Shelf-Life stability->shelf_life solubility->bioavailability

Caption: Impact of Solid-State Properties on Drug Development.

References

A Comparative Guide to the Solid-State Characterization of Chlorinated Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is critical in the development of new pharmaceutical compounds. Different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can have significant impacts on the efficacy and safety of a drug product. While specific polymorphism studies on chlorinated isoquinoline compounds are not extensively documented in publicly available literature, a foundational understanding of their solid-state properties is a necessary precursor to any such investigation.

This guide provides a comparative overview of the known solid-state characteristics of two constitutional isomers: 1-chloroisoquinoline and 4-chloroisoquinoline. Furthermore, it details the standard experimental protocols essential for a comprehensive polymorphism screening of these and related compounds.

Comparison of Physicochemical Properties

A summary of the available data for 1-chloroisoquinoline and 4-chloroisoquinoline is presented below. The differences in their physical properties, such as melting and boiling points, are indicative of distinct crystal lattice energies and intermolecular interactions, which are fundamental to the phenomenon of polymorphism.

Property1-Chloroisoquinoline4-Chloroisoquinoline
Chemical Structure ![Image of 1-chloroisoquinoline structure]![Image of 4-chloroisoquinoline structure]
CAS Number 19493-44-81532-91-8[1][2][3]
Molecular Formula C₉H₆ClN[4]C₉H₆ClN[1][2][3]
Molecular Weight 163.60 g/mol 163.60 g/mol
Appearance White to yellow low melting solid, crystals[5]Colorless to pale yellow crystalline solid[6]
Melting Point 31-36 °C[5][7]27.5-29.5 °C[8]
Boiling Point 274-275 °C at 768 mmHg[5][7]130-132 °C at 9 Torr[8]

Note: The provided images of the chemical structures are illustrative and not from a cited source.

Experimental Protocols for Polymorphism Studies

The following are detailed methodologies for key experiments that are fundamental in the screening for and characterization of polymorphs of chlorinated isoquinoline compounds.

1. Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a primary technique for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern.

  • Instrumentation: A high-resolution powder diffractometer equipped with a copper (Cu) Kα X-ray source (λ = 1.5406 Å) and a sensitive detector.

  • Sample Preparation: A small amount of the sample (typically 10-20 mg) is gently ground to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step. The instrument is operated at a voltage of 40 kV and a current of 40 mA.

  • Data Analysis: The resulting diffraction pattern is analyzed for the positions (2θ) and intensities of the diffraction peaks. These are compared to known patterns or between different batches of the same compound to identify different crystalline forms.

2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point, enthalpy of fusion, and solid-solid phase transitions.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Data Collection: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min). The temperature range should be sufficient to encompass all expected thermal events, for example, from 25 °C to a temperature above the melting point.

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed for endothermic (melting, phase transition) and exothermic (crystallization) events. The peak temperature and the area under the peak (enthalpy) are key parameters for characterizing and differentiating polymorphs.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can differentiate polymorphs based on differences in their vibrational spectra, which arise from different molecular conformations and intermolecular interactions in the crystal lattice.

  • Instrumentation: A Fourier-transform infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the powdered sample is placed directly on the ATR crystal.

  • Data Collection: The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting infrared spectrum is analyzed for the positions, shapes, and relative intensities of the absorption bands. Differences in the spectra of different samples of the same compound can indicate the presence of different polymorphs.

Workflow for Polymorphism Screening

The following diagram illustrates a typical workflow for a comprehensive polymorph screening study. This logical process ensures that a wide range of crystallization conditions are explored to maximize the chances of discovering all relevant polymorphic forms of a compound.

PolymorphismScreeningWorkflow cluster_0 Phase 1: Crystallization Screening cluster_1 Phase 2: Solid-Form Characterization cluster_2 Phase 3: Data Analysis and Form Selection cluster_3 Phase 4: Scale-up and Formulation API Active Pharmaceutical Ingredient (API) SolventSelection Solvent Selection (Polar, Non-polar, Mixtures) API->SolventSelection CrystallizationMethods Crystallization Methods (Evaporation, Cooling, Anti-solvent, Slurry) SolventSelection->CrystallizationMethods PXRD Powder X-ray Diffraction (PXRD) CrystallizationMethods->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC FTIR FTIR Spectroscopy DSC->FTIR Microscopy Microscopy FTIR->Microscopy IdentifyPolymorphs Identify Unique Polymorphs Microscopy->IdentifyPolymorphs ThermodynamicStability Determine Thermodynamic Stability IdentifyPolymorphs->ThermodynamicStability SelectCandidate Select Candidate Form for Development ThermodynamicStability->SelectCandidate ProcessDevelopment Process Development and Scale-up SelectCandidate->ProcessDevelopment FormulationStudies Formulation Studies ProcessDevelopment->FormulationStudies

A typical workflow for polymorph screening and selection.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-6-methoxyisoquinolin-4-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-Chloro-6-methoxyisoquinolin-4-OL is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a chlorinated heterocyclic compound, it is considered hazardous waste and must be handled accordingly.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.

Waste Characterization and Segregation

Proper segregation of chemical waste is essential for safe disposal. This compound waste should be categorized as a halogenated organic waste. It is crucial to avoid mixing it with non-halogenated solvents or other incompatible waste streams.

Table 1: Waste Characterization and Handling Summary

Characteristic Guideline
Waste Type Halogenated Organic Solid/Solution
Primary Hazards Potential for skin and eye irritation.[1] Harmful if swallowed. Potential for long-lasting harmful effects to aquatic life.
Incompatible Materials Strong oxidizing agents.[1]
Container Type Sturdy, chemically resistant, leak-proof container with a secure lid. The original container is often suitable.[2][3]
Labeling Must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

Step-by-Step Disposal Protocol

The following protocol outlines the steps for the proper disposal of this compound from a research laboratory.

1. Waste Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weigh paper, in a designated, compatible, and properly labeled hazardous waste container.[2]
  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.[3] Do not mix with non-halogenated waste streams.
  • Contaminated Glassware: Glassware that cannot be decontaminated should be disposed of as solid hazardous waste. For glassware that can be cleaned, the first rinse should be collected and treated as hazardous liquid waste.[2]

2. Container Management:

  • Keep waste containers securely closed except when adding waste.[2][3]
  • Ensure containers are in good condition, without cracks or leaks.[3]
  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[2]

3. Labeling:

  • Affix a completed hazardous waste label to each container.[2] The label must include:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The concentration and composition of the waste
  • The date of accumulation
  • The associated hazards (e.g., "Toxic," "Irritant")

4. Requesting Disposal:

  • Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2]
  • Do not dispose of this chemical down the drain or in the regular trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Storage & Disposal A Generate this compound Waste B Determine Waste Type (Solid, Liquid, Contaminated Materials) A->B C Select Appropriate Waste Container B->C D Segregate as Halogenated Organic Waste C->D E Collect Waste in Labeled Container D->E F Store in Designated Secondary Containment Area E->F G Keep Container Closed F->G H Contact EHS for Pickup G->H I Professional Waste Disposal H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-Chloro-6-methoxyisoquinolin-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 1-Chloro-6-methoxyisoquinolin-4-OL. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z.87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing or explosion.[1][2]
Hands Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection against a broad range of chemicals.[1] For extended contact or handling of larger quantities, consider heavier duty gloves like butyl or Viton®. Always consult the glove manufacturer's resistance guide.[3]
Body Flame-Resistant Laboratory CoatA Nomex® or similar flame-resistant lab coat, fully buttoned, is required.[1][2] Clothing worn underneath should be made of natural fibers like cotton.[1]
Feet Closed-Toe ShoesShoes must cover the entire foot; open-toed shoes or sandals are not permitted in the laboratory.[1][2]
Respiratory Respirator (if necessary)Use a respirator if engineering controls (like a fume hood) are not sufficient to control exposure to dust or fumes.[1] Use requires annual medical evaluations and fit testing.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for safety. All handling of this compound should be conducted within a certified chemical fume hood.

  • Preparation :

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before starting.

    • Don the required personal protective equipment as outlined in the table above.

  • Handling :

    • When weighing the solid compound, do so in the fume hood to avoid inhalation of any dust.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[4]

    • Avoid eating, drinking, or smoking in the laboratory.[5]

  • In Case of a Spill :

    • Evacuate the immediate area if the spill is large or generates significant dust or vapors.

    • For small spills, collect the material using an inert absorbent material.[4]

    • Place the absorbed material into a suitable, labeled container for disposal.[4]

    • Clean the affected area thoroughly.

    • Do not allow the chemical to enter drains.[5]

  • First Aid :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4]

    • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[4][6]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[4][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection :

    • All waste containing this chemical, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method :

    • Dispose of the chemical waste through an approved waste disposal plant.[5][6] Do not dispose of it in the regular trash or down the drain.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_spill Spill Response cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Gather Materials prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 spill1 Evacuate Area (if necessary) handle1->spill1 If Spill Occurs handle3 Keep Container Closed handle2->handle3 handle2->spill1 disp1 Collect Contaminated Materials handle3->disp1 Routine Work Completion spill2 Contain and Absorb Spill spill1->spill2 spill3 Collect in Labeled Container spill2->spill3 spill3->disp1 After Spill Cleanup disp2 Store in Hazardous Waste Container disp1->disp2 disp3 Dispose via Approved Facility disp2->disp3

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。